molecular formula C5H8FNO2 B1672863 Fluciclovine CAS No. 222727-43-7

Fluciclovine

Cat. No.: B1672863
CAS No.: 222727-43-7
M. Wt: 133.12 g/mol
InChI Key: NTEDWGYJNHZKQW-UHFFFAOYSA-N
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Description

Fluciclovine, tagged with the radioactive isotope Fluorine-18 (18F), is a synthetic amino acid analog for positron emission tomography (PET) imaging in research applications. Its primary research value lies in detecting and characterizing tumors with increased amino acid metabolism. The compound's mechanism of action is based on its uptake via specific amino acid transporters, notably ASCT2 and LAT1, which are frequently overexpressed in cancer cells to support rapid growth and proliferation . Unlike natural amino acids, this compound is not incorporated into proteins or significantly metabolized, leading to its accumulation within cells and providing a high tumor-to-background contrast in PET imaging . This makes it a powerful tool for non-invasively studying tumor biology and localization. This compound (18F) is clinically approved for the detection of recurrent prostate cancer and is also used in research for visualizing newly diagnosed malignant glioma, where it assists in defining tumor extent . Researchers utilize this compound in various oncology models to investigate amino acid transport dynamics, assess treatment responses, and explore new applications in cancer diagnostics. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDWGYJNHZKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027797
Record name Fluciclovine
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Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222727-43-7
Record name Fluciclovine
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Record name Fluciclovine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fluciclovine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCICLOVINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluciclovine (¹⁸F) in Oncology: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a critical diagnostic tool in oncology, particularly for the detection of recurrent prostate cancer. Its efficacy stems from a targeted mechanism of action that exploits the altered metabolic landscape of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound (¹⁸F) uptake and retention in malignant tissues. We will dissect the key transporters involved, the metabolic fate of the tracer, and the signaling pathways that regulate its accumulation. This document consolidates quantitative data from various studies into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth. This metabolic shift presents an opportunity for targeted diagnostic imaging. This compound (¹⁸F), or anti-1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid (FACBC), is a radiolabeled synthetic analog of the amino acid L-leucine. It is designed to be a substrate for amino acid transporters that are overexpressed on the surface of cancer cells. Once intracellular, its unique chemical structure prevents significant metabolism or incorporation into proteins, leading to its accumulation and enabling visualization by Positron Emission Tomography (PET). This guide delves into the core mechanics of this process.

Mechanism of Cellular Uptake and Retention

The preferential accumulation of this compound (¹⁸F) in cancer cells is a multi-step process primarily driven by its interaction with specific amino acid transporters.

The Role of Amino Acid Transporters

This compound (¹⁸F) is transported into cancer cells predominantly by two types of amino acid transporters: the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, and the sodium-independent L-type Amino Acid Transporter 1 (LAT1), a heterodimer composed of subunits encoded by the SLC7A5 and SLC3A2 genes.[1][2][3] Both transporters are frequently upregulated in various malignancies, including prostate cancer, to meet the increased demand for amino acids.[1]

The affinity of this compound (¹⁸F) for these transporters has been quantified, as detailed in the table below.

TransporterGeneSubstrate AnalogyK_m_ (μM)Citation(s)
ASCT2SLC1A5Glutamine92.0[4]
LAT1SLC7A5/SLC3A2Leucine230.4[4]
SNAT2SLC38A2Alanine222.0[4]

Table 1: Affinity of this compound (¹⁸F) for Key Amino Acid Transporters. K_m_ (Michaelis constant) values indicate the substrate concentration at which the transport rate is half of the maximum.

The following diagram illustrates the transport of this compound (¹⁸F) into a cancer cell.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext This compound (¹⁸F) ASCT2 ASCT2 Fluciclovine_ext->ASCT2 Na+ dependent LAT1 LAT1 Fluciclovine_ext->LAT1 Na+ independent Fluciclovine_int This compound (¹⁸F) (Trapped) ASCT2->Fluciclovine_int LAT1->Fluciclovine_int No_Metabolism Minimal Metabolism or Protein Incorporation Fluciclovine_int->No_Metabolism

This compound (¹⁸F) Transport into a Cancer Cell.
Metabolic Fate

A key characteristic of this compound (¹⁸F) is its metabolic stability. Unlike natural amino acids, it is not significantly metabolized or incorporated into proteins once inside the cell. This metabolic inertia is crucial for its function as a PET tracer, as it allows for a clear and stable signal that directly reflects the activity of the amino acid transporters. Studies have shown that this compound (¹⁸F) remains largely intact within the cells, leading to its effective trapping and accumulation.

Signaling Pathways Influencing this compound (¹⁸F) Uptake

The expression and activity of the amino acid transporters responsible for this compound (¹⁸F) uptake are regulated by complex signaling networks within the cancer cell.

Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) plays a pivotal role in regulating cellular metabolism and biosynthesis.[5] Androgen receptor signaling has been shown to modulate the expression of genes encoding for amino acid transporters, including SLC1A5 (ASCT2).[6] This provides a molecular basis for the increased uptake of this compound (¹⁸F) in androgen-sensitive and castration-resistant prostate cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to activate the mTORC1 complex, a key component of this pathway. The influx of amino acids, facilitated by transporters like LAT1 and ASCT2, is a critical step in this activation. While direct modulation of the PI3K/AKT/mTOR pathway by this compound (¹⁸F) itself has not been extensively detailed, its uptake is intrinsically linked to the activity of this pathway, which is frequently hyperactivated in cancer.

The following diagram depicts the signaling pathways influencing the expression of amino acid transporters.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription mTORC1->Transcription Increases translation of transcription factors AR Androgen Receptor (AR) AR->Transcription Binds to DNA and regulates gene expression ASCT2_LAT1 ASCT2 & LAT1 Expression Transcription->ASCT2_LAT1 Upregulation of SLC1A5 & SLC7A5 Androgen Androgens Androgen->AR GrowthFactors Growth Factors GrowthFactors->RTK

Regulation of Amino Acid Transporter Expression.

Quantitative Data on this compound (¹⁸F) Uptake

The uptake of this compound (¹⁸F) can be quantified using the Standardized Uptake Value (SUV), a common metric in PET imaging. The maximum SUV (SUVmax) is often reported.

Cancer TypeModelSUVmax (mean ± SD or range)Citation(s)
Prostate CancerHuman Primary Lesions5.47 ± 2.33[7]
Prostate CancerHuman Recurrent Lesions3.6 ± 1.7 (prostate bed), 5.5 ± 3.1 (nodal)[7]
Breast CancerHuman Primary Tumors5.1 ± 2.2[6]
Prostate Cancer Xenograft (CWR22Res)Mouse (androgen-responsive)~1.5 (baseline)[1]
Prostate Cancer Xenograft (22Rv1)Mouse (castration-resistant)~2.0 (baseline)[1]

Table 2: Representative SUVmax Values of this compound (¹⁸F) in Preclinical and Clinical Studies.

Experimental Protocols

In Vitro this compound (¹⁸F) Uptake and Inhibition Assay

This protocol is adapted from studies on breast cancer cell lines.[8]

Objective: To measure the uptake of this compound (¹⁸F) in cancer cells and to determine the contribution of specific amino acid transporters through competitive inhibition.

Materials:

  • Cancer cell lines (e.g., HCC38, HCC1806, MCF-7)

  • 96-well cell culture plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS) containing 5 mM glucose

  • This compound (¹⁸F)

  • Inhibitors: L-glutamine, L-BCH (LAT1 inhibitor), GPNA (ASCT2 inhibitor)

  • Scintillation counter

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 25,000-30,000 cells/well) and incubate overnight.

  • Wash the cells with PBS containing 5 mM glucose.

  • For inhibition assays, pre-incubate the cells with the inhibitors at desired concentrations (e.g., 5 mM L-glutamine, 10 mM BCH, 1 mM GPNA) for a specified time.

  • Initiate uptake by adding this compound (¹⁸F) (e.g., ~300,000 cpm/well) to each well.

  • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Normalize the counts to the protein concentration in each well.

The following diagram illustrates the workflow for an in vitro uptake assay.

A Seed cells in 96-well plate B Incubate overnight A->B C Wash cells B->C D Add inhibitors (for inhibition assay) C->D Optional E Add this compound (¹⁸F) C->E Directly for uptake assay D->E F Incubate at 37°C E->F G Wash with ice-cold PBS F->G H Lyse cells G->H I Measure radioactivity H->I

Workflow for In Vitro this compound (¹⁸F) Uptake Assay.
Preclinical PET/CT Imaging Protocol

This protocol is a general guide for imaging tumor-bearing mice.

Objective: To visualize and quantify the uptake of this compound (¹⁸F) in a preclinical cancer model.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • This compound (¹⁸F)

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Administer this compound (¹⁸F) intravenously (e.g., via tail vein injection) at a dose of approximately 3.7-7.4 MBq.

  • Position the animal in the PET/CT scanner.

  • Acquire dynamic or static PET images. For dynamic imaging, start acquisition immediately after injection. For static imaging, a typical uptake period of 3-5 minutes is allowed before starting the scan.[9]

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET images and co-register with the CT images.

  • Draw regions of interest (ROIs) over the tumor and other tissues to quantify uptake (e.g., as %ID/g or SUV).

Immunohistochemistry (IHC) for ASCT2 and LAT1

This is a general protocol for FFPE tissues.[8]

Objective: To visualize the expression and localization of ASCT2 and LAT1 proteins in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal serum)

  • Primary antibodies against ASCT2 and LAT1

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific binding sites with blocking buffer.

  • Incubate with the primary antibody (anti-ASCT2 or anti-LAT1) overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with ABC reagent.

  • Develop the signal with DAB substrate, which produces a brown precipitate.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

Conclusion

This compound (¹⁸F) is a highly effective PET radiotracer that leverages the increased amino acid metabolism of cancer cells for diagnostic imaging. Its mechanism of action is centered on its transport into cancer cells via the overexpressed amino acid transporters ASCT2 and LAT1, followed by intracellular trapping due to its metabolic stability. The expression of these transporters is influenced by key oncogenic signaling pathways, including the androgen receptor and PI3K/AKT/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and utilize this important diagnostic tool in the fight against cancer. Further research into the direct downstream signaling consequences of this compound (¹⁸F) uptake may reveal additional insights into its biological effects and potential therapeutic implications.

References

The Journey of a PET Tracer: A Technical Guide to the Discovery and Radiosynthesis of Fluciclovine (¹⁸F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluciclovine (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), is a synthetic amino acid analogue that has emerged as a pivotal tool in positron emission tomography (PET) imaging, particularly for the detection of recurrent prostate cancer.[1][2][3] Its development represents a significant advancement in molecular imaging, offering a distinct advantage over other radiotracers due to its specific mechanism of uptake and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and radiosynthesis of this compound, tailored for professionals in the field of drug development and molecular imaging.

Discovery and Preclinical Development: Unraveling the Mechanism

The development of this compound was driven by the need for a PET tracer that could effectively image tumors with increased amino acid metabolism, a hallmark of many cancers.[1][2] Unlike naturally occurring amino acids, this compound is not metabolized and incorporated into proteins, which allows for a more stable and specific imaging signal.[1]

Mechanism of Cellular Uptake

This compound is transported into cancer cells primarily through upregulated amino acid transporters. In vitro studies have identified the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1) as the key players in its cellular uptake.[4][5] This targeted uptake mechanism results in high tumor-to-background contrast, enabling the clear visualization of cancerous lesions.

Fluciclovine_Uptake_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ASCT2 ASCT2 Fluciclovine_int This compound (¹⁸F) (Accumulated) ASCT2->Fluciclovine_int LAT1 LAT1 LAT1->Fluciclovine_int Fluciclovine_ext This compound (¹⁸F) Fluciclovine_ext->ASCT2 Primary Transport Fluciclovine_ext->LAT1 Secondary Transport PET_Signal PET Signal Fluciclovine_int->PET_Signal Positron Emission

Caption: Cellular uptake mechanism of this compound (¹⁸F).
Key Preclinical Findings

In vitro and in vivo preclinical studies were instrumental in validating the potential of this compound as a PET tracer. These studies demonstrated its high uptake in tumor cells and favorable biodistribution.

Table 1: Summary of Preclinical In Vitro Data for this compound (¹⁸F)

Cell LineCancer TypeKey FindingsReference
DU-145Prostate CancerHigh in vitro uptake, demonstrating potential for prostate cancer imaging.[6][7]
9LGliosarcomaSignificant uptake in tumor cells, leading to its initial investigation for brain tumor imaging.[8]
HCC1806Breast CancerCellular uptake is mediated by glutamine transporters and can be blocked by excess glutamine.[9]
HCC38Breast CancerUptake kinetics suggest a reversible process.[9]

Table 2: Summary of Preclinical In Vivo Data for this compound (¹⁸F)

Animal ModelTumor TypeKey FindingsReference
Fischer 344 rats with intracerebral 9L gliosarcomaGliosarcomaHigh tumor-to-brain uptake ratio (5.58 at 5 min, 6.61 at 60 min).[8]
Mice with orthotopic human prostate cancer xenografts (CWR22Res and 22Rv1)Prostate CancerIn vivo uptake correlates with viable cancer cells in both androgen-proficient and castrated environments.[5]
Rats with orthotopically implanted DU-145 tumor cellsProstate CancerHigher tumor-to-background contrast compared to ¹⁸F-FDG.[10]
GL-261 and DBT orthotopic brain tumor models in miceGliomaHigh initial uptake in both tumor and radiation necrosis models with subsequent washout.[11]

Experimental Protocols

In Vitro Cell Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound (¹⁸F) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU-145, HCC1806)

  • 96-well cell culture plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (¹⁸F)

  • Inhibitors (e.g., L-glutamine, BCH, GPNA)

  • Scintillation counter

Procedure:

  • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • On the day of the assay, replace the culture medium with a pre-warmed uptake buffer (e.g., PBS with glucose and glutamine).

  • For competition assays, add inhibitors at desired concentrations to the respective wells and incubate for a specified period.

  • Initiate the uptake by adding a known activity of this compound (¹⁸F) to each well.

  • Incubate the plate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular radioactivity.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the counts to the protein content in each well to determine the percent uptake per milligram of protein.

In Vivo Animal PET Imaging

This protocol outlines a typical procedure for PET imaging with this compound (¹⁸F) in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., mouse with prostate cancer xenograft)

  • Anesthesia (e.g., isoflurane)

  • This compound (¹⁸F)

  • Preclinical PET/CT or PET/MRI scanner

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

  • Position the animal on the scanner bed.

  • Administer a known activity of this compound (¹⁸F) (e.g., 7-15 MBq) via intravenous injection (e.g., tail vein).[5]

  • Acquire dynamic or static PET images. For dynamic scans, acquisition starts immediately after injection for a duration of up to 60 minutes.[4] For static scans, a specific uptake period (e.g., 50 minutes) is allowed before a shorter acquisition (e.g., 15 minutes).[5]

  • A CT or MRI scan is typically acquired for anatomical co-registration.

  • Reconstruct the PET data and analyze the images to determine the tracer uptake in the tumor and other organs of interest. Uptake is often quantified as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Radiosynthesis of this compound (¹⁸F)

The routine clinical production of this compound (¹⁸F) is now largely performed using automated synthesis modules, which ensures high reproducibility and compliance with Good Manufacturing Practice (GMP).

Fluciclovine_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory & Clinical Use concept Concept: Targeting Amino Acid Metabolism synthesis Initial Synthesis & Radiolabeling concept->synthesis in_vitro In Vitro Studies: Cell Uptake Assays synthesis->in_vitro in_vivo In Vivo Studies: Animal Models in_vitro->in_vivo phase1 Phase I Trials: Safety & Dosimetry in_vivo->phase1 phase2 Phase II Trials: Efficacy & Optimal Imaging Time phase1->phase2 phase3 Phase III Trials: Comparison with Standard of Care phase2->phase3 approval FDA/EMA Approval phase3->approval clinical_use Clinical PET Imaging (Prostate Cancer) approval->clinical_use

Caption: The developmental workflow of this compound (¹⁸F).
Automated Radiosynthesis on the GE FASTlab™ Platform

The GE FASTlab™ synthesizer is a commonly used platform for the automated production of this compound (¹⁸F). The synthesis is a two-step, one-pot process that utilizes a disposable cassette, simplifying the production and ensuring sterility.

Fluciclovine_Radiosynthesis start Start: [¹⁸F]Fluoride Production (Cyclotron) trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge start->trap elute Elute [¹⁸F]Fluoride with K₂CO₃/Kryptofix 2.2.2 trap->elute dry Azeotropic Drying elute->dry labeling Nucleophilic Fluorination: Reaction with Precursor (syn-triflate) dry->labeling deprotection1 Hydrolysis of Ester Protecting Group (Base) labeling->deprotection1 deprotection2 Hydrolysis of Boc Protecting Group (Acid) deprotection1->deprotection2 purification Solid-Phase Extraction (SPE) Purification deprotection2->purification formulation Formulation in Saline purification->formulation qc Quality Control formulation->qc final_product Final Product: This compound (¹⁸F) for Injection qc->final_product

Caption: Automated radiosynthesis workflow for this compound (¹⁸F).

Table 3: Typical Parameters for Automated Radiosynthesis of this compound (¹⁸F)

ParameterValueReference
Synthesis PlatformGE FASTlab™[5]
Precursorsyn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester[10]
Radiochemical Yield (decay-corrected)24% - 49.1%[5][10]
Synthesis Time~45-60 minutes[10]
Radiochemical Purity>99%[5][10]
Specific Activity137-192 GBq/μmol[10]
Detailed Radiosynthesis Protocol
  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then dried via azeotropic distillation with acetonitrile to form the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.

  • Nucleophilic Fluorination: The protected precursor, dissolved in a suitable solvent like acetonitrile, is added to the reactor. The nucleophilic substitution reaction is carried out at an elevated temperature (e.g., 85-120°C) for a short period (e.g., 3-10 minutes).

  • Deprotection: The two protecting groups on the precursor, an ethyl ester and a tert-butoxycarbonyl (Boc) group, are removed by sequential hydrolysis steps. This is typically achieved by first using a base (e.g., sodium hydroxide) to cleave the ester, followed by the addition of an acid (e.g., hydrochloric acid) to remove the Boc group.

  • Purification: The crude product is purified using solid-phase extraction (SPE) cartridges. This step removes unreacted [¹⁸F]fluoride, the precursor, and other impurities.

  • Formulation and Quality Control: The purified this compound (¹⁸F) is formulated in a sterile, injectable solution (e.g., saline). The final product undergoes rigorous quality control tests to ensure its identity, purity, radiochemical purity, sterility, and apyrogenicity before it is released for clinical use.

Conclusion

The discovery and development of this compound (¹⁸F) exemplify a successful translation from basic chemical synthesis and biological evaluation to a clinically impactful diagnostic tool. Its unique mechanism of uptake via amino acid transporters provides a distinct advantage for imaging certain cancers, particularly recurrent prostate cancer. The advent of automated radiosynthesis platforms has further solidified its role in routine clinical practice by ensuring reliable and GMP-compliant production. This technical guide provides a comprehensive overview of the core scientific principles and methodologies that underpin the success of this compound as a PET radiopharmaceutical, serving as a valuable resource for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Cellular Uptake of Fluciclovine via LAT1 and ASCT2 Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluciclovine (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, or [¹⁸F]FACBC) is a synthetic amino acid analog that has become a critical tool in oncological imaging, particularly for the detection of recurrent prostate cancer using positron emission tomography (PET).[1][2] Its efficacy as an imaging agent is rooted in its ability to exploit the metabolic reprogramming of cancer cells, which exhibit an increased demand for amino acids to fuel their rapid proliferation and growth.[2] This guide provides a comprehensive technical overview of the cellular uptake pathways of this compound, focusing on the pivotal roles of two key amino acid transporters: L-type Amino Acid Transporter 1 (LAT1) and Alanine-Serine-Cysteine Transporter 2 (ASCT2).

The uptake of this compound into cancer cells is primarily mediated by these two transporter systems.[2][3] ASCT2 is a sodium-dependent transporter, while LAT1 functions in a sodium-independent manner.[4] The differential expression and activity of these transporters in various cancer types and stages can influence the degree of this compound accumulation, providing a biological basis for its use in diagnostic imaging. This document will delve into the quantitative kinetics of this compound transport, detail the experimental protocols used to elucidate these mechanisms, and visualize the complex signaling pathways that regulate the expression and function of LAT1 and ASCT2.

Quantitative Data on this compound Transport

The affinity of this compound for LAT1 and ASCT2 has been quantified through kinetic studies, providing valuable insights into the transport mechanism. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum, is a key parameter in these assessments.

TransporterSubstrateKm (µM)Transport Characteristics
ASCT2 (SLC1A5) This compound92.0Sodium-dependent
LAT1 (SLC7A5) This compound230.4Sodium-independent

A lower Km value indicates a higher affinity of the transporter for the substrate.

Cellular Uptake Pathways of this compound

This compound enters the cell through both LAT1 and ASCT2, which are often overexpressed in prostate cancer and other malignancies.[3] The relative contribution of each transporter can vary depending on the specific cancer type and its metabolic state.

The Role of LAT1

LAT1, a heterodimeric transporter composed of a light chain (SLC7A5) and a heavy chain (SLC3A2/4F2hc), is a sodium-independent exchanger of large neutral amino acids, such as leucine.[5] It facilitates the influx of essential amino acids into the cell in exchange for intracellular amino acids, most notably glutamine. While this compound is a substrate for LAT1, some studies suggest that its uptake in primary prostate cancer correlates more significantly with LAT1 expression than with ASCT2 expression.[6][7]

The Role of ASCT2

ASCT2, a sodium-dependent transporter, is the primary transporter for glutamine and other small neutral amino acids.[8] Given that this compound's uptake has been shown to closely mirror that of glutamine, ASCT2 is considered a major pathway for its cellular entry.[4] In androgen-dependent prostate cancer cells, ASCT2 has been shown to play a major role in this compound uptake.[8]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext This compound LAT1 LAT1 Fluciclovine_ext->LAT1 ASCT2 ASCT2 Fluciclovine_ext->ASCT2 Na_ext Na+ Na_ext->ASCT2 Fluciclovine_int This compound LAT1->Fluciclovine_int Na+-independent ASCT2->Fluciclovine_int Na+-dependent

Cellular uptake of this compound via LAT1 and ASCT2 transporters.

Regulatory Signaling Pathways

The expression and activity of LAT1 and ASCT2 are tightly regulated by complex signaling networks that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting this compound uptake patterns and for developing targeted therapies.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) plays a critical role in regulating cellular metabolism. AR signaling has been shown to directly upregulate the expression of ASCT2, thereby promoting glutamine uptake and cellular growth.[9] Conversely, some studies indicate that androgen deprivation can lead to an upregulation of LAT1 expression, suggesting a potential mechanism for castration resistance.[10]

Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds and activates ARE_ASCT2 ARE on ASCT2 gene AR->ARE_ASCT2 Binds to ASCT2_exp ASCT2 Expression ARE_ASCT2->ASCT2_exp Increases Fluciclovine_uptake This compound Uptake ASCT2_exp->Fluciclovine_uptake Enhances

Androgen Receptor (AR) regulation of ASCT2 expression and this compound uptake.

PI3K/Akt/mTORC1 Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin complex 1 (mTORC1) pathway is a central regulator of cell growth, proliferation, and metabolism. This pathway is frequently hyperactivated in cancer. Both LAT1 and ASCT2 are linked to mTORC1 signaling.[5] Growth factor signaling through the PI3K/Akt pathway can promote the expression and cell surface localization of these transporters.[11] The uptake of essential amino acids like leucine through LAT1 is a critical step in the activation of mTORC1, which in turn promotes protein synthesis and cell growth. ASCT2-mediated glutamine uptake provides the necessary substrate for the LAT1-mediated exchange and also fuels the TCA cycle.[10]

cluster_pathway PI3K/Akt/mTORC1 Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Bind PI3K PI3K Receptor->PI3K Activate Akt Akt PI3K->Akt Activate mTORC1 mTORC1 Akt->mTORC1 Activate LAT1_exp LAT1 Expression & Function mTORC1->LAT1_exp Upregulates ASCT2_exp ASCT2 Expression & Function mTORC1->ASCT2_exp Upregulates Fluciclovine_uptake This compound Uptake LAT1_exp->Fluciclovine_uptake ASCT2_exp->Fluciclovine_uptake

PI3K/Akt/mTORC1 pathway regulation of LAT1 and ASCT2.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of this compound uptake. The following sections provide generalized methodologies for key experiments. Note: These are generalized protocols and will require optimization for specific cell lines, tissues, and experimental conditions.

In Vitro Radiolabeled this compound Uptake Assay

This assay measures the uptake of radiolabeled this compound (e.g., [¹⁴C]this compound) into cultured cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Cell culture medium and supplements

  • [¹⁴C]this compound

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and vials

  • Microplate reader or scintillation counter

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a multi-well plate at a density that allows for logarithmic growth and confluence on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed uptake buffer to remove any residual amino acids.

  • Pre-incubation: Add fresh uptake buffer to each well and pre-incubate the cells for 10-15 minutes at 37°C to allow them to equilibrate.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of [¹⁴C]this compound. For inhibition studies, co-incubate with known inhibitors of LAT1 (e.g., BCH) or ASCT2 (e.g., L-glutamine).

  • Uptake Termination: After the desired incubation time (e.g., 1, 5, 15, 30 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Data Analysis: Express the uptake as nmol of this compound per mg of protein per unit of time.

cluster_prep Cell Preparation cluster_uptake Uptake Experiment cluster_analysis Analysis A1 Seed Cells in Multi-well Plate A2 Culture Overnight A1->A2 A3 Wash Cells with Uptake Buffer A2->A3 A4 Pre-incubate in Uptake Buffer A3->A4 B1 Add [14C]this compound +/- Inhibitors A4->B1 B2 Incubate at 37°C B1->B2 B3 Terminate Uptake with Cold Buffer B2->B3 C1 Lyse Cells B3->C1 C2 Measure Radioactivity C1->C2 C4 Normalize and Analyze Data C2->C4 C3 Determine Protein Concentration C3->C4

Workflow for in vitro radiolabeled this compound uptake assay.

Immunohistochemistry (IHC) for LAT1 and ASCT2

IHC is used to visualize the expression and localization of LAT1 and ASCT2 proteins in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies against LAT1 and ASCT2

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a microwave or pressure cooker. Allow the slides to cool to room temperature.

  • Blocking: Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibodies against LAT1 or ASCT2 at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Wash the slides and incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection: Wash the slides and apply the DAB chromogen substrate. Monitor the color development under a microscope.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount the coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the intensity and localization of LAT1 and ASCT2 expression.

cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps A1 Deparaffinization & Rehydration A2 Antigen Retrieval A1->A2 A3 Blocking A2->A3 B1 Primary Antibody Incubation A3->B1 B2 Secondary Antibody Incubation B1->B2 B3 Signal Amplification (HRP) B2->B3 B4 Chromogenic Detection (DAB) B3->B4 C1 Counterstaining (Hematoxylin) B4->C1 C2 Dehydration & Mounting C1->C2 C3 Microscopic Examination C2->C3

Workflow for Immunohistochemistry (IHC) of LAT1 and ASCT2.

Conclusion

The cellular uptake of this compound is a multifaceted process orchestrated primarily by the LAT1 and ASCT2 amino acid transporters. The quantitative differences in this compound's affinity for these transporters, coupled with their differential expression and regulation by key oncogenic signaling pathways like the AR and PI3K/Akt/mTORC1 pathways, provide a strong rationale for its use in cancer imaging. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuances of this compound transport and its regulation. A deeper understanding of these mechanisms will not only enhance the clinical utility of this compound PET but also pave the way for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Fluciclovine (¹⁸F) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of Fluciclovine (¹⁸F), a synthetic amino acid radiotracer widely utilized in Positron Emission Tomography (PET) for oncological imaging, particularly in the context of prostate cancer. This document delves into the cellular uptake mechanisms, quantitative distribution in human and preclinical models, and detailed experimental protocols to support further research and development.

Core Principles of this compound (¹⁸F) Pharmacokinetics

This compound (¹⁸F), an analog of the amino acid L-leucine, is designed to leverage the increased amino acid metabolism characteristic of many cancer cells. Its clinical utility is underpinned by its preferential uptake in malignant tissues compared to surrounding healthy tissues.

Cellular Uptake Mechanism

The cellular accumulation of this compound (¹⁸F) is primarily mediated by two types of amino acid transporters that are often upregulated in cancer cells: the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1)[1][2].

  • ASCT2: This transporter plays a significant role in the uptake of this compound (¹⁸F).

  • LAT1: This transporter also contributes to the cellular influx of the radiotracer.

Unlike natural amino acids, this compound (¹⁸F) is not metabolized or incorporated into proteins within the cell. The transport is a reversible process, with the radiotracer eventually being effluxed from the cell, contributing to its pharmacokinetic profile of rapid uptake and subsequent washout[3].

This compound Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext This compound (¹⁸F) LAT1 LAT1 Transporter Fluciclovine_ext->LAT1 Uptake ASCT2 ASCT2 Transporter Fluciclovine_ext->ASCT2 Uptake Fluciclovine_int This compound (¹⁸F) (Accumulation) LAT1->Fluciclovine_int Influx ASCT2->Fluciclovine_int Influx Fluciclovine_int->LAT1 Efflux Fluciclovine_int->ASCT2 Efflux No_Metabolism Not Metabolized or Incorporated into Proteins Fluciclovine_int->No_Metabolism

Caption: Cellular uptake and efflux of this compound (¹⁸F) via LAT1 and ASCT2 transporters.
Key Pharmacokinetic Parameters

This compound (¹⁸F) exhibits rapid distribution and a relatively short biological half-life, which is advantageous for clinical imaging.

ParameterValue/DescriptionSource
Metabolism This compound (¹⁸F) is not metabolized in the body and is found in its unchanged form in plasma and urine.
Blood Clearance Radioactivity in the blood decreases over time, with approximately 7.68% of the injected dose (%ID) in whole blood at 2 minutes, decreasing to 3.13%ID at 240 minutes post-injection.
Excretion Primarily excreted through the urinary tract, though the rate is low. Approximately 3% of the administered radioactivity is excreted in the urine within the first four hours, and 5% within 24 hours.[4]
Tumor Uptake and Washout Uptake in tumors is rapid, with the highest tumor-to-normal tissue contrast observed between 4 and 10 minutes post-injection. A significant reduction in mean tumor uptake (around 65%) is seen by 90 minutes post-injection.[5][6]

In Vivo Biodistribution

The distribution of this compound (¹⁸F) in normal tissues is a critical factor in image interpretation.

Human Biodistribution

Following intravenous administration, this compound (¹⁸F) distributes to various organs. The highest initial uptake is observed in the liver, red bone marrow, and lungs. Over time, there is increasing distribution to skeletal muscle.

Table 1: Quantitative Biodistribution of this compound (¹⁸F) in Healthy Humans (% Injected Dose)

Organ/TissueMean % Injected Dose (Initial Uptake)Source
Liver14%[4]
Red Bone Marrow12%[4]
Lung7%[4]
Myocardium4%[4]
Pancreas3%[4]

Table 2: Standardized Uptake Values (SUV) of this compound (¹⁸F) in Normal Human Tissues

RegionMean SUVmean ± SDSource
Extracerebral
Parotid Gland3.4 ± 0.8[7]
Pharynx2.5 ± 0.5[7]
Pituitary Gland2.3 ± 0.4[7]
Nasal Cavity2.3 ± 0.4[7]
Muscle2.2 ± 0.6[7]
Bone Marrow2.0 ± 0.5[7]
Skin1.9 ± 0.6[7]
Cerebral
Cerebral Cortex0.3 ± 0.1[7]
Basal Ganglia, Thalamus, Midbrain, Pons, Medulla Oblongata, Cerebellum0.4 ± 0.1[7]
Cerebral White Matter0.2 ± 0.1[7]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable in vivo studies with this compound (¹⁸F).

Clinical PET/CT Imaging Protocol (Human)

The following protocol is a typical procedure for this compound (¹⁸F) PET/CT imaging in patients with suspected recurrent prostate cancer.

  • Patient Preparation:

    • Fasting for a minimum of 4 hours is recommended to minimize physiological variations in amino acid levels.

    • Patients should avoid significant physical activity for at least 24 hours prior to the scan to reduce muscle uptake of the tracer.

    • Ensure adequate hydration. Patients are encouraged to drink water.

    • The patient should void immediately before the scan.

  • Radiotracer Administration:

    • Aseptically administer approximately 370 MBq (10 mCi) of this compound (¹⁸F) as an intravenous bolus.

    • Flush the injection line with sterile saline to ensure the full dose is delivered.

  • Imaging Acquisition:

    • Position the patient supine on the scanner table, typically with arms raised above the head.

    • Imaging commences 3-5 minutes after the injection.

    • Acquire a low-dose CT scan for attenuation correction and anatomical localization, typically from the mid-thigh to the base of the skull.

    • PET data is acquired over the same anatomical range. The acquisition time per bed position is typically 2-5 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and random coincidences.

    • Analyze images for areas of focal uptake that are greater than the surrounding background tissue. Quantitative analysis is often performed using Standardized Uptake Values (SUV).

Preclinical PET Imaging Protocol (Rodent Models)

This protocol outlines a general procedure for this compound (¹⁸F) PET imaging in mouse or rat models of cancer.

  • Animal Model:

    • Species/Strain: Commonly used models include immunodeficient mice (e.g., nude, SCID) for xenograft tumors (e.g., human prostate cancer cell lines like PC-3 or LNCaP) or transgenic mouse models of cancer. Male outbred homozygous nude mice (J:Nu) have been utilized.[8]

    • Age/Weight: Typically, animals are 6-8 weeks old at the time of tumor implantation or imaging.

    • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless fasting is required for the study.

  • Animal Preparation:

    • Fasting for 4-6 hours prior to imaging is often employed to reduce background signal.

    • Anesthetize the animal for the duration of the injection and imaging procedure. Inhaled isoflurane (1.5-2.5% in oxygen) is a common choice.

    • Maintain the animal's body temperature using a heating pad or lamp.

  • Radiotracer Administration:

    • Administer this compound (¹⁸F) via a tail vein injection. The injected dose is typically in the range of 3.7-18.5 MBq (100-500 µCi) for a mouse, adjusted for body weight.

  • Imaging Acquisition:

    • Position the anesthetized animal on the scanner bed.

    • Dynamic imaging can be performed starting immediately after injection for a duration of 60-90 minutes to assess tracer kinetics. Alternatively, static scans are often acquired at a specific time point post-injection (e.g., 30-60 minutes).

    • A CT or MRI scan is typically acquired for anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct PET data with appropriate corrections.

    • Draw regions of interest (ROIs) on the tumor and various organs to quantify tracer uptake, often expressed as %ID/g or SUV.

Preclinical this compound PET Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Admin This compound (¹⁸F) Administration (e.g., Tail Vein Injection) Animal_Prep->Tracer_Admin Uptake_Phase Tracer Uptake Phase Tracer_Admin->Uptake_Phase Imaging PET/CT or PET/MRI Acquisition (Dynamic or Static Scan) Uptake_Phase->Imaging Reconstruction Image Reconstruction (with Corrections) Imaging->Reconstruction Analysis Image Analysis (ROI Drawing, SUV/%IDg Calculation) Reconstruction->Analysis Results Quantitative Results (Biodistribution, Tumor Uptake) Analysis->Results

Caption: A typical experimental workflow for preclinical this compound (¹⁸F) PET imaging.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and biodistribution of this compound (¹⁸F). Understanding its cellular uptake mechanism, normal tissue distribution, and adherence to standardized experimental protocols is paramount for researchers, scientists, and drug development professionals working with this important PET radiotracer. The quantitative data and methodologies presented herein serve as a valuable resource for designing and interpreting in vivo studies, ultimately contributing to the advancement of oncological imaging and therapy.

References

The Nexus of Cancer Metabolism: Upregulation of Amino Acid Transporters and its Role in Fluciclovine PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased demand for amino acids, which serve as building blocks for macromolecules and as crucial signaling molecules. To meet this heightened requirement, tumors upregulate the expression of specific amino acid transporters (AATs). This technical guide delves into the core of this phenomenon, focusing on two pivotal transporters, L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5). We will explore the molecular mechanisms driving their upregulation, their intricate relationship with key oncogenic signaling pathways, and the consequential impact on tumor growth. Furthermore, this guide will provide a comprehensive overview of how the increased activity of these transporters is exploited for cancer diagnosis through Positron Emission Tomography (PET) imaging with the synthetic amino acid analog, Fluciclovine (¹⁸F-Fluciclovine). Detailed experimental protocols and quantitative data on transporter expression and this compound uptake are provided to facilitate further research and drug development in this promising area of oncology.

Introduction: The Amino Acid Addiction of Cancer

A hallmark of cancer is the reprogramming of cellular metabolism to support continuous growth and proliferation. While the "Warburg effect," characterized by increased glucose uptake and aerobic glycolysis, has long been a central focus, the critical role of amino acids in tumorigenesis is now increasingly recognized. Cancer cells are "addicted" to certain amino acids, not only for protein and nucleotide synthesis but also for maintaining redox balance and fueling key metabolic and signaling pathways.[1]

To satisfy this voracious appetite, cancer cells enhance the expression of various nutrient transporters on their surface. Among these, the amino acid transporters LAT1 and ASCT2 have emerged as key players in a wide spectrum of human cancers.[2][3] Their coordinated upregulation provides tumors with a steady supply of essential amino acids like leucine (B10760876) and glutamine, driving cancer progression and often correlating with poor patient prognosis.[4][5]

This guide will provide a detailed examination of:

  • The molecular machinery behind the upregulation of LAT1 and ASCT2 in tumors.

  • The functional interplay between these transporters and their role in cancer cell metabolism.

  • The mechanism of this compound uptake and its utility in PET imaging of tumors.

  • Quantitative insights into transporter expression and this compound uptake across different cancer types.

  • Detailed experimental methodologies to study amino acid transport in cancer.

Upregulation of Amino Acid Transporters in Tumors: The Central Role of LAT1 and ASCT2

LAT1 (SLC7A5) and ASCT2 (SLC1A5) are two of the most extensively studied amino acid transporters in the context of cancer.

  • LAT1 (L-type Amino Acid Transporter 1; SLC7A5): This transporter is a sodium-independent exchanger responsible for the uptake of large neutral amino acids, including essential amino acids like leucine, isoleucine, and valine.[3] LAT1 forms a heterodimeric complex with the heavy chain 4F2hc (CD98) for its functional expression on the plasma membrane.[6]

  • ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5): ASCT2 is a sodium-dependent transporter that mediates the uptake of small neutral amino acids, with a particularly high affinity for glutamine.[3]

The expression of both LAT1 and ASCT2 is often coordinately elevated in a wide range of primary human cancers, suggesting a synergistic role in supporting the "tumor metabolome".[2][3]

Signaling Pathways Driving Transporter Upregulation

The overexpression of LAT1 and ASCT2 in cancer is not a random event but is driven by the activation of key oncogenic signaling pathways.

  • The PI3K/Akt/mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation, integrating signals from growth factors and nutrient availability.[7] Amino acids, particularly leucine transported by LAT1, are potent activators of the mTORC1 complex.[5] Activated mTORC1, in turn, can promote the expression of nutrient transporters, creating a positive feedback loop that sustains tumor growth.[7]

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K LAT1 LAT1 (SLC7A5) Leucine Leucine LAT1->Leucine uptake ASCT2 ASCT2 (SLC1A5) Glutamine Glutamine ASCT2->Glutamine uptake Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits cMyc c-Myc mTORC1->cMyc stabilizes Gene_Expression Gene Expression (Proliferation, Metabolism) S6K->Gene_Expression promotes translation 4EBP1->Gene_Expression inhibits translation Leucine->mTORC1 activates cMyc->LAT1 upregulates cMyc->ASCT2 upregulates cMyc->Gene_Expression regulates

Figure 1: Simplified mTOR and c-Myc signaling pathways regulating LAT1 and ASCT2 expression.
  • The c-Myc Oncogene: The transcription factor c-Myc is a master regulator of cell growth and metabolism and is frequently overexpressed in cancer.[8] c-Myc directly binds to the promoter regions of the SLC7A5 (LAT1) and SLC1A5 (ASCT2) genes, driving their transcription and leading to increased amino acid uptake.[8][9] This creates a feed-forward loop where increased amino acid availability further stabilizes c-Myc protein, reinforcing the cancer phenotype.[4]

This compound (¹⁸F-Fluciclovine) PET Imaging: Exploiting the Amino Acid Transport Phenotype

This compound, also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), is a synthetic amino acid analog of leucine.[10] It is a radiotracer used for PET imaging, primarily for the detection of recurrent prostate cancer.[11]

Mechanism of this compound Uptake

The diagnostic utility of this compound is rooted in its ability to be transported into cancer cells by the very transporters that are upregulated in malignancy. This compound is recognized as a substrate by both LAT1 and ASCT2.[10] The increased density of these transporters on the surface of cancer cells compared to normal tissues leads to a higher accumulation of the radiotracer in tumors.[10]

Once inside the cell, this compound is not significantly metabolized or incorporated into proteins. This metabolic trapping allows for a high tumor-to-background signal ratio, enabling the visualization of cancerous lesions with PET imaging.[10]

Fluciclovine_Uptake cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext This compound (18F) LAT1 Upregulated LAT1 Fluciclovine_ext->LAT1 Transport ASCT2 Upregulated ASCT2 Fluciclovine_ext->ASCT2 Transport Fluciclovine_int Accumulated This compound (18F) LAT1->Fluciclovine_int ASCT2->Fluciclovine_int PET_Signal PET Signal Fluciclovine_int->PET_Signal Positron Emission

Figure 2: Mechanism of this compound uptake in cancer cells.

Quantitative Data on Transporter Expression and this compound Uptake

The following tables summarize quantitative data on the expression of LAT1 and ASCT2 and the uptake of this compound in various cancers, compiled from the cited literature.

Table 1: Upregulation of LAT1 and ASCT2 in Various Cancers

Cancer TypeTransporterMethodFindingReference
Colorectal CancerLAT1Immunohistochemistry72.4% of cases showed high expression in tumors vs. 30% in adenomas.[12]
Lung AdenocarcinomaLAT1 & ASCT2ImmunohistochemistryPositive LAT1 expression in 22% and ASCT2 in 40% of cases. Co-expression in 12% of cases was associated with poor prognosis.[6]
Lung Cancer (NSCLC)LAT1RT-PCRSignificantly higher mRNA levels in all NSCLCs compared to normal lung tissue.[13]
MelanomaLAT1Microarray Analysis11.1-fold increase in expression in melanoma samples compared to normal skin.[11]
MelanomaASCT2Microarray Analysis4.4-fold increase in expression in melanoma samples compared to normal skin.[11]
Prostate CancerASCT2ImmunohistochemistrySignificantly higher expression in normal tissue (49%) compared to BPH (25.8%) or prostate cancer (25.3%). However, ASCT2-positive prostate cancer correlates with aggressive behavior.[2]
Prostate CancerLAT1ImmunohistochemistryModerate staining intensity in 25% of tumors, low in 63%, and negative in 12%. No tumors showed high staining.[14]
Glioma (High-Grade)ASCT2Immunohistochemistry59.28% expression in HGG tissue compared to 2.05% in normal tissue.[15]
Glioma (High-Grade)LAT1Immunohistochemistry17.24% expression in HGG tissue compared to 59.47% in normal tissue (note: high expression in normal brain is due to the blood-brain barrier).[15]

Table 2: this compound (¹⁸F-Fluciclovine) Uptake (SUVmax) in Different Tumors

Tumor TypePatient CohortMean/Median SUVmaxRange of SUVmaxReference
Recurrent Brain Tumors27 patients4.5 ± 2.31.5 - 10.5[2]
Glioblastoma (Tumor Progression)18 patients6.99 ± 2.06 (40-50 min post-injection)-[3]
Glioblastoma (Pseudoprogression)8 patients3.93 ± 1.63 (40-50 min post-injection)-[3]
Breast Cancer (Grade 1)--4.2 - 17.6[8]
Breast Cancer (Grade 2)--3.3 - 12.9[8]
Breast Cancer (Grade 3)--4.7 - 12.0[8]
Metastatic Breast Cancer (ILC)1 patient8.6 (L1 vertebra), 8.1 (retroperitoneal node)-[16]
Recurrent Prostate Cancer1 patient3.5 (local recurrence)-[17]

Correlation between LAT1 Expression and this compound Uptake in Prostate Cancer: A study on primary prostate cancer found a significant positive correlation between LAT1 expression and this compound uptake (Spearman's ρ = 0.39, p = 0.01 for SUVmax at 2 min). No significant correlation was found for ASCT2.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of amino acid transporter expression and function.

Immunohistochemistry (IHC) for LAT1 and ASCT2 in Paraffin-Embedded Tissues

This protocol provides a general framework for the immunohistochemical detection of LAT1 and ASCT2 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene, Ethanol (B145695) series) Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-induced epitope retrieval) Deparaffinization->Antigen_Retrieval Blocking Blocking (e.g., Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-LAT1 or Anti-ASCT2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting End End: Microscopic Analysis Dehydration_Mounting->End

Figure 3: Workflow for Immunohistochemistry (IHC).

Protocol Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).

    • Immerse in 100% ethanol (2 changes for 10 minutes each).

    • Immerse in 95% ethanol for 5 minutes.

    • Immerse in 70% ethanol for 5 minutes.

    • Rinse with deionized water.[9]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0, or Tris-EDTA, pH 9.0) and heating in a pressure cooker, water bath, or microwave. The optimal buffer and heating time should be determined for each antibody.[11]

  • Blocking:

    • Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 15 minutes.

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (e.g., rabbit anti-ASCT2 or mouse anti-LAT1) diluted in antibody diluent overnight at 4°C in a humidified chamber. Optimal antibody concentration should be determined by titration.[18]

  • Secondary Antibody Incubation:

    • Wash slides with PBST (PBS with 0.05% Tween 20).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 1 hour at room temperature.[7]

  • Detection:

    • Wash slides with PBST.

    • Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.[7]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize nuclei.

    • Dehydrate the sections through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.[19]

Western Blotting for LAT1 and ASCT2 Protein Quantification

This protocol outlines the steps for quantifying LAT1 and ASCT2 protein levels in cell lysates or tissue homogenates.

Protocol Steps:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using wet or semi-dry transfer methods.[20]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-LAT1 or anti-ASCT2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using X-ray film or a digital imaging system.[21]

  • Data Analysis:

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for SLC7A5 and SLC1A5 mRNA Quantification

This protocol details the measurement of SLC7A5 (LAT1) and SLC1A5 (ASCT2) mRNA levels.

Protocol Steps:

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a commercial kit or TRIzol reagent.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (SLC7A5 or SLC1A5) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.[22]

In Vitro this compound (or other Radiolabeled Amino Acid) Uptake Assay

This assay measures the uptake of a radiolabeled amino acid into cancer cells in culture.

Protocol Steps:

  • Cell Culture:

    • Plate cells in a multi-well plate and culture until they reach the desired confluency.[14]

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Incubate the cells with the uptake buffer containing the radiolabeled amino acid (e.g., ¹⁸F-Fluciclovine or ³H-Leucine) for a defined period (e.g., 5-15 minutes) at 37°C.[14]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).[14]

  • Quantification:

    • Measure the radioactivity in the cell lysate using a gamma counter (for ¹⁸F) or a liquid scintillation counter (for ³H).

    • Normalize the radioactivity to the protein concentration or cell number in each well.[14]

Conclusion and Future Directions

The upregulation of amino acid transporters, particularly LAT1 and ASCT2, is a fundamental aspect of the metabolic reprogramming that drives cancer progression. This enhanced transport activity not only provides the necessary building blocks for rapid cell growth but also activates key oncogenic signaling pathways, creating a vicious cycle that fuels tumorigenesis. The development of this compound PET imaging has provided a powerful non-invasive tool to visualize this altered metabolic state, aiding in the diagnosis and staging of cancers like prostate cancer.

Future research in this field should focus on:

  • Expanding the quantitative understanding: Further studies are needed to create a comprehensive database of LAT1 and ASCT2 expression levels and this compound uptake values across a wider array of cancer types and subtypes. This will be crucial for establishing diagnostic and prognostic biomarkers.

  • Developing novel therapeutic strategies: The critical role of LAT1 and ASCT2 in cancer makes them attractive therapeutic targets. The development of specific and potent inhibitors of these transporters holds great promise for novel anti-cancer therapies.

  • Investigating mechanisms of resistance: Understanding how tumors might develop resistance to therapies targeting amino acid transport is essential for designing effective and durable treatment strategies.

  • Exploring combination therapies: Combining amino acid transporter inhibitors with conventional chemotherapy, targeted therapies, or immunotherapy could lead to synergistic anti-tumor effects.

By continuing to unravel the complexities of amino acid metabolism in cancer, we can pave the way for more effective diagnostic tools and innovative therapeutic interventions to improve patient outcomes.

References

Molecular Blueprint: An In-depth Guide to Fluciclovine Accumulation in Malignant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a critical radiotracer for positron emission tomography (PET) imaging, particularly in the context of recurrent prostate cancer. Its accumulation in malignant tissues is a multifaceted process, primarily governed by the upregulation of specific amino acid transporters and its subsequent metabolic fate within the cancer cell. This technical guide provides a comprehensive overview of the molecular basis for this compound accumulation, detailing the transport mechanisms, metabolic pathways, and regulatory signaling cascades involved. Quantitative data on transport kinetics and cellular uptake are presented, alongside detailed experimental protocols for the key assays cited. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular interactions.

Introduction

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth.[1] This metabolic alteration leads to the overexpression of amino acid transporters on the cancer cell surface, a feature that can be exploited for diagnostic imaging. This compound (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic analog of the amino acid L-leucine.[2] Its structural similarity to natural amino acids allows it to be recognized and transported into cancer cells by these upregulated transporters.[1][3] Unlike many natural amino acids, this compound is not significantly metabolized or incorporated into proteins, leading to its intracellular accumulation and enabling high-contrast PET imaging of tumor tissues.[1][3][4]

Molecular Mechanisms of this compound Accumulation

The accumulation of this compound in malignant tissues is a two-step process involving:

  • Transport across the cell membrane: Primarily mediated by the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[5][6][7]

  • Intracellular retention: Due to its limited metabolic conversion and lack of incorporation into proteins.[1][3][4]

Amino Acid Transporters: The Gatekeepers

The transport of this compound into cancer cells is predominantly facilitated by ASCT2 and, to a lesser extent, LAT1.[5][7][8] These transporters are frequently overexpressed in a variety of cancers, including prostate, breast, and glioma.[6][8][9]

  • ASCT2 (SLC1A5): A sodium-dependent transporter that mediates the exchange of neutral amino acids, with a high affinity for glutamine.[10] this compound's affinity for ASCT2 is comparable to that of natural amino acids like L-alanine and L-serine.[10]

  • LAT1 (SLC7A5): A sodium-independent transporter that forms a heterodimer with the heavy chain 4F2hc (CD98).[9] It facilitates the transport of large neutral amino acids, such as leucine.[9]

The differential expression and activity of these transporters contribute to the varying avidity of this compound in different tumor types and grades.

Metabolic Trapping: The "One-Way" Ticket

Once inside the cell, this compound is not a significant substrate for downstream metabolic pathways.[1][3][4] It is not incorporated into newly synthesized proteins, a key feature that distinguishes it from natural amino acids and contributes to its accumulation.[3] This metabolic stability ensures that the PET signal originates from the transported radiotracer itself, providing a more direct measure of amino acid transporter activity.

Quantitative Analysis of this compound Transport

The interaction of this compound with its transporters can be quantified using kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate.

TransporterSubstrateKₘ (µM)Cancer Type StudiedReference
ASCT2 This compound92.0Prostate Cancer[1]
LAT1 This compound230.4Prostate Cancer[1]

Table 1: Michaelis-Menten Constants (Kₘ) for this compound Transport. This table summarizes the reported Kₘ values for the interaction of this compound with its primary transporters, ASCT2 and LAT1, in prostate cancer cells.

Comparative Uptake in Different Malignancies

The uptake of this compound, often quantified by the maximum standardized uptake value (SUVmax) in PET imaging, varies across different cancer types. This variation reflects the underlying differences in the expression levels of ASCT2 and LAT1, as well as the overall metabolic activity of the tumor.

Cancer TypeCell Line / TissueSUVmax (approximate range)Key Transporter(s) ImplicatedReference(s)
Prostate Cancer Primary and Recurrent4.0 - 10.0ASCT2, LAT1[7][11]
Breast Cancer Primary Tumors3.0 - 13.0ASCT2[12]
Glioma High-Grade Glioma3.0 - 5.0ASCT2[13]

Table 2: Comparative this compound Uptake in Different Malignant Tissues. This table provides an overview of the approximate SUVmax ranges observed for this compound in different cancer types, highlighting the key transporters involved.

Regulatory Signaling Pathways

The expression and activity of ASCT2 and LAT1 are tightly regulated by complex intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the molecular basis of increased this compound uptake in malignant cells.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) plays a crucial role in regulating the expression of amino acid transporters. Upon binding to androgens, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, including those encoding for amino acid transporters.[12][14] This leads to an increase in the transcription and subsequent protein expression of transporters like ASCT2, thereby enhancing this compound uptake.[15]

AR_Signaling cluster_Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) AR_complex->ARE Binds ASCT2_LAT1_gene ASCT2/LAT1 Gene Transcription ARE->ASCT2_LAT1_gene Promotes ASCT2_LAT1_protein ASCT2/LAT1 Protein Expression ASCT2_LAT1_gene->ASCT2_LAT1_protein Fluciclovine_uptake Increased This compound Uptake ASCT2_LAT1_protein->Fluciclovine_uptake

Androgen Receptor Signaling Pathway
PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[6][16][17] Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt.[17] Active Akt can then phosphorylate and inhibit the TSC1/TSC2 complex, leading to the activation of mTORC1.[17] mTORC1, in turn, promotes protein synthesis, including the synthesis of amino acid transporters like ASCT2 and LAT1, and can also influence their trafficking to the cell membrane.[18][19] This results in increased capacity for amino acid and this compound uptake.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP Inhibits conversion of Rheb-GDP to Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates ProteinSynthesis Increased Protein Synthesis (ASCT2, LAT1) mTORC1->ProteinSynthesis Promotes Fluciclovine_uptake Increased This compound Uptake ProteinSynthesis->Fluciclovine_uptake

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound accumulation.

In Vitro ¹⁴C-Fluciclovine Uptake Assay

This assay quantifies the uptake of radiolabeled this compound into cancer cells in culture, allowing for the characterization of transport kinetics and the effects of inhibitors.

Materials:

  • Cancer cell lines (e.g., PC-3, LNCaP, MCF-7)

  • Cell culture medium and supplements

  • ¹⁴C-Fluciclovine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Inhibitors (e.g., L-leucine, L-glutamine, specific transporter inhibitors)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add uptake buffer containing a known concentration of ¹⁴C-Fluciclovine to each well. For inhibition studies, pre-incubate cells with the inhibitor for a specified time before adding the radiotracer.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein. For kinetic analysis, perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

in_vitro_workflow A Seed cancer cells in multi-well plate B Wash cells with uptake buffer A->B C Add ¹⁴C-Fluciclovine (with/without inhibitors) B->C D Incubate at 37°C C->D E Terminate uptake with ice-cold buffer wash D->E F Lyse cells E->F G Measure radioactivity (Scintillation counting) F->G H Measure protein concentration F->H I Analyze data (CPM/mg protein, Km, Vmax) G->I H->I

In Vitro ¹⁴C-Fluciclovine Uptake Assay Workflow
In Vivo Biodistribution of ¹⁸F-Fluciclovine in Tumor-Bearing Mice

This protocol describes the assessment of ¹⁸F-Fluciclovine distribution in various organs and the tumor in a preclinical animal model.

Materials:

  • Tumor-bearing mice (e.g., xenograft models with human cancer cell lines)

  • ¹⁸F-Fluciclovine

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

  • Surgical tools for tissue dissection

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Radiotracer Administration: Inject a known activity of ¹⁸F-Fluciclovine intravenously (e.g., via the tail vein).

  • PET/CT Imaging (Optional): At selected time points post-injection, perform dynamic or static PET/CT scans to visualize the biodistribution of the radiotracer in real-time.

  • Euthanasia and Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the mouse.

  • Organ Dissection: Immediately dissect the tumor and major organs (e.g., blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor-to-background ratios.

in_vivo_workflow A Anesthetize tumor-bearing mouse B Inject ¹⁸F-Fluciclovine A->B C PET/CT Imaging (Optional) B->C D Euthanize at specific time points C->D E Dissect tumor and organs D->E F Weigh tissues and measure radioactivity E->F G Calculate %ID/g and tumor-to-background ratios F->G

In Vivo Biodistribution Workflow

Conclusion

The accumulation of this compound in malignant tissues is a well-defined process driven by the overexpression of amino acid transporters, primarily ASCT2 and LAT1, and the subsequent intracellular trapping of the non-metabolized radiotracer. The expression and activity of these transporters are, in turn, regulated by key oncogenic signaling pathways, including the Androgen Receptor and PI3K/Akt/mTOR pathways. The quantitative differences in this compound uptake across various cancer types underscore the heterogeneity of tumor metabolism and provide a molecular basis for its differential diagnostic performance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this compound transport and its regulation, paving the way for the development of novel therapeutic strategies targeting amino acid metabolism in cancer.

References

In Vitro Studies on Fluciclovine Transport in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluciclovine (¹⁸F), a synthetic amino acid analog of L-leucine, is a key radiotracer for positron emission tomography (PET) imaging, particularly in the context of recurrent prostate cancer. Its efficacy relies on the over-expression of specific amino acid transporters in cancer cells compared to healthy tissues. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanisms of this compound transport in various cancer cell lines. We will delve into the primary transporters involved, present available quantitative data on its uptake, detail common experimental protocols, and visualize the associated cellular pathways.

Introduction: The Role of Amino Acid Transport in Cancer

Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival. A hallmark of this altered metabolism is an increased demand for amino acids, which serve as building blocks for protein synthesis, energy sources, and precursors for nucleotide and lipid biosynthesis. To meet this heightened demand, cancer cells upregulate the expression of various amino acid transporters on their cell surface. This differential expression provides a therapeutic and diagnostic window.

This compound, structurally known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), is a synthetic amino acid that is transported into cells by these upregulated transporters but is not metabolized and incorporated into proteins.[1] This property allows for its accumulation in cancer cells, enabling their visualization through PET imaging. In vitro studies using various cancer cell lines have been instrumental in identifying the specific transporters responsible for this compound uptake and characterizing the kinetics of this process.

Key Amino Acid Transporters for this compound Uptake

Extensive in vitro research has identified two primary amino acid transporter systems responsible for the cellular uptake of this compound:

  • Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5): This sodium-dependent transporter is a major carrier for neutral amino acids, with a particularly high affinity for glutamine.[2][3][4] Numerous studies have demonstrated that ASCT2 is the predominant transporter of this compound in prostate cancer cells.[2][3][5] Its expression can be influenced by factors such as androgen levels.[3][4]

  • L-type Amino Acid Transporter 1 (LAT1; SLC7A5): As a sodium-independent transporter, LAT1 facilitates the transport of large neutral amino acids, including leucine. It forms a heterodimeric complex with the glycoprotein CD98 (4F2hc; SLC3A2). While generally considered to play a lesser role than ASCT2 in this compound transport in prostate cancer, LAT1-mediated uptake can become more significant in certain contexts, such as in higher-grade tumors or castration-resistant prostate cancer.[5][6] In other cancers, like glioma, both ASCT2 and LAT1 are considered important for this compound uptake.

Quantitative Analysis of this compound Transport

Quantifying the transport kinetics of this compound is crucial for understanding its uptake mechanisms and for the development of novel therapeutic strategies targeting these transporters. The following tables summarize the available quantitative data from in vitro studies.

Table 1: this compound Uptake in Various Cancer Cell Lines

Cell LineCancer TypeKey Transporter(s)ObservationsReference(s)
LNCaPProstate Cancer (Androgen-Sensitive)ASCT2 > LAT1Dihydrotestosterone (DHT) enhances ASCT2 expression and this compound uptake.[3][7]
PC-3Prostate Cancer (Androgen-Independent)ASCT2, LAT1shRNA knockdown of ASCT2 inhibits tumor growth.[4][8]
DU145Prostate Cancer (Androgen-Independent)ASCT2, LAT1Exhibits sensitivity to DHT under certain culture conditions.[9]
CWR22Rv1Prostate CancerASCT2, LAT1High co-expression of CD44 and CD133.[10]
HCC38Breast Cancer (Triple-Negative)Glutamine TransportersHigh glutaminase activity.
HCC1806Breast Cancer (Triple-Negative)Glutamine TransportersHigh glutaminase activity.
MCF-7Breast Cancer (Estrogen Receptor-Positive)Glutamine TransportersLow glutaminase activity.

Table 2: Inhibition of [¹⁴C]this compound Uptake in Prostate Cancer Cells

Cell Line(s)InhibitorTransporter System TargetedInhibition (%)Reference(s)
LNCaP, LNCaP-SF, LN-Pre, LN-REC4L-GlutamineSystem ASC (ASCT2)Strong[2]
LNCaP, LNCaP-SF, LN-Pre, LN-REC4L-SerineSystem ASC (ASCT2)Strong[2]

Note: Specific Ki, Km, and Vmax values for this compound transport in various cancer cell lines are not consistently reported in the reviewed literature, indicating a gap in the publicly available data.

Experimental Protocols

The following are detailed methodologies for key experiments used to study this compound transport in vitro.

Cell Culture
  • Cell Lines: Prostate cancer cell lines (LNCaP, PC-3, DU145), breast cancer cell lines (MCF-7, HCC1806, HCC38), and glioma cell lines are commonly used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates (e.g., 24- or 96-well) and allowed to reach 70-80% confluency.

Radiolabeled this compound Uptake Assay

This assay measures the rate of this compound transport into cancer cells.

  • Materials:

    • [¹⁴C]this compound

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer (pH 7.4)

    • Amino acid inhibitors (e.g., L-glutamine, L-serine, BCH)

    • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Seed cells in 24-well plates and grow to confluency.

    • On the day of the experiment, wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS for 15-30 minutes at 37°C.

    • To initiate uptake, replace the buffer with HBSS containing a known concentration of [¹⁴C]this compound and, for inhibition studies, the respective amino acid inhibitors.

    • Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.

    • To terminate uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

    • Lyse the cells with cell lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

Western Blot Analysis for Transporter Expression

This technique is used to determine the protein levels of ASCT2 and LAT1.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against ASCT2 (SLC1A5) and LAT1 (SLC7A5)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare total protein lysates from cultured cancer cells.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

siRNA-mediated Knockdown of Transporters

This method is used to confirm the role of specific transporters in this compound uptake.

  • Materials:

    • siRNA targeting ASCT2 (SLC1A5) and LAT1 (SLC7A5)

    • Non-targeting control siRNA

    • Transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Opti-MEM or other serum-free medium

  • Procedure:

    • Seed cells in 6-well plates to be 60-80% confluent at the time of transfection.

    • In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.

    • Assess the knockdown efficiency by Western blot or qRT-PCR.

    • Perform the [¹⁴C]this compound uptake assay on the transfected cells to determine the effect of transporter knockdown on uptake.

Visualization of Pathways and Workflows

Signaling Pathways Influencing this compound Transport

The expression and activity of ASCT2 and LAT1 are regulated by complex signaling networks within the cancer cell. The PI3K/Akt/mTOR pathway, which is frequently hyperactive in cancer, is a key regulator of amino acid metabolism and transporter expression. Additionally, in hormone-sensitive cancers like prostate cancer, the androgen receptor (AR) signaling pathway can directly influence the expression of these transporters.

G cluster_transporters PI3K PI3K/Akt mTORC1 mTORC1 PI3K->mTORC1 Activates ASCT2 ASCT2 (SLC1A5) mTORC1->ASCT2 Upregulates Expression LAT1 LAT1 (SLC7A5) mTORC1->LAT1 Upregulates Expression AR Androgen Receptor (AR) AR->mTORC1 Activates AR->ASCT2 Upregulates Expression Fluciclovine_out Intracellular This compound ASCT2->Fluciclovine_out Transport LAT1->Fluciclovine_out Transport Fluciclovine_in Extracellular This compound Proliferation Cell Growth & Proliferation Fluciclovine_out->Proliferation Supports

Figure 1. Key signaling pathways regulating this compound transporters.
Experimental Workflow for In Vitro this compound Uptake Studies

The following diagram illustrates a typical workflow for investigating this compound transport in cancer cell lines.

G start Start cell_culture Cell Culture (e.g., LNCaP, PC-3) start->cell_culture transfection siRNA Transfection (ASCT2, LAT1, Control) cell_culture->transfection protein_analysis Western Blot (Confirm Knockdown) transfection->protein_analysis uptake_assay [14C]this compound Uptake Assay transfection->uptake_assay data_analysis Data Analysis (Uptake Kinetics, Inhibition) protein_analysis->data_analysis uptake_assay->data_analysis end End data_analysis->end

Figure 2. Workflow for studying this compound transport in vitro.
Logical Relationship of this compound Transport Mechanisms

This diagram outlines the logical steps and components involved in the cellular transport of this compound.

G ext_this compound Extracellular This compound asct2 ASCT2 (SLC1A5) ext_this compound->asct2 lat1 LAT1 (SLC7A5) ext_this compound->lat1 na_gradient Na+ Gradient na_gradient->asct2 Drives int_this compound Intracellular This compound Accumulation asct2->int_this compound Na+-dependent Transport lat1->int_this compound Na+-independent Transport pet_signal PET Signal int_this compound->pet_signal Generates

Figure 3. Logical flow of this compound cellular transport.

Conclusion and Future Directions

In vitro studies have been fundamental in establishing that this compound uptake in cancer cells is primarily mediated by the amino acid transporters ASCT2 and LAT1. This knowledge has been pivotal for the clinical application of this compound PET imaging in oncology. However, there remains a need for more comprehensive quantitative data, including kinetic parameters across a wider range of cancer cell lines, to better understand the nuances of its transport.

Future research should focus on:

  • Detailed Kinetic Analysis: Determining the Km, Vmax, and Ki values for this compound transport in a panel of cancer cell lines to facilitate direct comparisons.

  • Elucidation of Regulatory Pathways: Further investigation into the upstream signaling pathways that regulate ASCT2 and LAT1 expression and activity in different cancer types.

  • Development of Novel Inhibitors: Using the established in vitro models to screen for and characterize novel inhibitors of ASCT2 and LAT1 as potential therapeutic agents.

By continuing to build upon the foundational knowledge provided by in vitro studies, the scientific community can further refine the diagnostic and therapeutic applications related to altered amino acid metabolism in cancer.

References

An In-depth Technical Guide to the Early Development and Characterization of Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (Fluciclovine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, also known as [18F]Fluciclovine (brand name Axumin®), is a synthetic amino acid analog developed for positron emission tomography (PET) imaging.[1][2] Unlike naturally occurring amino acids, this compound is not metabolized or incorporated into proteins, which allows for a stable and clear imaging signal.[3][4] Its development was driven by the need for a PET tracer that could overcome some limitations of [18F]FDG, particularly in malignancies with lower glucose metabolism or in areas with high background glucose uptake, such as the brain.[2] this compound has proven especially valuable in the imaging of prostate cancer, leading to its FDA approval for detecting suspected recurrence in men with elevated prostate-specific antigen (PSA) levels after previous treatment.[1][5] This guide details the fundamental aspects of its early development, from synthesis and preclinical evaluation to its characterization in initial clinical trials.

Mechanism of Cellular Uptake and Action

This compound's efficacy as an imaging agent stems from its ability to exploit the metabolic characteristics of cancer cells. As a synthetic analog of the amino acid L-leucine, it targets the increased amino acid transport capacity of proliferating tumor cells.[2][6]

The primary uptake is mediated by two types of amino acid transporters that are frequently upregulated on the surface of cancer cells:

  • ASCT2 (Alanine-Serine-Cysteine Transporter 2): A sodium-dependent transporter that plays a significant role in this compound influx.[3][5][7]

  • LAT1 (L-type Amino Acid Transporter 1): A sodium-independent transporter that also contributes to its uptake.[3][5][7]

Once inside the cell, this compound is not significantly metabolized or incorporated into proteins.[4] This intracellular trapping, combined with the overexpression of its transporters on malignant cells, leads to a high concentration of the radiotracer in tumors relative to surrounding healthy tissue, creating a high-contrast PET image.[3] The fluorine-18 isotope emits positrons, which annihilate with electrons to produce two 511 keV gamma photons, detectable by a PET scanner.[3]

cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_membrane Cell Membrane Fluciclovine_ext [18F]this compound ASCT2 ASCT2 Transporter Fluciclovine_ext->ASCT2 Uptake LAT1 LAT1 Transporter Fluciclovine_ext->LAT1 Uptake Fluciclovine_int [18F]this compound (Trapped, Not Metabolized) PET_Signal Positron Emission & Gamma Photon Production Fluciclovine_int->PET_Signal Decay ASCT2->Fluciclovine_int LAT1->Fluciclovine_int

Caption: Mechanism of [18F]this compound cellular uptake. (Max Width: 760px)

Radiosynthesis and Quality Control

The synthesis of [18F]this compound is a critical step in its production for clinical use. The relatively long half-life of fluorine-18 (approx. 110 minutes) allows for centralized production and distribution.[2][8]

Experimental Protocol: Radiosynthesis

A common method for producing [18F]this compound is through nucleophilic fluorination. An automated synthesis approach is typically used for consistency and radiation safety.[9]

  • [18F]Fluoride Production: Cyclotron-produced [18F]fluoride is trapped on an anion exchange column.

  • Elution: The [18F]fluoride is eluted from the column using a solution containing potassium carbonate and a phase-transfer catalyst like Kryptofix 2.2.2 (K222).[10]

  • Azeotropic Drying: The solvent is removed under vacuum and heat to ensure an anhydrous reaction environment.

  • Nucleophilic Substitution: The dried [18F]fluoride/K222 complex is reacted with a precursor molecule, typically syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]cyclobutane-1-carboxylic acid ethyl ester, in a solvent like dimethylsulfoxide (DMSO) at elevated temperatures.[9]

  • Hydrolysis: The resulting ester and Boc-protecting groups are removed via acid or base hydrolysis to yield the final [18F]this compound product.

  • Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted precursors and byproducts.[11]

  • Formulation: The purified [18F]this compound is formulated in a sterile, injectable solution, typically physiological saline, and passed through a sterile filter.

A [18F]Fluoride Production (Cyclotron) B Trapping on Anion Exchange Resin A->B C Elution with K2CO3 / K222 B->C D Azeotropic Drying C->D E Nucleophilic Fluorination with Precursor D->E F Hydrolysis (Deprotection) E->F G HPLC Purification F->G H Formulation & Sterile Filtration G->H I Quality Control (Purity, Activity) H->I

Caption: General workflow for the radiosynthesis of [18F]this compound. (Max Width: 760px)
Quality Control Parameters

The final product must meet stringent quality control standards before clinical administration.

ParameterTypical SpecificationReference
Radiochemical Yield 24-50% (decay corrected)[9][12]
Radiochemical Purity >95-99%[9][11]
Specific Activity 137-192 GBq/μmol[9]
Synthesis Time 60-120 minutes[9][11]

Preclinical Characterization

Preclinical studies are essential to establish the safety, biodistribution, and tumor-targeting potential of a new radiotracer before human trials.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Prostate Cancer Cell Lines (e.g., DU-145) UptakeAssay Cellular Uptake Assay with [18F]this compound CellCulture->UptakeAssay InhibitionAssay Competitive Inhibition (e.g., with L-Leucine) UptakeAssay->InhibitionAssay Biodistribution Ex Vivo Biodistribution (%ID/g at time points) UptakeAssay->Biodistribution Informs AnimalModel Tumor-Bearing Animal Models (Rats/Mice) AnimalModel->Biodistribution PETImaging Micro-PET/CT Imaging AnimalModel->PETImaging PETImaging->UptakeAssay Correlates

Caption: Workflow for the preclinical evaluation of [18F]this compound. (Max Width: 760px)
In Vitro Cell Uptake Assays

In vitro studies using cancer cell lines confirm the mechanism of uptake and affinity of the tracer.

Experimental Protocol: Cell Uptake Assay [13][14][15]

  • Cell Culture: Prostate cancer cells (e.g., DU-145) are seeded in multi-well plates and grown to near confluence.[6][16]

  • Pre-incubation: The growth medium is removed, and cells are washed with an assay buffer (e.g., HBSS-HEPES).

  • Incubation: Cells are incubated with a known concentration of [18F]this compound in the assay buffer at 37°C for predetermined time intervals (e.g., 5, 30, 60 minutes).

  • Termination: The incubation is stopped by rapidly washing the cells three times with ice-cold buffer to remove extracellular tracer.

  • Lysis and Counting: Cells are lysed (e.g., with 0.2 M NaOH), and the lysate is collected. The radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: Uptake is typically expressed as a percentage of the added dose per milligram of cellular protein. For inhibition studies, the assay is repeated in the presence of excess non-radioactive amino acids (like glutamine or L-leucine) or specific transporter inhibitors to confirm the uptake mechanism.[14]

In Vivo Animal Biodistribution Studies

These studies determine how the tracer distributes throughout the body over time and its accumulation in tumors versus normal organs.

Experimental Protocol: Animal Biodistribution [16][17]

  • Animal Model: Athymic nude mice or rats are inoculated with human prostate cancer cells (e.g., PC-3, DU-145) to induce tumor xenografts.[16][17]

  • Tracer Administration: Once tumors reach a suitable size, a known activity of [18F]this compound is injected intravenously (e.g., via the tail vein).

  • Euthanasia and Dissection: At specific time points post-injection (e.g., 5, 60, 120 minutes), cohorts of animals are euthanized.

  • Organ Harvesting: Key organs (liver, kidneys, muscle, bone, brain, etc.) and the tumor are dissected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each sample is measured in a gamma counter, alongside standards of the injected dose.

  • Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Representative Preclinical Biodistribution of [18F]this compound in a Rat Brain Tumor Model (%ID/g)

Organ5 min post-injection60 min post-injection
Tumor 0.621.72
Brain 0.110.26
Blood 0.700.35
Liver 1.832.05
Kidney 1.770.66
Muscle 0.530.30
Tumor-to-Brain Ratio 5.586.61
Data adapted from studies in Fisher 344 rats with intracerebrally implanted 9L gliosarcoma.[9][18]

Clinical Characterization

Following promising preclinical data, [18F]this compound advanced to clinical trials to evaluate its safety, dosimetry, and diagnostic efficacy in humans.

Early Phase Clinical Trials

Phase I and IIa trials focused on establishing the safety profile, radiation dose, and optimal imaging procedures. These studies confirmed the safety of intravenous injection, with only mild, transient adverse events reported in a small number of patients.[19][20][21] The trials demonstrated favorable characteristics for imaging, with rapid uptake in prostate cancer lesions and relatively low urinary excretion, which is advantageous for pelvic imaging.[5][19]

Experimental Protocol: Clinical PET/CT Imaging

Standardized procedures are crucial for acquiring high-quality, reproducible images.

Patient Preparation [8][22]

  • Fasting: Patients should fast for a minimum of 4 hours before tracer injection to minimize background muscle uptake.

  • Hydration: Patients are encouraged to drink water.

  • Activity: Strenuous physical activity should be avoided for 24 hours prior to the scan.

Image Acquisition [8][22][23]

  • Positioning: The patient is positioned supine on the PET/CT scanner table.

  • Tracer Injection: A dose of 370 MBq (10 mCi) of [18F]this compound is administered as an intravenous bolus.[8]

  • Uptake Time: Imaging begins very shortly after injection, typically 3-5 minutes. This early imaging is recommended to maximize the contrast between lesions and background, as the tracer can wash out over time.[5][23]

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • PET Scan: The PET emission scan is acquired from the mid-thigh to the base of the skull.

A Patient Preparation (Fasting ≥ 4h) B IV Injection of ~370 MBq [18F]this compound A->B C Patient Positioning in PET/CT Scanner B->C D Wait 3-5 minutes (Uptake Period) C->D E Low-Dose CT Scan (Attenuation Correction) D->E F PET Emission Scan (Mid-thigh to Skull Base) E->F G Image Reconstruction & Fusion (PET/CT) F->G H Image Interpretation (Visual & Quantitative) G->H

Caption: Standardized workflow for a clinical [18F]this compound PET/CT scan. (Max Width: 760px)
Biodistribution and Image Interpretation

Understanding the normal physiological distribution is key to accurately interpreting the scans.

Table 2: Physiological Biodistribution of [18F]this compound in Humans

Organ/TissueUptake IntensityNotesReference
Liver, Pancreas IntenseHighest physiological uptake.[8][24][25]
Bone Marrow ModerateCan be heterogeneous.[5][8][25]
Salivary Glands, Pituitary Gland ModerateCommon finding in amino acid tracers.[7][8]
Skeletal Muscle Mild (increases over time)Uptake is lower with fasting.[24][25]
Brain, Lungs LowActivity is typically less than the blood pool.[24][25]
Urinary Bladder Low to MildMinimal early renal excretion is a key advantage.[5][24]

Interpretation Criteria: A lesion is typically considered positive for malignancy if its [18F]this compound uptake is focally increased and visibly greater than the background activity in the surrounding tissue, with bone marrow often used as a reference for soft tissue lesions.[5][7]

Quantitative Data on Diagnostic Performance

Early clinical studies established the diagnostic utility of [18F]this compound, particularly in detecting recurrent prostate cancer.

Table 3: Summary of Diagnostic Performance from Early Clinical Trials for Recurrent Prostate Cancer

ParameterFindingStudy Population/NotesReference
Overall Detection Rate 66%58 patients with biochemical recurrence.[26]
Detection by Site Prostate/Bed: 53%Lymph Nodes: 28%Bone: 7%Same cohort of 58 patients.[26]
Sensitivity (Extraprostatic) 87.5%Comparison against a composite reference standard.[27]
Specificity (Extraprostatic) 90.0%Comparison against a composite reference standard.[27]
Positive Predictive Value (Bone) 1.00Head-to-head comparison with 11C-choline.[28]
Change in Management 51%Based on PET/CT findings in 58 patients.[26]

Conclusion

The early development and characterization of anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid established it as a robust and effective PET radiotracer. Its mechanism, leveraging the upregulated amino acid transport in cancer cells, combined with favorable characteristics like low urinary excretion and a straightforward synthesis, has made it a cornerstone of molecular imaging for recurrent prostate cancer. The rigorous preclinical and clinical evaluations detailed in this guide have provided the foundation for its successful translation into routine clinical practice, significantly improving the management of patients with this disease.

References

Methodological & Application

Application Notes and Protocols for Standardized Fluciclovine F18 PET/CT Imaging in Recurrent Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluciclovine F18 (also known as Axumin®) is a synthetic amino acid analog radiotracer used for positron emission tomography (PET) imaging.[1][2] It is approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for imaging in men with suspected prostate cancer recurrence, based on elevated prostate-specific antigen (PSA) levels following prior treatment.[3] This document provides a standardized protocol for this compound F18 PET/CT imaging to ensure accuracy, precision, and repeatability, which are crucial for clinical management and multi-center research.[3] Unlike 18F-FDG PET/CT, the protocol for 18F-Fluciclovine has distinct requirements for patient preparation, injection, and imaging timing.[1][4]

I. Patient Preparation and Scheduling

Proper patient scheduling and preparation are essential for optimal image quality and interpretation.

A. Scheduling and Indications

The primary indication for this compound F18 PET/CT is for restaging in patients with suspected recurrent prostate cancer based on a rising PSA level after previous therapy.[1][4] It is important for the referring physician and the nuclear medicine physician to confirm the appropriateness of the study to prevent issues with insurance approval.[1]

B. Patient Preparation Protocol

No specific patient preparation, such as fasting, is required. Patients can eat, drink, and take their medications as usual. However, to ensure patient comfort and minimize motion artifacts, the following steps are recommended:

  • Hydration: Patients should be well-hydrated.

  • Voiding: Patients should be encouraged to void immediately before the scan to reduce radioactive urine in the bladder, which can interfere with the imaging of the pelvic region.[5]

  • Comfort: Ensure the patient is as comfortable as possible. A pillow may be placed under the patient's knees for comfort.[5]

  • Metal Objects: All removable metal objects, such as glasses, dentures, and jewelry, should be removed from the area to be scanned to avoid artifacts on the CT images.[5]

II. Radiopharmaceutical and Injection Protocol

The administration of this compound F18 is a critical step in the imaging procedure.

A. Dosage and Administration

ParameterSpecification
Radiopharmaceutical This compound F18
Recommended Dose 370 MBq (10 mCi) ± 20%
Route of Administration Intravenous bolus injection
Injection Volume Maximum of 5 mL (undiluted)

Table 1: this compound F18 Dosage and Administration.

The dose may be diluted with 0.9% sodium chloride.[6] The injection should be administered while the patient is lying supine on the PET/CT scanner table.[1] To avoid artifacts from the injection site, it is recommended to inject the tracer into the patient's right arm.[3]

B. Injection and Uptake Phase

The patient should remain quiet and rest comfortably during the short uptake phase between the injection and the start of the scan.[5]

III. PET/CT Imaging Protocol

Precise timing and acquisition parameters are vital for standardized and high-quality this compound F18 PET/CT imaging.

A. Imaging Acquisition Parameters

ParameterSpecification
Uptake Time (Injection to Scan Start) 3-5 minutes (Target: 4 minutes)
Patient Positioning Supine, with arms raised above the head
Scan Range Proximal thighs (including inguinal lymph nodes) to the base of the skull
Scanning Direction Craniocaudal
PET Acquisition Time (Pelvis) 5 minutes per bed position
PET Acquisition Time (Chest/Abdomen/Neck) 3-5 minutes per bed position
Total Scan Time Typically 20-30 minutes
CT Contrast Not required (IV or oral)

Table 2: this compound F18 PET/CT Acquisition Parameters.

B. Detailed Imaging Workflow

  • Patient Positioning: Position the patient comfortably in a supine position on the scanner table. Initially, the patient's arms can be down.[3]

  • Injection: Administer the this compound F18 intravenously. Start a stopwatch at the time of injection.[5]

  • Arm Repositioning: Immediately following the injection, instruct the patient to raise their arms above their head for the duration of the scan.[3][5]

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. The patient should be instructed to breathe quietly to minimize motion artifacts.[5]

  • PET Scan: Begin the PET scan 3-5 minutes after the completion of the this compound F18 injection.[3][6] The first bed position should be centered on the prostate or prostate bed.[6]

  • Image Reconstruction: Reconstruct the PET data with attenuation correction from the CT scan. Both attenuation-corrected and non-attenuation-corrected PET images should be generated.[5]

  • Image Analysis: Analyze the fused PET/CT images. Quantification of this compound F18 uptake is typically performed using the Standardized Uptake Value (SUV).[3]

IV. Experimental Workflow Diagram

The following diagram illustrates the standardized workflow for this compound F18 PET/CT imaging in recurrent prostate cancer.

Fluciclovine_PET_CT_Workflow cluster_prep Patient Preparation cluster_injection Radiopharmaceutical Administration cluster_acquisition Image Acquisition cluster_analysis Image Processing and Analysis Patient_Scheduling Patient Scheduling and Verification of Indication Patient_Prep Patient Preparation: - No fasting required - Ensure hydration - Patient comfort Patient_Scheduling->Patient_Prep Voiding Patient Voids Immediately Before Scan Patient_Prep->Voiding Positioning Patient Positioned Supine on Scanner Table Voiding->Positioning Injection IV Bolus Injection of 370 MBq (10 mCi) this compound F18 Positioning->Injection Uptake Short Uptake Phase (3-5 minutes) Injection->Uptake CT_Scan Low-Dose CT Scan (Proximal Thighs to Skull Base) Uptake->CT_Scan PET_Scan PET Scan (20-30 minutes total) CT_Scan->PET_Scan Reconstruction Image Reconstruction (with Attenuation Correction) PET_Scan->Reconstruction Fusion PET/CT Image Fusion Reconstruction->Fusion Analysis Image Interpretation and SUV Quantification Fusion->Analysis

Standardized workflow for this compound F18 PET/CT imaging.

V. Interpretation and Reporting

A standardized approach to interpretation and reporting is crucial for the clinical utility of this compound F18 PET/CT.

A. Physiological Uptake

It is important to be aware of the normal biodistribution of this compound F18 to avoid misinterpretation. Physiological uptake is typically seen in the:

  • Pancreas

  • Liver

  • Bone marrow

  • Salivary glands

  • Pituitary gland

  • Muscles

B. Pathological Uptake

Increased focal uptake of this compound F18, greater than the surrounding background tissue, is considered suspicious for malignancy. The location, size, and intensity of uptake (SUV) of any suspicious lesions should be documented.

C. Reporting

The report should include a detailed description of the findings, including the location and intensity of any abnormal uptake. A comparison with previous imaging studies, if available, is recommended. The report should conclude with an overall impression of the findings and their clinical significance.

VI. Conclusion

This standardized protocol for this compound F18 PET/CT imaging in recurrent prostate cancer provides a framework for acquiring high-quality, reproducible images. Adherence to these guidelines will enhance the diagnostic accuracy of the examination and facilitate its use in both clinical practice and research settings.

References

Application Notes and Protocols for Automated Radiolabeling of [¹⁸F]Fluciclovine using a GE FASTlab™ Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Fluciclovine, a synthetic amino acid analog, is a valuable radiotracer for positron emission tomography (PET) imaging, particularly in the context of oncology. Its uptake is mediated by amino acid transporters, which are often upregulated in tumor cells. The automated synthesis of [¹⁸F]this compound is crucial for ensuring a consistent and reliable supply for both clinical and research applications. The GE FASTlab™ synthesizer provides a robust, cassette-based platform for the automated and GMP-compliant production of this and other radiotracers.

This document provides a detailed overview of the automated radiolabeling of [¹⁸F]this compound using the GE FASTlab™ synthesizer. It includes a summary of expected performance data, detailed experimental protocols, and visual diagrams to illustrate the workflow.

Data Presentation

The successful automated synthesis of [¹⁸F]this compound on the FASTlab™ platform should consistently meet predefined quality control specifications. The following table summarizes typical production parameters and quality control results.

Table 1: Summary of Production Parameters and Quality Control for Automated [¹⁸F]this compound Synthesis

ParameterSpecificationTypical Result
Synthesis
Synthesis Time< 50 minutes~45 minutes[1]
Radiochemical Yield (non-decay corrected)> 40%45-50%[1]
Final Product
AppearanceClear, colorless, free of particulatesConforms
pH4.5 - 7.55.0 - 6.0
Radiochemical Purity≥ 95%> 98%[1]
Radionuclidic Identity[¹⁸F]FluorideConforms
Radionuclidic Purity≥ 99.5%Conforms
Residual Solvents (e.g., Acetonitrile, Ethanol)Per USP/Ph. Eur.Conforms
Kryptofix 2.2.2< 50 µg/mL< 20 µg/mL
Endotoxins< 175 EU/V< 25 EU/V
SterilitySterileConforms

Experimental Protocols

The automated synthesis of [¹⁸F]this compound on the FASTlab™ synthesizer involves a multi-step process, including the trapping of [¹⁸F]fluoride, azeotropic drying, nucleophilic substitution, and subsequent deprotection and purification steps.[1]

Reagent and Cassette Preparation

A pre-assembled, single-use cassette for [¹⁸F]this compound synthesis on the FASTlab™ is required. The cassette typically contains all the necessary reagents and solid-phase extraction (SPE) cartridges for the synthesis and purification.

Reagents typically included in the cassette:

  • Eluent: A solution for eluting the trapped [¹⁸F]fluoride from the anion exchange cartridge, usually containing Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.

  • Precursor: The tosylate or other suitable leaving group-containing precursor of this compound dissolved in an appropriate solvent (e.g., acetonitrile).

  • Deprotection Agent: An acidic or basic solution to remove the protecting groups from the labeled intermediate.

  • Purification Solvents: A series of solvents for washing and eluting the final product from the SPE cartridges.

  • Final Formulation Buffer: A sterile, pyrogen-free solution, typically saline or a buffered saline solution, for the final product formulation.

Automated Synthesis Workflow

The following is a generalized protocol for the automated synthesis of [¹⁸F]this compound on the FASTlab™ synthesizer. The specific parameters and timings are controlled by the synthesizer's software.

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using the eluent solution. The water is then removed through azeotropic distillation with acetonitrile under vacuum and heat.

  • Radiolabeling Reaction: The precursor solution is added to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel. The nucleophilic substitution reaction is carried out at an elevated temperature.

  • Deprotection: After the labeling reaction, the deprotection agent is added to the reaction mixture to remove the protecting groups from the labeled intermediate. This step is also typically performed at an elevated temperature.

  • Purification: The crude reaction mixture is passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. The purified [¹⁸F]this compound is retained on a final SPE cartridge.

  • Elution and Formulation: The purified [¹⁸F]this compound is eluted from the final SPE cartridge with the formulation buffer.

  • Sterile Filtration: The final product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.

Quality Control

Comprehensive quality control testing must be performed on the final [¹⁸F]this compound product to ensure it meets all specifications for human injection.

Table 2: Quality Control Procedures for [¹⁸F]this compound

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH paper or pH meter4.5 - 7.5
Radiochemical Purity and Identity High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC)≥ 95% [¹⁸F]this compound, retention time corresponds to standard
Radionuclidic Identity Half-life determination using a dose calibrator105 - 115 minutes
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% of total radioactivity is from [¹⁸F]
Residual Solvents Gas Chromatography (GC)Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm (or as per pharmacopeia)
Kryptofix 2.2.2 Spot test or GC< 50 µg/mL
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)
Sterility USP/Ph. Eur. sterility testNo microbial growth

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the automated synthesis of [¹⁸F]this compound.

Radiosynthesis_Signaling_Pathway cluster_precursor Precursor Synthesis (Offline) cluster_radiolabeling Automated Radiolabeling on FASTlab™ Precursor This compound Precursor (with protecting group and leaving group) Labeled_Intermediate [¹⁸F]Labeled Intermediate (with protecting group) Precursor->Labeled_Intermediate Added to FASTlab™ cassette F18 [¹⁸F]Fluoride (from cyclotron) F18->Labeled_Intermediate Nucleophilic Substitution This compound [¹⁸F]this compound Labeled_Intermediate->this compound Deprotection Experimental_Workflow start Start cyclotron 1. [¹⁸F]Fluoride Production (Cyclotron) start->cyclotron trapping 2. Trapping of [¹⁸F]Fluoride (Anion Exchange Cartridge) cyclotron->trapping elution_drying 3. Elution and Azeotropic Drying trapping->elution_drying labeling 4. Nucleophilic Substitution (with Precursor) elution_drying->labeling deprotection 5. Deprotection labeling->deprotection purification 6. Solid-Phase Extraction (SPE) Purification deprotection->purification formulation 7. Elution and Formulation purification->formulation filtration 8. Sterile Filtration formulation->filtration qc 9. Quality Control filtration->qc end End Product: [¹⁸F]this compound qc->end Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs F18_input [¹⁸F]Fluoride FASTlab GE FASTlab™ Synthesizer F18_input->FASTlab Cassette FASTlab™ Cassette (Reagents & SPE cartridges) Cassette->FASTlab Software Synthesis Software (Pre-programmed sequence) Software->FASTlab Product [¹⁸F]this compound (Sterile Solution) FASTlab->Product Waste Radioactive Waste FASTlab->Waste Data Synthesis Data Log FASTlab->Data

References

Application of Fluciclovine (¹⁸F) PET in Monitoring Response to Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced and recurrent prostate cancer. However, monitoring the therapeutic response to ADT can be challenging. While serum prostate-specific antigen (PSA) levels are a standard biomarker, they do not always correlate with the extent of disease or predict response accurately. Molecular imaging with Positron Emission Tomography (PET) offers a non-invasive method to visualize and quantify the metabolic activity of tumors, providing valuable insights into treatment efficacy.

Fluciclovine (¹⁸F), a synthetic amino acid analog, is a PET radiotracer approved for imaging in men with suspected prostate cancer recurrence. Unlike other tracers, its uptake is not significantly affected by ADT, making it a potentially valuable tool for monitoring treatment response in this patient population.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound (¹⁸F) PET in this context.

Application Notes

This compound (¹⁸F) PET imaging has demonstrated utility in several key areas related to ADT for prostate cancer:

  • Unaffected Diagnostic Performance During ADT: Retrospective studies have shown that the diagnostic performance of this compound (¹⁸F) PET is not significantly compromised in patients undergoing ADT. The positivity rates for detecting recurrent disease are comparable between patients on ADT and those who are not.[1][2][3] This is a significant advantage over choline-based PET tracers, whose uptake can be inhibited by ADT.[1][2]

  • Monitoring Therapeutic Response: A prospective pilot study has indicated that this compound (¹⁸F) PET can effectively monitor the early response to ADT. A significant decrease in this compound (¹⁸F) uptake, as measured by the Standardized Uptake Value (SUV), has been observed in both primary prostatic lesions and metastatic lymph nodes following the initiation of ADT.[4][5] This reduction in tracer uptake correlates with a decline in serum PSA levels, suggesting its potential as an early indicator of treatment efficacy.[6]

  • Guiding Treatment Decisions: this compound (¹⁸F) PET/CT has been shown to have a substantial impact on patient management. In numerous cases, the detailed anatomical and metabolic information provided by the scan has led to modifications of the initial treatment plan.[7][8] Notably, imaging findings have prompted the avoidance or delay of ADT in a significant proportion of patients, shifting the therapeutic strategy towards more targeted salvage treatments like stereotactic body radiation therapy (SBRT) to localized sites of recurrence.[9][10][11] This ability to personalize treatment can potentially spare patients from the side effects of systemic therapy.

  • Detecting Castration-Resistant Prostate Cancer (CRPC): By highlighting viable tumor cells in a castrated environment, longitudinal this compound (¹⁸F) PET imaging may help in the early identification of tumor heterogeneity and the development of castration-resistant disease.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating this compound (¹⁸F) PET in the context of ADT.

Table 1: Impact of this compound (¹⁸F) PET/CT on Planned Androgen Deprivation Therapy

Study Population (Biochemical Recurrence)Number of Patients with Pre-scan Plan for ADTChange in Management Plan Post-scanAvoidance or Delay of ADT Post-scanReference
LOCATE and FALCON trials (Secondary Analysis)14664% (93/146)59% (55/93) of those with a changed plan[9][10]
LOCATE and FALCON trials (Secondary Analysis)60 (ADT Monotherapy)75% (45/60) had a change from monotherapyN/A[10]

Table 2: Changes in this compound (¹⁸F) PET Parameters After Androgen Deprivation Therapy

Lesion LocationPET ParameterPre-ADT Value (Mean ± SD)Post-ADT Value (Mean ± SD)p-valueReference
Primary Intraprostatic LesionSUVmean4.5 ± 1.12.4 ± 1.10.008[4][5]
Primary Intraprostatic LesionSUVmax7.1 ± 1.73.5 ± 2.00.008[5]
Suspicious Lymph NodesSUVmax5.5 ± 3.72.8 ± 1.40.03[4][5]

Table 3: Detection Rates of this compound (¹⁸F) PET in Patients on Androgen Deprivation Therapy

StudyNumber of Patients on ADTOverall Detection RateDetection Rate by Time on ADTReference
Retrospective Study71 (on ADT for ≥3 months)82%No significant influence of ADT duration[2][13]
Retrospective Study6882% (similar to non-ADT group)N/A[1]

Experimental Protocols

Patient Preparation Protocol

A standardized patient preparation protocol is crucial for ensuring optimal image quality and accurate quantification.

  • Fasting: Patients should fast for a minimum of 4 hours prior to this compound (¹⁸F) administration to minimize background muscle uptake.[14]

  • Hydration: Patients should be well-hydrated. Small amounts of water are permitted.

  • Medications: Patients can take their prescribed medications with small amounts of water.

  • Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan to reduce non-specific muscle uptake of the tracer.[14]

  • Voiding: Patients should void immediately before the start of the PET scan to reduce urinary activity in the pelvis.[15]

This compound (¹⁸F) PET/CT Imaging Protocol for Monitoring ADT Response

This protocol outlines the steps for performing longitudinal this compound (¹⁸F) PET/CT scans to monitor the response to ADT.

  • Baseline Scan: A baseline this compound (¹⁸F) PET/CT scan should be performed before the initiation of ADT.

  • Follow-up Scan: A follow-up scan should be performed at a predefined interval after the start of ADT (e.g., 6-12 weeks) to assess for changes in tumor metabolism.[6]

  • Radiotracer Administration:

    • The recommended dose of this compound (¹⁸F) is 370 MBq (10 mCi).[16]

    • The radiotracer should be administered as an intravenous bolus injection.[17]

    • The injection should be followed by a saline flush to ensure complete delivery of the dose.[14]

  • Image Acquisition:

    • Imaging should commence 3-5 minutes after the injection.[14][17]

    • The patient should be positioned supine with arms raised above the head.[15]

    • The scan should cover the area from the mid-thigh to the base of the skull.[14]

    • A low-dose CT scan should be acquired for attenuation correction and anatomical localization.

    • PET data should be acquired for approximately 3-5 minutes per bed position.[14]

  • Image Analysis:

    • PET images should be reconstructed using an iterative algorithm.

    • Quantitative analysis should be performed by drawing regions of interest (ROIs) around lesions identified on the baseline scan and corresponding areas on the follow-up scan.

    • Key quantitative metrics to be recorded include the maximum and mean Standardized Uptake Values (SUVmax and SUVmean).

    • Changes in these parameters between the baseline and follow-up scans should be calculated to assess treatment response.

Visualizations

Signaling_Pathway Proposed Influence of ADT on this compound Uptake cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Growth_Signaling Cell Growth & Proliferation Signaling AR->Growth_Signaling Activates Androgens Androgens Androgens->AR ADT Androgen Deprivation Therapy (ADT) ADT->Androgens Blocks Metabolic_Reprogramming Metabolic Reprogramming Growth_Signaling->Metabolic_Reprogramming AAT Amino Acid Transporters (e.g., LAT1, ASCT2) Metabolic_Reprogramming->AAT Upregulates Fluciclovine_out This compound (¹⁸F) (intracellular) AAT->Fluciclovine_out Transport Fluciclovine_in This compound (¹⁸F) (extracellular) Fluciclovine_in->AAT

Caption: Influence of ADT on this compound (¹⁸F) uptake in prostate cancer cells.

Experimental_Workflow Workflow for Monitoring ADT Response with this compound PET cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Monitoring Patient_Selection Patient with suspected prostate cancer recurrence or high-risk primary disease Baseline_Scan Baseline this compound (¹⁸F) PET/CT Scan Patient_Selection->Baseline_Scan Initiate_ADT Initiate Androgen Deprivation Therapy (ADT) Baseline_Scan->Initiate_ADT Followup_Scan Follow-up this compound (¹⁸F) PET/CT Scan (e.g., 6-12 weeks) Initiate_ADT->Followup_Scan Quantitative_Analysis Quantitative Analysis (ΔSUVmax, ΔSUVmean) Followup_Scan->Quantitative_Analysis Treatment_Response Assessment of Treatment Response Quantitative_Analysis->Treatment_Response

Caption: Experimental workflow for monitoring ADT response using this compound (¹⁸F) PET.

Logical_Relationship Decision-Making Logic with this compound PET Start Patient with Biochemical Recurrence of Prostate Cancer Plan_ADT Initial Plan: Androgen Deprivation Therapy (ADT) Start->Plan_ADT Fluciclovine_PET Perform this compound (¹⁸F) PET/CT Plan_ADT->Fluciclovine_PET Scan_Result This compound (¹⁸F) PET/CT Results Fluciclovine_PET->Scan_Result Localized_Disease Localized/Oligometastatic Disease Scan_Result->Localized_Disease Positive Widespread_Disease Widespread Metastatic Disease Scan_Result->Widespread_Disease Positive Targeted_Therapy Change Plan: Targeted Salvage Therapy (e.g., SBRT) Localized_Disease->Targeted_Therapy Continue_ADT Confirm Plan: Proceed with ADT Widespread_Disease->Continue_ADT

Caption: Logical relationship of this compound (¹⁸F) PET in guiding ADT decisions.

References

Application Notes and Protocols for Imaging Amino Acid Transport in Gliomas with Fluciclovine PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Fluciclovine (¹⁸F) Positron Emission Tomography (PET) in the imaging of amino acid transport in gliomas. This information is intended to guide researchers, scientists, and drug development professionals in the application of this imaging modality for pre-clinical and clinical studies.

Introduction

Gliomas, the most common primary malignant brain tumors, exhibit upregulated amino acid transport to support their rapid growth and proliferation. This compound (¹⁸F), a synthetic amino acid analog, is a PET radiotracer that is actively transported into glioma cells, primarily by the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and to a lesser extent by the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4] This preferential uptake allows for the visualization of metabolically active tumor tissue, offering valuable information for diagnosis, grading, and monitoring treatment response.

This compound PET has demonstrated utility in several clinical scenarios, including:

  • Distinguishing high-grade from low-grade gliomas. [2][5]

  • Differentiating tumor recurrence from treatment-related effects such as radiation necrosis. [1][6]

  • Guiding stereotactic biopsies to target the most metabolically active tumor regions. [7]

  • Potentially defining tumor extent more accurately than conventional MRI for radiation therapy planning. [3]

Unlike FDG-PET, this compound PET has the advantage of low background uptake in normal brain tissue, leading to high-contrast images of glioma lesions.[3][7]

Signaling Pathway of this compound Uptake in Glioma Cells

Fluciclovine_Uptake cluster_blood Bloodstream cluster_cell Glioma Cell cluster_membrane Cell Membrane Fluciclovine_blood This compound (¹⁸F) ASCT2 ASCT2 Fluciclovine_blood->ASCT2 Primary Transport LAT1 LAT1 Fluciclovine_blood->LAT1 Secondary Transport Fluciclovine_cell This compound (¹⁸F) ASCT2->Fluciclovine_cell LAT1->Fluciclovine_cell Metabolic_Activity Increased Metabolic Activity & Proliferation Fluciclovine_cell->Metabolic_Activity Supports

Caption: this compound uptake in glioma cells via ASCT2 and LAT1 transporters.

Experimental Protocols

I. Patient Preparation
  • Fasting: Patients should fast for a minimum of 4 hours prior to this compound injection to minimize competing amino acids in the bloodstream.[4][8]

  • Hydration: Patients should be well-hydrated. Water is permitted during the fasting period.

  • Medication Review: A review of the patient's current medications should be conducted. While no specific drug-drug interactions with this compound have been identified as contraindications, this information is important for a comprehensive clinical evaluation.

  • Informed Consent: Ensure the patient has provided informed consent for the procedure after a thorough explanation of the risks and benefits.

II. Radiotracer Administration and PET/CT or PET/MRI Acquisition
  • Radiotracer: this compound (¹⁸F) is a radioactive diagnostic agent. The recommended dose is 370 MBq (10 mCi), with a range of 191 ± 21 MBq to 376 MBq reported in studies.[4][8][9]

  • Administration: Administer this compound as an intravenous bolus injection.

  • Imaging System: A PET/CT or PET/MRI scanner should be used.

  • Patient Positioning: The patient should be positioned comfortably on the scanner bed to minimize motion artifacts.

  • Acquisition Timing:

    • Dynamic Imaging: For kinetic analysis, dynamic imaging can be performed for 30-60 minutes immediately following injection.[8][9][10] A typical framing protocol might be 4 x 15 seconds, 4 x 30 seconds, 6 x 2 minutes, and 5 x 3 minutes.[10]

    • Static Imaging: For routine clinical evaluation, static images are typically acquired starting 10-30 minutes post-injection.[6][9] Time-activity curves often show a plateau or equilibrium phase starting around 30 minutes post-injection.[2][5]

  • CT or MRI Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical localization. If using a PET/MRI system, a T1-weighted post-contrast MRI sequence is often co-registered with the PET data.[5]

III. Image Analysis and Quantification
  • Image Reconstruction: PET images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[11]

  • Image Co-registration: PET images should be co-registered with the corresponding anatomical images (CT or MRI) for accurate localization of tracer uptake.[5]

  • Region of Interest (ROI) Definition:

    • Tumor ROI: Define a three-dimensional ROI encompassing the area of abnormal this compound uptake corresponding to the suspected glioma. This can be done manually, semi-automatically, or automatically based on a threshold of standardized uptake values (SUV).

    • Normal Brain ROI: A reference ROI should be placed in the contralateral, morphologically normal brain tissue, including both gray and white matter, to determine background uptake.[5][12]

  • Quantitative Metrics:

    • Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of tracer uptake.

      • SUVmax: The maximum pixel value within the tumor ROI.

      • SUVmean: The average pixel value within the tumor ROI.

    • Tumor-to-Background Ratio (TBR): This ratio provides a measure of tumor uptake relative to the surrounding normal brain tissue. It is calculated as:

      • TBR = SUVmax (tumor) / SUVmean (contralateral normal brain)[12]

    • Metabolic Tumor Volume (MTV): The volume of the tumor with this compound uptake above a certain threshold.

Experimental Workflow

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_post_scan Image Analysis Patient_Fasting Patient Fasting (≥4 hours) Informed_Consent Informed Consent Injection IV Injection of This compound (¹⁸F) Informed_Consent->Injection Dynamic_Scan Optional: Dynamic Scan (0-60 min) Injection->Dynamic_Scan Static_Scan Static Scan (10-30 min post-injection) Injection->Static_Scan Reconstruction Image Reconstruction (OSEM) Dynamic_Scan->Reconstruction Static_Scan->Reconstruction Co_registration Co-registration with MRI/CT Reconstruction->Co_registration ROI_Analysis ROI Analysis (Tumor & Normal Brain) Co_registration->ROI_Analysis Quantification Quantification (SUVmax, TBR) ROI_Analysis->Quantification

Caption: Workflow for this compound PET imaging in glioma studies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound PET in gliomas. These values can serve as a reference for interpreting imaging results.

Table 1: Differentiating High-Grade vs. Low-Grade Gliomas
ParameterHigh-Grade Glioma (HGG)Low-Grade Glioma (LGG)Cut-off ValueSensitivitySpecificityReference
SUVmax --> 4.390.9%97.5%[2][5]
TBmean1.3 *--> 2.1597.5%95.5%[2][5]

*TBmean1.3 is the tumor-to-background ratio using a metabolic tumor threshold of 1.3 times the contralateral normal brain parenchyma uptake.

Table 2: Differentiating Tumor Progression vs. Treatment-Related Effects
ParameterTumor Progression (TP)Pseudoprogression/Radiation NecrosisCut-off ValueSensitivitySpecificityReference
SUVmax (40-50 min) 6.64 ± 1.884.11 ± 1.52---[4][8]
SUVmax (20-30 min) 6.59 ± 2.153.89 ± 1.30---[8]
SUVmax > 1.3< 1.3≥ 1.3100% (at 30 min)100% (at 30 min)[1][3]
Average SUVmax 8.3 ± 5.3----[13]
Median Lesion-to-Background Ratio 21.6 (range 3.1-84.4)----[13]

Conclusion

This compound PET is a valuable imaging tool for the assessment of amino acid transport in gliomas. Its ability to visualize metabolic activity provides complementary information to conventional anatomical imaging with MRI. The provided protocols and quantitative data offer a framework for the implementation and interpretation of this compound PET in research and drug development settings. Standardization of imaging and analysis protocols is crucial for ensuring the reliability and comparability of data across different studies and institutions. Further research will continue to refine the clinical applications of this promising imaging modality in neuro-oncology.

References

Application Notes and Protocols: Fluciclovine (¹⁸F) PET/CT for Guiding Salvage Radiotherapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fluciclovine (¹⁸F) PET/CT in guiding salvage radiotherapy (SRT) for patients with biochemically recurrent prostate cancer following radical prostatectomy. The protocols are based on findings from key clinical trials and best-practice guidelines.

Introduction

This compound (¹⁸F), a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) imaging. It is taken up by prostate cancer cells via upregulated amino acid transporters. This compound PET/CT has demonstrated significant value in detecting recurrent prostate cancer, particularly in patients with low prostate-specific antigen (PSA) levels, where conventional imaging often fails. This enhanced detection capability allows for more precise guidance of salvage radiotherapy, potentially improving patient outcomes by better targeting recurrent disease and sparing healthy tissue.

Key Applications and Rationale

The primary application of this compound PET/CT in this context is to localize the site of recurrence in patients with rising PSA after radical prostatectomy who are candidates for salvage radiotherapy.[1][2][3] Accurate localization of disease is crucial for effective radiotherapy planning.[4]

Rationale for Use:

  • Improved Detection Rates: this compound PET/CT has a higher detection rate for recurrent prostate cancer compared to conventional imaging (CT and bone scan), especially at low PSA levels.[5]

  • Impact on Treatment Planning: The findings from this compound PET/CT scans frequently lead to significant changes in the management and planning of salvage radiotherapy.[4][6][7][8][9][10][11] This includes modifications to the radiotherapy field to include sites of disease not identified by conventional imaging, or in some cases, the withdrawal of radiotherapy in favor of systemic therapy when extrapelvic disease is detected.[4][10][11]

  • Improved Patient Outcomes: Studies have shown that guiding salvage radiotherapy with this compound PET/CT can lead to improved failure-free and event-free survival compared to radiotherapy guided by conventional imaging alone.[6][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on the use of this compound PET/CT in guiding salvage radiotherapy.

Table 1: Detection Rates of Recurrent Prostate Cancer with this compound PET/CT

Study/CohortNumber of PatientsMedian PSA (ng/mL)Overall Detection Rate (%)Prostate Bed Detection Rate (%)Pelvic Nodal Detection Rate (%)Extrapelvic Detection Rate (%)
EMPIRE-1 Trial790.3379.769.638.0Not specified
FALCON Study (Post-RP, pre-SRT subgroup)620.323452 (of positive scans)24 (of positive scans)24 (of positive scans)
Interim Analysis (Jani et al.)42Not specified81.035.3 (bed only)58.8 (bed and pelvis)5.9

Data compiled from multiple sources.[7][9][10]

Table 2: Impact of this compound PET/CT on Salvage Radiotherapy Management

Study/CohortNumber of PatientsChange in Overall Management (%)Change in Radiotherapy Field (%)Withdrawal of Radiotherapy (%)
EMPIRE-1 Trial7935.432.05.1
FALCON Study (Post-RP, pre-SRT subgroup)624032 (of changes)Not specified
Interim Analysis (Jani et al.)4240.535.74.8

Data compiled from multiple sources.[4][8][10][11]

Table 3: Patient Outcomes Following this compound PET/CT-Guided Salvage Radiotherapy

StudyFollow-up DurationOutcome MeasureThis compound PET/CT GroupConventional Imaging Groupp-value
EMPIRE-1 Trial3 yearsEvent-Free Survival75.5%63.0%0.003
EMPIRE-1 Trial4 yearsEvent-Free Survival75.5%51.2%<0.001
Unnamed Study36 monthsFailure-Free Survival (Negative PET vs. Positive PET)92.9%62.3%<0.001
Unnamed Study48 monthsFailure-Free Survival (Negative PET vs. Positive PET)92.9%59.4%<0.001

Data compiled from multiple sources.[12][13][14][15]

Experimental Protocols

Patient Selection Protocol

Inclusion Criteria:

  • Histologically confirmed adenocarcinoma of the prostate.

  • History of radical prostatectomy.

  • Biochemical recurrence defined by a detectable and rising PSA level.

  • Candidate for salvage radiotherapy.

  • Negative conventional imaging (bone scan and CT or MRI of the abdomen/pelvis) for extrapelvic metastases.[12]

Exclusion Criteria:

  • Evidence of extrapelvic metastatic disease on conventional imaging.

  • Prior pelvic radiation therapy.

  • Contraindications to PET/CT imaging.

This compound (¹⁸F) PET/CT Imaging Protocol

This protocol is based on best-practice guidelines.[1][2][16][17]

Patient Preparation:

  • Patients should fast for a minimum of 4 hours prior to the administration of this compound (¹⁸F) to reduce background muscle uptake.

  • Patients should be well-hydrated.

  • It is recommended that patients avoid voiding for at least 30 to 60 minutes before the injection of the radiotracer.[2][17]

Radiotracer Administration:

  • The recommended dose of this compound (¹⁸F) is 370 MBq (10 mCi).

  • The radiotracer should be administered as an intravenous bolus injection.

  • To avoid artifacts, it is preferable to inject into a vein in the right arm.[17] After injection, the line should be flushed with saline.

Imaging Acquisition:

  • PET/CT imaging is typically performed 3-5 minutes after the injection of this compound (¹⁸F).

  • The patient should be positioned supine with their arms raised above their head.

  • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

  • The PET scan should cover the area from the skull base to the mid-thigh.

  • PET acquisition time is typically 2-3 minutes per bed position.

Salvage Radiotherapy Planning Protocol Based on this compound PET/CT
  • Image Co-registration: The this compound PET/CT images are co-registered with the radiotherapy planning CT scan.

  • Target Volume Delineation:

    • Negative PET: For patients with a negative this compound PET/CT scan, the clinical target volume (CTV) typically includes the prostate bed only.[14] The prescribed radiation dose is generally 64.8–70.2 Gy in 1.8 Gy fractions.[14]

    • Prostate Bed Only Recurrence: If this compound uptake is confined to the prostate bed, the CTV encompasses the prostate bed.[14] The radiation dose is similar to that for a negative scan.[14]

    • Pelvic Nodal Recurrence: For patients with this compound-avid pelvic lymph nodes (with or without prostate bed recurrence), the CTV is expanded to include the prostate bed and the pelvic lymph nodes.[14] The prostate bed receives a higher dose (e.g., 64.8–70.2 Gy), while the pelvic nodes receive a prophylactic dose (e.g., 45.0–50.4 Gy).[14] The PET-positive nodes are included in the CTV.[14]

    • Extrapelvic Recurrence: Patients with extrapelvic disease detected on this compound PET/CT are generally not candidates for salvage radiotherapy and may be considered for systemic therapy instead.[10][14]

Visualizations

Signaling Pathway

This compound is a synthetic amino acid analog that is transported into prostate cancer cells primarily by the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1), which are overexpressed in prostate cancer.

cluster_membrane Cell Membrane ASCT2 ASCT2 Fluciclovine_int This compound (intracellular) ASCT2->Fluciclovine_int LAT1 LAT1 LAT1->Fluciclovine_int Fluciclovine_ext This compound (extracellular) Fluciclovine_ext->ASCT2 Transport Fluciclovine_ext->LAT1 Transport PET_Signal PET Signal Fluciclovine_int->PET_Signal Accumulation leads to

Caption: this compound uptake mechanism in prostate cancer cells.

Experimental Workflow

The following diagram illustrates the workflow for a clinical trial evaluating this compound PET/CT-guided salvage radiotherapy.

Patient_Recruitment Patient Recruitment (Biochemically Recurrent Prostate Cancer) Conventional_Imaging Conventional Imaging (CT, Bone Scan) Patient_Recruitment->Conventional_Imaging Randomization Randomization Conventional_Imaging->Randomization Arm_A Arm A: SRT based on Conventional Imaging Randomization->Arm_A Group 1 Arm_B Arm B: This compound PET/CT Randomization->Arm_B Group 2 Follow_Up Follow-up (PSA monitoring, clinical assessment) Arm_A->Follow_Up SRT_Planning_B SRT Planning based on This compound PET/CT Arm_B->SRT_Planning_B SRT_Planning_B->Follow_Up Outcome_Analysis Outcome Analysis (Failure-Free Survival) Follow_Up->Outcome_Analysis Fluciclovine_Scan This compound PET/CT Scan Performed Scan_Result Scan Result? Fluciclovine_Scan->Scan_Result Negative Negative Scan_Result->Negative No significant uptake Prostate_Bed Prostate Bed Only Scan_Result->Prostate_Bed Uptake in prostate bed Pelvic_Nodes Pelvic Nodes +/- Prostate Bed Scan_Result->Pelvic_Nodes Uptake in pelvic nodes Extrapelvic Extrapelvic Disease Scan_Result->Extrapelvic Uptake outside pelvis SRT_Bed SRT to Prostate Bed Only Negative->SRT_Bed Prostate_Bed->SRT_Bed SRT_Pelvis SRT to Prostate Bed and Pelvic Nodes Pelvic_Nodes->SRT_Pelvis Systemic_Therapy Consider Systemic Therapy Extrapelvic->Systemic_Therapy

References

Patient preparation and injection technique for Fluciclovine imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide comprehensive guidance on patient preparation and injection techniques for Fluciclovine F 18 (commercially known as Axumin®) Positron Emission Tomography (PET) imaging. Adherence to these guidelines is crucial for optimal image quality and accurate interpretation in clinical research and drug development settings.

Patient Preparation

Proper patient preparation is essential to minimize physiological variations that could interfere with this compound F 18 biodistribution and image interpretation.

Pre-Scan Preparatory Protocol
ParameterRecommendationRationale
Dietary Restriction Fasting for a minimum of 4 hours prior to this compound F 18 administration.[1][2][3][4][5][6][7][8]To equalize plasma amino acid levels and reduce potential for altered biodistribution of the radiotracer.[8] Sips of water for taking medications are permissible.[1][2][3][5][6][7][8]
Exercise Avoid significant or strenuous exercise for at least 24 hours prior to the PET scan.[1][2][6][7][9][10][11]Strenuous activity can increase amino acid transport and protein synthesis in muscles, leading to increased muscle uptake of this compound F 18 and potentially obscuring sites of disease.[2]
Hydration Patients should be well-hydrated.[9] Encourage drinking water before the scan.Adequate hydration helps in the clearance of the radiotracer and reduces radiation exposure to the bladder.[2]
Voiding Patients should be encouraged to void approximately 30 to 60 minutes before the injection and then refrain from voiding until the scan is complete.[1][12][6]This helps to minimize urinary radioactivity in the bladder which could otherwise interfere with the interpretation of pelvic imaging.[5][6][13]
Medications Patients can generally continue to take their prescribed medications.[5][10]There are no known contraindications with other medications.[5]

Patient Preparation Workflow

PatientPreparationWorkflow cluster_pre_scan Pre-Scan Instructions (≥ 24 hours prior) cluster_scan_day Day of Scan cluster_at_facility At the Imaging Facility Exercise Avoid Strenuous Exercise Fasting Fast for at least 4 hours Hydration Ensure Good Hydration Medications Take regular medications with sips of water Fasting->Medications Voiding_Pre Void 30-60 minutes before injection Medications->Voiding_Pre Arrival Patient Arrives at Imaging Facility Voiding_Pre->Arrival Screening Confirm Preparation Compliance Arrival->Screening IV_Access Establish Intravenous Access Screening->IV_Access

Patient preparation workflow for this compound F 18 imaging.

Injection Technique

The correct administration of this compound F 18 is critical for ensuring the accurate delivery of the radiotracer and for the safety of both the patient and healthcare professionals.

Radiopharmaceutical Handling and Dosing
ParameterSpecificationRationale and Safety Precautions
Recommended Dose 370 MBq (10 mCi)[1][3][4][5][14]This dose provides a good balance between image quality and radiation exposure.
Administration Route Intravenous (IV) bolus injection.[1][3][4][7][14]Ensures rapid and complete delivery of the radiotracer into the systemic circulation.
Visual Inspection Inspect the solution for particulate matter and discoloration before administration.[1][4][12][14]Do not use if the solution is not clear and colorless.
Aseptic Technique Use aseptic technique and radiation shielding (e.g., syringe shields) during withdrawal and administration.[1][3][4][12][14]To prevent contamination and minimize radiation exposure to personnel.[3][4][14]
Injection Volume The recommended maximum volume of undiluted this compound F 18 is 5 mL.[1][2][4][12][7][14][15]The drug may be diluted with 0.9% Sodium Chloride Injection, USP.[1][2][3][4][12][14]
Injection Site Injection into the right arm is preferred.[1][2][6]To avoid potential misinterpretation of radiotracer stasis in the left axillary vein as a metastatic lymph node (Virchow's node).[1][6]
Saline Flush Administer an intravenous flush of sterile 0.9% Sodium Chloride Injection, USP, after the injection.[1][2][3][4][12][7][11][14]To ensure the full dose is delivered from the IV line into the patient's circulation.[1][2][3][4][12][7][14]

This compound F 18 Injection Protocol

InjectionProtocol cluster_prep Preparation cluster_admin Administration cluster_post Post-Injection Inspect Visually Inspect Vial Calculate Calculate and Withdraw Dose (370 MBq) Inspect->Calculate Position Position Patient Supine on PET/CT Scanner Calculate->Position Inject Administer IV Bolus Injection (Right Arm Preferred) Position->Inject Flush Administer Saline Flush Inject->Flush ArmsUp Position Patient's Arms Above Head Flush->ArmsUp StartScan Begin PET Scan 3-5 minutes post-injection ArmsUp->StartScan

This compound F 18 injection and imaging initiation workflow.

Image Acquisition

While this document focuses on patient preparation and injection, the timing of image acquisition is directly linked to these procedures.

Scan Initiation and Parameters
ParameterRecommendationRationale
Scan Start Time Begin PET scanning 3 to 5 minutes after the completion of the this compound F 18 injection.[1][2][3][4][12][7][11][14]The optimal tumor-to-background contrast is observed between 4 and 10 minutes post-injection.[1][3][7]
Patient Positioning The patient should be positioned supine with their arms raised above their head.[1][3][4][12][7][11][15]This position minimizes beam hardening artifacts and allows for a clear field of view of the torso.
Scan Duration A typical total scan time is between 20 to 30 minutes.[1][3][4][12][7][11][14]This duration allows for adequate data acquisition from the mid-thigh to the base of the skull.[3][4][12][7][11][14]

Note: Alterations in biodistribution may occur if scanning is initiated too early (increased blood pool) or too late (increased muscle uptake), which should be considered during image interpretation.[1]

Safety Considerations

  • Radiation Safety : this compound F 18 is a radioactive drug. All handling should be performed by qualified personnel using appropriate safety measures, including waterproof gloves and effective shielding, to minimize radiation exposure to both the patient and healthcare providers.[3][4][14] The effective radiation dose from a 370 MBq injection is approximately 8 mSv.[3][4][14]

  • Hypersensitivity Reactions : Although rare, hypersensitivity reactions, including anaphylaxis, may occur. Emergency resuscitation equipment and trained personnel should be readily available.[14][15][16]

  • Image Interpretation : A negative scan does not definitively rule out recurrent prostate cancer, and a positive scan does not confirm it.[14] this compound F 18 uptake can also be seen in other cancers and in benign prostatic hypertrophy.[14][16] Clinical correlation and potentially histopathological evaluation are recommended.[14][16] The performance of this compound F 18 imaging may be influenced by PSA levels.[14]

By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the standardization and quality of this compound F 18 PET imaging studies, leading to more reliable and reproducible results.

References

Application Notes and Protocols: Utilizing Fluciclovine (¹⁸F) PET/CT for Assessing Treatment Response in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to its progressive nature despite androgen deprivation therapy. Monitoring treatment response in mCRPC is crucial for optimizing patient management and evaluating the efficacy of novel therapeutics. Conventional imaging modalities such as computed tomography (CT) and bone scintigraphy have limitations in accurately assessing treatment response, particularly in bone metastases which are common in this patient population.[1]

Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a valuable tool in the imaging of prostate cancer. Approved by the U.S. Food and Drug Administration (FDA) for detecting suspected prostate cancer recurrence, its utility is expanding to include the assessment of treatment response in advanced disease.[2][3] this compound PET imaging provides a non-invasive, quantitative measure of cellular amino acid transport, which is often upregulated in prostate cancer cells.[4] This allows for the assessment of metabolic tumor activity, which may provide an earlier and more accurate indication of treatment response compared to changes in tumor size alone.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound PET/CT in the assessment of treatment response in mCRPC.

Principles of this compound (¹⁸F) PET

This compound is a radiolabeled synthetic amino acid that is actively transported into cancer cells. Its uptake is primarily mediated by two types of amino acid transporters: the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[4][5][6] These transporters are overexpressed in prostate cancer cells to meet the increased metabolic demands of proliferation.[4] Following transport into the cell, this compound is not metabolized or incorporated into proteins, leading to its accumulation within the tumor cells, which can be visualized and quantified by PET imaging.[7]

Application in mCRPC Treatment Response Assessment

This compound PET/CT can be employed to monitor the effectiveness of various systemic therapies in mCRPC, including chemotherapy (e.g., docetaxel) and novel hormonal therapies (e.g., abiraterone acetate).[1][8] Changes in this compound uptake, as measured by the Standardized Uptake Value (SUV), can reflect the metabolic response of tumors to treatment. A significant decrease in SUV after therapy may indicate an effective treatment, while stable or increased uptake may suggest treatment resistance or disease progression.

An exploratory study has shown that this compound PET/CT has a better correlation with Prostate-Specific Antigen (PSA) response compared to CT or bone scans in mCRPC patients treated with docetaxel.[1]

Experimental Protocols

Patient Preparation
  • Fasting: Patients should fast for a minimum of 4 hours prior to this compound injection to minimize background muscle uptake.[9]

  • Exercise: Patients should avoid significant exercise for at least one day before the scan to reduce physiologic muscle uptake of the tracer.[9]

  • Hydration: Patients should be well-hydrated.

  • Voiding: Patients should be encouraged to void immediately before the PET scan to reduce urinary activity in the bladder, which can interfere with the interpretation of pelvic lesions.[10]

This compound (¹⁸F) Administration
  • Dose: The recommended intravenous dose of this compound (¹⁸F) is 370 MBq (10 mCi).[2]

  • Injection: The radiotracer should be administered as an intravenous bolus.

PET/CT Image Acquisition
  • Uptake Time: Imaging should commence 3 to 5 minutes after the injection of this compound.[3][9]

  • Scanning Range: The scan should cover the area from the mid-thigh to the base of the skull.[9][11]

  • Acquisition Parameters:

    • CT: A low-dose CT scan is performed for attenuation correction and anatomical localization.

    • PET: The PET acquisition is typically performed for 20-30 minutes.[11]

  • Reconstruction: Images should be reconstructed using standard iterative reconstruction algorithms.

Image Analysis and Interpretation
  • Visual Assessment: PET images are visually assessed for focal areas of increased this compound uptake that are greater than the surrounding background activity and not attributable to normal physiological distribution.

  • Quantitative Analysis:

    • Regions of Interest (ROIs) are drawn around lesions identified on the PET scan.

    • The following quantitative parameters are calculated for each lesion:

      • Maximum Standardized Uptake Value (SUVmax): The highest pixel value within the ROI.

      • Mean Standardized Uptake Value (SUVmean): The average pixel value within the ROI.

  • Treatment Response Criteria:

    • Response: A decrease of ≥30% in the sum of SUVmax from baseline is considered a response.[1]

    • Progressive Disease: The appearance of new lesions or a >30% increase in the sum of SUVmax from baseline is considered progressive disease.[1]

    • Stable Disease: A change of <30% in the sum of SUVmax from baseline is considered stable disease.[1]

Data Presentation

Quantitative data from this compound PET/CT studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantitative this compound PET Parameters for Treatment Response Assessment in mCRPC (Docetaxel Therapy) [1]

ParameterBaseline (Mean ± SD)Post-Cycle 1 (Mean ± SD)Post-Cycle 6 (Mean ± SD)
Summed SUVmax
Progressive Disease59.5 ± 1.457.1 ± 3.061.0
Non-Progressive Disease43.0 ± 16.944.5 ± 23.828.1 ± 6.4
Summed SUVmean
Progressive Disease37.3 ± 1.736.0 ± 0.437.1
Non-Progressive Disease28.1 ± 11.330.1 ± 15.818.7 ± 3.7

Visualizations

Signaling Pathway of this compound Uptake

Fluciclovine_Uptake This compound Uptake in Prostate Cancer Cells cluster_membrane Cell Membrane LAT1 LAT1 Fluciclovine_int This compound (¹⁸F) (Accumulation) LAT1->Fluciclovine_int ASCT2 ASCT2 (Sodium-Dependent) ASCT2->Fluciclovine_int Extracellular Extracellular Space Fluciclovine_ext This compound (¹⁸F) Fluciclovine_ext->LAT1 Transport Fluciclovine_ext->ASCT2 Transport Intracellular Intracellular Space No_Metabolism Not Metabolized or Incorporated into Proteins Fluciclovine_int->No_Metabolism

Caption: this compound uptake pathway in prostate cancer cells.

Experimental Workflow for Treatment Response Assessment

Experimental_Workflow Workflow for this compound PET in mCRPC Treatment Monitoring Patient_Selection Patient Selection (mCRPC Diagnosis) Baseline_Scan Baseline this compound PET/CT Scan Patient_Selection->Baseline_Scan Treatment_Initiation Initiation of Systemic Therapy (e.g., Docetaxel, Abiraterone) Baseline_Scan->Treatment_Initiation Followup_Scan Follow-up this compound PET/CT Scan (e.g., Post-Cycle 1 and 6) Treatment_Initiation->Followup_Scan Image_Analysis Quantitative Image Analysis (SUVmax, SUVmean) Followup_Scan->Image_Analysis Response_Assessment Treatment Response Assessment (Response, Stable, Progressive) Image_Analysis->Response_Assessment Clinical_Decision Clinical Decision Making Response_Assessment->Clinical_Decision

Caption: Experimental workflow for mCRPC treatment monitoring.

Logical Relationship for Treatment Response Interpretation

Response_Interpretation Interpretation of this compound PET for Treatment Response start Change in Sum of SUVmax from Baseline response Response start->response Decrease ≥ 30% stable Stable Disease start->stable Change < 30% progressive Progressive Disease start->progressive Increase > 30% new_lesions New Lesions Detected? start->new_lesions OR new_lesions->stable No, and change < 30% new_lesions->progressive Yes

Caption: Logic for interpreting this compound PET treatment response.

References

Dynamic PET/CT Imaging Protocols for Characterizing Fluciclovine Uptake in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluciclovine (¹⁸F), a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) imaging. While initially approved for prostate cancer, its utility in other malignancies, including breast cancer, is an active area of research.[1][2][3] This document provides detailed application notes and protocols for the use of dynamic PET/CT imaging to characterize this compound uptake in breast cancer, aimed at researchers, scientists, and drug development professionals. Dynamic imaging allows for the quantitative assessment of radiotracer uptake and kinetics, providing insights into tumor biology and response to therapy.[4][5]

Signaling Pathway of this compound Uptake in Breast Cancer

This compound uptake in breast cancer cells is primarily mediated by amino acid transporters, with a significant role attributed to the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), and to a lesser extent, the L-type Amino Acid Transporter 1 (LAT1).[2][6] ASCT2 is a sodium-dependent transporter, while LAT1 is sodium-independent.[7][8] Studies have shown a significant correlation between this compound uptake and ASCT2 expression in breast cancer cell lines.[2] The uptake is a reversible process, and this compound is not metabolized within the cell.[5][7]

Fluciclovine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext This compound (18F) ASCT2 ASCT2 Transporter Fluciclovine_ext->ASCT2 Primary Uptake LAT1 LAT1 Transporter Fluciclovine_ext->LAT1 Secondary Uptake Fluciclovine_int This compound (18F) ASCT2->Fluciclovine_int LAT1->Fluciclovine_int Fluciclovine_int->ASCT2 Efflux PET_CT_Workflow Patient_Prep Patient Preparation IV_Access Establish IV Access Patient_Prep->IV_Access Positioning Patient Positioning on PET/CT Scanner IV_Access->Positioning CT_Scan Low-Dose CT Scan (for attenuation correction) Positioning->CT_Scan Dynamic_PET_Start Start Dynamic PET Acquisition CT_Scan->Dynamic_PET_Start Tracer_Injection Inject this compound (18F) Dynamic_PET_Start->Tracer_Injection Dynamic_PET_End End Dynamic PET Acquisition (e.g., 20-45 min) Tracer_Injection->Dynamic_PET_End Image_Reconstruction Image Reconstruction & Data Analysis Dynamic_PET_End->Image_Reconstruction

References

Application Notes and Protocols: Fluciclovine (¹⁸F) PET for Detecting Recurrent Brain Metastases Post-Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differentiating recurrent brain metastases from radiation necrosis is a significant clinical challenge following radiation therapy. Conventional magnetic resonance imaging (MRI) can be equivocal, as both entities can present with similar morphological features, such as contrast enhancement.[1][2] Fluciclovine (¹⁸F), a synthetic amino acid positron emission tomography (PET) radiotracer, has emerged as a promising tool to improve diagnostic accuracy in this setting. Unlike glucose-based tracers like FDG, this compound has low uptake in normal brain tissue, providing a high signal-to-noise ratio for detecting tumor recurrence.[3] This document provides detailed application notes and protocols for utilizing this compound (¹⁸F) PET in research and clinical development for the detection of recurrent brain metastases after radiation therapy.

Principle of Action

This compound (¹⁸F) is an amino acid analog that is transported into cells, including cancer cells, primarily via the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1).[4] Many tumor cells upregulate these transporters to meet the increased metabolic demands of proliferation.[3] This increased uptake in tumor cells compared to the low uptake in surrounding healthy brain parenchyma and areas of radiation necrosis forms the basis of its diagnostic utility.[2][3]

Quantitative Data Summary

The diagnostic performance of this compound (¹⁸F) PET has been evaluated in several prospective studies. The following tables summarize the key quantitative data from these investigations.

Study/CohortPatient PopulationNumber of LesionsReference StandardSensitivitySpecificityPPVNPVAccuracy
PURSUE Trial [5][6][7]Solid Tumor Brain Metastases23Histopathology80%77-85%73-80%83-85%Not Reported
Chao et al. (Pilot Study) [8][9]Brain Metastases (SRS)20Multidisciplinary Consensus or Tissue Confirmation100%63%Not ReportedNot ReportedNot Reported
Nze et al. [3]Intracranial Metastatic Disease (SRS)15Histopathology or Serial MRI91% (at 55 min)75% (at 55 min)Not ReportedNot Reported87% (at 55 min)
StudySUVmax Threshold for RecurrenceArea Under the Curve (AUC)
PURSUE Trial [5][6][7]≥ 4.80.87
Chao et al. (Pilot Study) [8]4.3Not Reported
Nze et al. [3]≥ 1.3 (up to 30 min post-injection)Not Reported

Experimental Protocols

Patient Selection Protocol

A typical patient selection protocol for a study investigating this compound (¹⁸F) PET for recurrent brain metastases would include the following:

  • Inclusion Criteria :

    • Adult patients (≥ 18 years of age).[10]

    • Known history of cancer.[10]

    • Previous radiation therapy for brain metastases.

    • Follow-up MRI showing a new or enlarging contrast-enhancing lesion that is equivocal for tumor recurrence versus radiation necrosis.[6][8]

    • Patient is a candidate for surgical resection, biopsy, or close clinical and imaging follow-up to establish a definitive diagnosis.[6][11]

    • Ability to provide informed consent.[10]

  • Exclusion Criteria :

    • Contraindications to PET or MRI scans.

    • Pregnancy or breastfeeding.

    • Severe renal impairment that may affect radiotracer clearance.

This compound (¹⁸F) PET/CT Imaging Protocol

The following protocol is a synthesis of methodologies reported in prospective trials:[5][8][10]

  • Patient Preparation :

    • Patients should fast for a minimum of 4 hours prior to this compound (¹⁸F) injection to reduce background muscle uptake.

    • Hydration is encouraged.

    • Review of patient's clinical history, including prior treatments and recent imaging.

  • Radiotracer Administration :

    • Aseptically administer a slow intravenous bolus injection of 185 MBq (5 mCi) of this compound (¹⁸F).[5][6][7]

  • Imaging Acquisition :

    • PET scans are typically acquired from the skull vertex to the skull base.

    • Dynamic imaging can be performed, but static imaging is often sufficient.[5][6]

    • For static imaging, a common acquisition window is 5-15 minutes post-injection.[8] Some studies have explored earlier and later time points as well.[3]

    • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

    • PET images are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).[8]

Image Analysis and Interpretation Protocol
  • Qualitative (Visual) Analysis :

    • Images are reviewed by experienced nuclear medicine physicians or radiologists.

    • Lesion uptake is compared to background activity in normal brain tissue and reference structures like the blood pool and parotid gland.[5][6][7]

    • The PURSUE trial established a visual interpretation criterion where uptake visually greater than the parotid gland is considered suspicious for recurrence.[5][12]

  • Quantitative Analysis :

    • Regions of interest (ROIs) are drawn around the suspicious lesion on the PET images, guided by the co-registered MRI.

    • The maximum Standardized Uptake Value (SUVmax) within the lesion ROI is calculated.

    • Based on the PURSUE trial, a lesion with an SUVmax ≥ 4.8 is considered suspicious for recurrence.[5][6][12]

    • Other quantitative metrics such as mean SUV (SUVmean) and tumor-to-background ratios can also be calculated, though SUVmax has been identified as a robust, reader-independent metric.[5][6]

  • Reference Standard for Diagnosis Confirmation :

    • The definitive diagnosis to validate the PET findings should be obtained through:

      • Histopathological analysis : From surgical resection or biopsy of the lesion.[5][6]

      • Serial MRI follow-up : In cases where surgery is not performed, a multidisciplinary consensus based on clinical and radiological follow-up over several months can serve as the reference standard.[8]

Visualizations

Experimental_Workflow Experimental Workflow for this compound PET in Recurrent Brain Metastases cluster_patient Patient Cohort cluster_imaging Imaging Protocol cluster_analysis Image Analysis cluster_diagnosis Diagnostic Confirmation cluster_outcome Outcome Patient Patient with Prior RT for Brain Metastases and Equivocal MRI Findings Injection Administer 185 MBq this compound (18F) IV Patient->Injection PET_CT Acquire PET/CT Scan (5-15 min post-injection) Injection->PET_CT Qualitative Qualitative Analysis (Visual assessment vs. Parotid Gland) PET_CT->Qualitative Quantitative Quantitative Analysis (Calculate SUVmax) PET_CT->Quantitative Recurrence Recurrent Metastasis Qualitative->Recurrence Uptake > Parotid Necrosis Radiation Necrosis Qualitative->Necrosis Uptake <= Parotid Quantitative->Recurrence SUVmax >= 4.8 Quantitative->Necrosis SUVmax < 4.8 Histopathology Histopathology (Biopsy/Resection) FollowUp Serial MRI Follow-up Recurrence->Histopathology Recurrence->FollowUp Necrosis->Histopathology Necrosis->FollowUp

Caption: Experimental workflow for this compound PET imaging.

Diagnostic_Logic Diagnostic Logic for this compound PET Interpretation Start Equivocal Lesion on MRI Post-Radiation Therapy Fluciclovine_PET Perform this compound (18F) PET/CT Start->Fluciclovine_PET Decision Evaluate this compound Uptake Fluciclovine_PET->Decision High_Uptake High Uptake (Visually > Parotid OR SUVmax >= 4.8) Decision->High_Uptake Positive Low_Uptake Low Uptake (Visually <= Parotid AND SUVmax < 4.8) Decision->Low_Uptake Negative Suspicious Suspicious for Recurrent Metastasis High_Uptake->Suspicious Unlikely Recurrence Unlikely (Suggests Radiation Necrosis) Low_Uptake->Unlikely

Caption: Diagnostic decision-making with this compound PET.

Conclusion

This compound (¹⁸F) PET is a valuable imaging modality for differentiating recurrent brain metastases from radiation necrosis.[1][5][8] The quantitative data and established protocols from prospective studies provide a strong foundation for its application in both research and clinical drug development settings. The use of standardized imaging and interpretation criteria, such as the SUVmax threshold of ≥ 4.8, can aid in making more accurate diagnoses, potentially preventing unnecessary invasive procedures and guiding appropriate therapeutic management.[2][5] Further large-scale studies, such as the ongoing REVELATE trial, will continue to refine the role of this compound (¹⁸F) PET in this challenging clinical scenario.[11][13]

References

Best Practices for Fluciclovine (¹⁸F) PET/CT: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for the acquisition, reconstruction, and analysis of Fluciclovine (¹⁸F) PET/CT imaging. The protocols outlined below are designed to ensure data integrity, reproducibility, and accuracy, which are critical for research and drug development applications.

Introduction to this compound (¹⁸F) PET/CT

This compound (¹⁸F) is a synthetic amino acid analog that is transported into cells, including cancer cells, primarily by L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2).[1][2][3] These transporters are often upregulated in prostate cancer to meet the increased metabolic demands of tumor growth, making this compound (¹⁸F) an effective imaging agent for this disease.[1][2][3] It is approved by the FDA for PET imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels following prior treatment.[4][5]

Signaling Pathways and Experimental Workflow

This compound Uptake and Cellular Signaling

The uptake of this compound is intrinsically linked to the metabolic activity of cancer cells. The diagram below illustrates the key transporters involved in this compound uptake and their connection to downstream signaling pathways that promote cancer cell growth and proliferation.

This compound (¹⁸F) Uptake and Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (18F) This compound (18F) LAT1 LAT1 This compound (18F)->LAT1 Uptake ASCT2 ASCT2 This compound (18F)->ASCT2 Uptake Fluciclovine_in This compound (18F) LAT1->Fluciclovine_in ASCT2->Fluciclovine_in mTORC1 mTORC1 Signaling Fluciclovine_in->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

This compound Uptake and Cellular Signaling Pathway
Experimental Workflow for a this compound PET/CT Research Study

The following diagram outlines a typical workflow for a clinical research study involving this compound PET/CT, from patient recruitment to data analysis.

This compound PET/CT Research Workflow cluster_pre_scan Pre-Scan Protocol cluster_scan Scanning Protocol cluster_post_scan Post-Scan Analysis Patient_Recruitment Patient Recruitment & Informed Consent Patient_Prep Patient Preparation (Fasting, Hydration) Patient_Recruitment->Patient_Prep Radiotracer_Admin This compound (18F) Administration Patient_Prep->Radiotracer_Admin PET_CT_Acquisition PET/CT Image Acquisition Radiotracer_Admin->PET_CT_Acquisition Image_Reconstruction Image Reconstruction (OSEM, TOF, PSF) PET_CT_Acquisition->Image_Reconstruction Quant_Analysis Quantitative Analysis (SUV, etc.) Image_Reconstruction->Quant_Analysis Stat_Analysis Statistical Analysis Quant_Analysis->Stat_Analysis Results Results Interpretation & Reporting Stat_Analysis->Results

This compound PET/CT Research Workflow

Detailed Experimental Protocols

Patient Preparation

Consistent patient preparation is paramount for minimizing variability in this compound uptake.

ParameterProtocolRationale
Fasting Minimum of 4 hours.[6]To reduce physiologic amino acid levels, which could compete with this compound for transport into cells.
Hydration Patients should be well-hydrated. Water is permitted.To ensure good venous access and facilitate clearance of the radiotracer.
Exercise No significant exercise for at least 24 hours prior to the scan.[6]Strenuous activity can increase amino acid uptake in muscles, potentially altering the biodistribution of this compound.
Voiding Patients should be encouraged to void 30-60 minutes before the scan.[7]To minimize radiation dose to the bladder and reduce potential artifacts from high bladder activity.
Radiopharmaceutical Administration
ParameterProtocolRationale
Dose 370 MBq (10 mCi) ± 10%.[7]Standard dose for optimal image quality.
Administration Intravenous bolus injection.[6]To ensure rapid and complete delivery of the radiotracer.
Injection Site Preferably a large vein in the right arm.To avoid potential artifacts from residual tracer in the left brachiocephalic vein, which can mimic suspicious lymph node uptake.
Flush Follow injection with a saline flush (e.g., 10-20 mL).To ensure the full dose is delivered into circulation.
PET/CT Acquisition Protocol
ParameterProtocolRationale
Uptake Time Imaging should commence 3-5 minutes post-injection.[6]This compound uptake is rapid, and this early time point provides a good tumor-to-background ratio.
Patient Positioning Supine, with arms raised above the head if possible.[6]To minimize attenuation artifacts and provide an unobstructed view of the torso.
Scan Range From the base of the skull to the mid-thigh.[6]To cover the most common sites of prostate cancer metastasis.
CT Acquisition Low-dose CT for attenuation correction and anatomical localization. A diagnostic quality CT with or without contrast can also be performed.To provide anatomical correlation for the PET data.
PET Acquisition 3-5 minutes per bed position.To acquire sufficient counts for good image quality.
Image Reconstruction Parameters

For research applications requiring high quantitative accuracy, the choice of reconstruction parameters is critical. Iterative reconstruction algorithms are the standard of care.

ParameterRecommendationRationale
Algorithm Ordered Subsets Expectation Maximization (OSEM).[8]Provides a good balance between image quality and reconstruction time.
Iterations & Subsets 2-4 iterations and 16-28 subsets are commonly used. The optimal number can be system-dependent.[5][8]Increasing iterations can improve image contrast but also increases noise. A balance must be struck to optimize signal-to-noise.
Time-of-Flight (TOF) Recommended if available.[9]Improves signal-to-noise ratio and lesion detectability, especially in larger patients.
Point Spread Function (PSF) Recommended if available.[9]Improves spatial resolution and contrast recovery, leading to more accurate SUV measurements in small lesions.
Post-reconstruction Filter Gaussian filter with a full-width at half-maximum (FWHM) of 4-6 mm.[5]To reduce image noise. The choice of filter should be consistent across a study.
Voxel Size 2-4 mm.Smaller voxels can improve spatial resolution but increase noise and reconstruction time.

Quantitative Data and Analysis

Standardized Uptake Value (SUV)

The most common semi-quantitative metric used in this compound PET/CT is the Standardized Uptake Value (SUV).

Formula: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])

Commonly reported SUV metrics include:

  • SUVmax: The maximum pixel value within a region of interest (ROI).

  • SUVmean: The average pixel value within an ROI.

  • SUVpeak: The average pixel value within a small, fixed-size ROI centered on the hottest part of the lesion.

This compound Detection Rates by PSA Level

The detection rate of this compound PET/CT is highly dependent on the patient's PSA level at the time of the scan.

PSA Level (ng/mL)Detection Rate (%)
< 0.525-40[10][11]
0.5 - 1.050-60[10]
> 1.0> 60[10]
SUVmax in Malignant and Benign Lesions

While there is overlap, malignant lesions generally demonstrate higher this compound uptake than benign tissues.

Tissue TypeTypical SUVmax Range
Prostate Cancer Recurrence 4.0 - 10.0+
Benign Prostatic Hyperplasia (BPH) 2.0 - 5.0
Inflammation Variable, can be elevated
Normal Liver 3.0 - 4.0
Normal Bone Marrow 1.5 - 2.5

Note: These are typical ranges, and significant overlap can occur. Interpretation should always be made in the context of the patient's clinical history and other imaging findings.

Conclusion

References

Troubleshooting & Optimization

Optimizing Fluciclovine PET scan start time for maximal tumor-to-background contrast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fluciclovine F-18 PET scan protocols for maximal tumor-to-background contrast.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound PET/CT imaging experiments.

Issue Possible Cause Recommended Solution
Low Tumor-to-Background Contrast Suboptimal Imaging Start Time: The kinetics of this compound are rapid, with peak tumor uptake and clearance from background tissues occurring early.[1][2]Initiate PET acquisition 3-5 minutes post-injection, with a target of 4 minutes.[1][3][4][5] The highest tumor-to-background ratio is typically observed between 4 and 10 minutes after injection.[1]
Delayed Acquisition: Delays due to patient factors (e.g., claustrophobia) or scanner issues can decrease sensitivity.[1]If a significant delay occurs and the images are suboptimal, consider rescheduling the scan. A repeat scan can be safely performed 24 hours after the initial injection.
Recent Interventions: Inflammatory processes from recent biopsies or therapies can lead to nonspecific this compound uptake, reducing the tumor-to-background ratio.[1]It is advisable to wait at least 2 weeks after an intervention before scheduling a this compound PET/CT scan to allow for the resolution of inflammation.[1][6]
High Bladder Activity Obscuring Pelvic Lesions Recent Voiding: Patients who have recently voided before the injection may exhibit higher bladder activity.[1]Instruct patients to avoid voiding for at least 30 to 60 minutes prior to the this compound injection.[1][4]
Diuretic Effect of Contrast Media: Intravenous contrast agents can increase urinary excretion of the tracer.If IV contrast is necessary, it should be administered after the PET acquisition is complete.
Equivocal Uptake in Atypical Locations Physiological Uptake: this compound can accumulate in various normal tissues, including the pancreas, liver, bone marrow, and salivary glands.[3] Mild, symmetric uptake in inguinal lymph nodes is also common and typically benign.[1]Familiarity with the normal biodistribution of this compound is crucial. Correlation with clinical history and other imaging modalities is recommended for equivocal findings.[3]
Inflammatory Processes: Although less prone to inflammatory uptake than FDG, this compound can still accumulate in inflamed tissues.[2]Correlate areas of uptake with the patient's clinical history for any recent inflammation or infection.
False-Negative Results in Bone Lesions Lesion Type: Dense sclerotic bone metastases may show little to no this compound uptake.[1][2] In contrast, lytic lesions typically show intense uptake, and mixed lesions show moderate uptake.[2]For suspected bone metastases, especially dense sclerotic lesions, consider supplementary imaging such as a dedicated bone scan (e.g., 99mTc-MDP) or MRI.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal start time for a this compound PET scan to achieve maximal tumor-to-background contrast?

A1: The recommended start time for a this compound PET scan is between 3 and 5 minutes after intravenous injection, with a target of 4 minutes.[1][3][4][5] The kinetics of this compound show a rapid uptake in tumor tissue and clearance from the background, with the highest tumor-to-background ratio typically observed between 4 and 10 minutes post-injection.[1] Primary tumor efflux can begin within 15 minutes.[4]

Q2: How does this compound uptake vary with Prostate-Specific Antigen (PSA) levels?

A2: The detection rate of recurrent prostate cancer using this compound PET/CT is positively correlated with PSA levels.[1][3][7] Higher PSA values generally lead to a higher probability of a positive scan. However, positive scans have been reported even at very low PSA levels.

PSA Level (ng/mL) Detection Rate
< 0.540%[7]
< 1.037.5%[2][3]
0.5 - 1.087%[7]
1.0 - 2.077.8%[2][3]
> 1.074%[7]
> 2.0 - 5.091.7%[2][3]
> 5.083.3%[2][3]

Q3: What is the recommended patient preparation protocol for a this compound PET scan?

A3: Proper patient preparation is crucial for optimal image quality.

  • Fasting: Patients should fast for a minimum of 4 hours before the scan.[4][5]

  • Hydration: Patients may drink water.[4]

  • Activity: Strenuous activity should be avoided for 24 hours prior to the injection.[5]

  • Voiding: Patients should be instructed not to void for 30-60 minutes before the injection to minimize urinary bladder activity.[4][5]

Q4: Can recent medical procedures interfere with this compound PET scan results?

A4: Yes. Recent procedures such as biopsies, surgery, or radiation therapy can induce inflammatory changes that may lead to nonspecific this compound uptake.[1][6] This can potentially decrease the tumor-to-background ratio and lead to false-positive findings. It is recommended to wait at least 2 weeks after such interventions before performing a this compound PET/CT scan.[1][6]

Experimental Protocols

Standard this compound F-18 PET/CT Imaging Protocol for Recurrent Prostate Cancer

  • Patient Preparation:

    • Confirm patient has fasted for at least 4 hours.[4][5]

    • Instruct the patient to avoid strenuous exercise for 24 hours prior to the scan.[5]

    • Encourage the patient to be well-hydrated.

    • Instruct the patient to void approximately 30-60 minutes before the injection and then refrain from voiding until the scan is complete.[4][5]

  • Radiopharmaceutical Administration:

    • Administer a standard dose of 370 MBq (10 mCi) of this compound F-18 intravenously.[1][5]

    • The injection should be administered as a bolus.[4]

    • Follow the injection with a sterile saline flush to ensure the full dose is delivered.[3]

  • Image Acquisition:

    • Position the patient supine on the scanner table, typically with arms raised above the head.[3][4]

    • Begin the PET scan 3-5 minutes after the completion of the injection.[1][3][4][5]

    • Acquire images from the mid-thighs to the base of the skull.[3][5]

    • Recommended acquisition time is dependent on the scanner but is often around 3-5 minutes per bed position.[1][3]

Visualizations

Fluciclovine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cancer Cell) Fluciclovine_ext This compound F-18 ASCT2 ASCT2 Transporter Fluciclovine_ext->ASCT2 Primary Transport LAT1 LAT1 Transporter Fluciclovine_ext->LAT1 Secondary Transport Fluciclovine_int This compound F-18 ASCT2->Fluciclovine_int LAT1->Fluciclovine_int Metabolism Increased Amino Acid Metabolism & Proliferation Fluciclovine_int->Metabolism

Caption: this compound F-18 cellular uptake pathway in cancer cells.

Experimental_Workflow cluster_prep Patient Preparation cluster_scan Scanning Procedure cluster_analysis Image Analysis Fasting 4-hour Fast Injection Inject 370 MBq this compound F-18 Fasting->Injection No_Exercise No Strenuous Exercise (24h) No_Exercise->Injection Voiding Avoid Voiding (30-60 min pre-injection) Voiding->Injection Wait Wait 3-5 minutes Injection->Wait CT_Scan Low-Dose CT Scan (Attenuation Correction) Wait->CT_Scan PET_Scan PET Scan (Mid-thigh to Skull Base) CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Evaluate Tumor-to-Background Contrast Reconstruction->Analysis

Caption: Standard experimental workflow for this compound F-18 PET/CT.

References

Reducing physiologic muscle uptake of Fluciclovine with patient preparation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reducing Physiologic Muscle Uptake of Fluciclovine with Patient Preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize physiologic muscle uptake of 18F-Fluciclovine during positron emission tomography (PET) imaging. Adherence to proper patient preparation is critical for obtaining high-quality images and accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it important to reduce physiologic muscle uptake of this compound?

A1: this compound F18 is a synthetic amino acid analog taken up by amino acid transporters, which are upregulated in prostate cancer cells.[1] However, these transporters are also present in healthy tissues, including skeletal muscle.[2][3] Increased physiologic uptake in muscles can obscure adjacent pathological lesions, potentially leading to false-negative results or inaccurate quantification of tumor uptake (SUVmax).[4][5]

Q2: What is the primary mechanism of this compound uptake in muscle?

A2: this compound is transported into cells, including muscle cells, primarily by L-type amino acid transporter 1 (LAT1) and Alanine-Serine-Cysteine Transporter 2 (ASCT2).[2] Physical exertion can increase the rate of protein synthesis and amino acid transport in muscles, leading to elevated this compound uptake.[4]

Q3: What are the standard patient preparation guidelines to minimize muscle uptake?

A3: The standard guidelines recommend that patients avoid any significant exercise for at least 24 hours prior to the PET scan and fast for a minimum of 4 hours before the injection of this compound.[4][5][6]

Q4: Can a patient drink water during the fasting period?

A4: Yes, patients are typically allowed to drink sips of water to take prescribed medications and stay hydrated.[4]

Q5: What is the impact of not following the recommended patient preparation on image quality?

A5: Failure to adhere to fasting and exercise restrictions can lead to altered biodistribution of this compound, including increased muscle uptake, which may degrade image quality and complicate interpretation.[5][6] In such cases, the interpreting physician should be informed.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High diffuse muscle uptake observed on the PET scan. The patient may not have adhered to the recommendation to avoid strenuous exercise for 24 hours prior to the scan.Verify patient compliance with the exercise restriction. If non-compliance is confirmed, consider the potential for obscured lesions and recommend a repeat scan with proper preparation if clinically indicated.[5][6]
The patient may not have fasted for the recommended 4-hour period.Confirm the patient's fasting status. While the direct quantitative impact on muscle uptake is not well-documented, altered biodistribution is a known consequence. The interpreting physician should be notified to consider this during image analysis.[5]
Focal muscle uptake is present. The patient may have engaged in localized muscle activity (e.g., repetitive motion) prior to the scan.Inquire about any specific activities the patient may have performed. Correlate the location of focal uptake with the reported activity. If the uptake is suspected to be physiologic, this should be noted in the report to avoid misinterpretation as a metastatic lesion.
Image quality is suboptimal, potentially due to altered biodistribution. The patient may have voided their bladder immediately before the this compound injection.It is recommended that patients avoid voiding for at least 30 to 60 minutes before the injection to minimize early bladder activity which can affect pelvic imaging.[5][7]

Data Presentation

Currently, there is a lack of publicly available quantitative data from head-to-head studies that specifically compare the impact of different patient preparation protocols (e.g., exercise vs. no exercise, fasting vs. non-fasting) on the standardized uptake value (SUV) of this compound in skeletal muscle. While clinical guidelines consistently recommend avoiding exercise and fasting, the precise quantitative effect on muscle SUVmax has not been detailed in the reviewed literature.

Experimental Protocols

Below is a generalized experimental protocol for patient preparation and imaging, based on established clinical guidelines, designed to minimize physiologic muscle uptake of this compound.

Patient Preparation Protocol

  • Exercise Restriction: Instruct the patient to avoid any strenuous or significant physical activity for a minimum of 24 hours before the scheduled PET scan.[4][6]

  • Fasting: Instruct the patient to fast for at least 4 hours prior to the administration of 18F-Fluciclovine. Patients may have sips of water to take necessary medications.[4][5]

  • Hydration: Encourage the patient to be well-hydrated.

  • Bladder Voiding: Advise the patient not to empty their bladder for at least 30 to 60 minutes before the this compound injection.[5][7]

  • Pre-Scan Questionnaire: Upon arrival, confirm the patient's compliance with the exercise and fasting instructions.

This compound PET/CT Imaging Protocol

  • Radiopharmaceutical Administration: Administer a bolus injection of 370 MBq (10 mCi) of 18F-Fluciclovine intravenously.

  • Patient Positioning: Position the patient in a supine position on the scanner table.

  • Image Acquisition Timing: Begin PET scanning 3 to 5 minutes after the injection.[4]

  • Scanning Range: Acquire images from the base of the skull to the mid-thigh.

  • Image Analysis: Reconstruct and analyze the images, paying close attention to areas of physiologic uptake, including skeletal muscle.

Visualizations

Fluciclovine_Uptake_Pathway This compound Uptake Signaling Pathway cluster_cell Muscle Cell Fluciclovine_in_cell This compound Amino_Acid_Pool Amino Acid Pool Fluciclovine_in_cell->Amino_Acid_Pool Analog Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Fluciclovine_extracellular Extracellular This compound LAT1 LAT1 Fluciclovine_extracellular->LAT1 Transport ASCT2 ASCT2 Fluciclovine_extracellular->ASCT2 Transport LAT1->Fluciclovine_in_cell ASCT2->Fluciclovine_in_cell Exercise Strenuous Exercise Exercise->Protein_Synthesis Increases Exercise->LAT1 Upregulates Exercise->ASCT2 Upregulates

Caption: this compound uptake is mediated by LAT1 and ASCT2 transporters.

Experimental_Workflow Experimental Workflow for this compound PET/CT Patient_Recruitment Patient Recruitment Group_Assignment Group Assignment Patient_Recruitment->Group_Assignment Group_A Group A: No Exercise + Fasting Group_Assignment->Group_A Standard Prep Group_B Group B: Exercise + Fasting Group_Assignment->Group_B Experimental Prep Fluciclovine_Injection This compound Injection (370 MBq) Group_A->Fluciclovine_Injection Group_B->Fluciclovine_Injection PET_CT_Scan PET/CT Scan (3-5 min post-injection) Fluciclovine_Injection->PET_CT_Scan Image_Analysis Image Analysis: Quantify Muscle SUVmax PET_CT_Scan->Image_Analysis Data_Comparison Data Comparison Image_Analysis->Data_Comparison Conclusion Conclusion on Preparation Impact Data_Comparison->Conclusion

Caption: A proposed workflow for studying preparation effects on muscle uptake.

References

Identifying and mitigating imaging artifacts in Fluciclovine PET/CT scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating imaging artifacts in Fluciclovine PET/CT scans.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during this compound PET/CT imaging.

Issue 1: High Radiotracer Activity in the Bladder Obscuring Pelvic Structures

  • Problem: Intense this compound uptake in the urinary bladder can create artifacts and make it difficult to visualize adjacent structures, such as the prostate bed and pelvic lymph nodes.[1][2] This can lead to false negatives or equivocal findings.

  • Cause: this compound is excreted through the renal system, leading to accumulation in the bladder.[3] Voiding immediately before the scan can paradoxically increase early bladder activity.[1]

  • Solution:

    • Patient Preparation: Instruct patients to avoid voiding for at least 30 to 60 minutes prior to the injection of this compound.[1][3] For PET/CT scans involving a contrast medium, patients should refrain from voiding for one hour before the injection until the scan is complete.[2][3]

    • Hydration: While patients should be well-hydrated, the timing of voiding is crucial. Encourage hydration in the hours leading up to the fasting period.

    • Image Acquisition Timing: Initiate the PET scan 3-5 minutes after the this compound injection to capture the optimal tumor-to-background ratio before significant bladder filling occurs.[3]

    • Post-Scan Voiding: After the scan is complete, encourage the patient to void to reduce radiation exposure.[4]

Issue 2: Motion Artifacts Blurring Lesion Margins and Affecting SUV Quantification

  • Problem: Patient motion during the scan can lead to misregistration between the PET and CT images, resulting in blurred lesion boundaries and inaccurate Standardized Uptake Value (SUV) measurements.[5] Respiratory motion can cause an underestimation of SUV by 25% or more.[5]

  • Cause: Voluntary or involuntary patient movement, including breathing, during the separate acquisition of CT and PET data.

  • Solution:

    • Patient Comfort and Instruction: Ensure the patient is in a comfortable position to minimize movement.[4] Clearly instruct the patient to remain still and breathe shallowly during both the CT and PET acquisitions.[4]

    • Immobilization Devices: Use cushions and other positioning aids to help the patient maintain a stable position.

    • Respiratory Gating: For challenging cases with significant respiratory motion, consider using respiratory-gated PET/CT acquisition.

    • Data-Driven Motion Correction: Post-acquisition, data-driven motion correction techniques can be applied by analyzing the acquired PET data to retrospectively identify and correct for motion.[6]

Issue 3: Metal Artifacts from Implants Causing Streaks and Inaccurate Attenuation Correction

  • Problem: Metallic implants, such as hip prostheses or dental fillings, can cause severe streak artifacts on CT images. These artifacts propagate to the attenuation correction map, leading to artificially high or low tracer uptake in adjacent tissues on the PET images and affecting SUV quantification.[7]

  • Cause: The high density of metal causes photon starvation and beam hardening on the CT scan.

  • Solution:

    • Patient Screening: Identify patients with metallic implants prior to scanning.

    • CT Protocol Modification: In some cases, modifying the CT acquisition parameters (e.g., using higher kVp) can help reduce artifacts.

    • Metal Artifact Reduction (MAR) Software: The most effective solution is to use iterative metal artifact reduction (iMAR) algorithms during CT image reconstruction.[7][8] These algorithms can significantly reduce artifacts and improve the accuracy of PET quantification.[7][8]

    • Image Review: Carefully review the non-attenuation-corrected (NAC) PET images to confirm whether areas of high uptake correspond to true tracer accumulation or are the result of attenuation correction artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal patient preparation protocol to minimize artifacts in this compound PET/CT?

A1: A comprehensive patient preparation protocol is crucial for high-quality this compound PET/CT imaging. Key steps include:

  • Fasting: Patients should fast for at least 4 hours before the scan.[3]

  • Exercise: Avoid strenuous physical activity for 24 hours prior to the scan.[9]

  • Voiding: Patients should be instructed not to void for at least 30-60 minutes before the this compound injection.[1][3]

  • Medications: Patients can take their prescribed medications with small sips of water.[9]

  • Clothing: Patients should wear clothing without metal zippers or buttons, and remove any metallic items like jewelry.[9]

Q2: How does urinary bladder activity in this compound PET/CT affect quantitative analysis?

A2: High urinary bladder activity can significantly impact the quantitative analysis of pelvic lesions. The intense uptake can lead to a "halo" artifact, and spillover of activity can artificially increase the measured SUV in adjacent tissues. A study comparing a voiding versus non-voiding protocol before this compound injection showed a significant difference in bladder activity.

ProtocolMedian Bladder SUVmaxMedian Bladder SUVmean
Voiding Protocol4.92.8
Non-Voiding Protocol2.11.3
Data from a study on characterizing and mitigating bladder radioactivity.[1]

Q3: What is the impact of metal artifact reduction (MAR) algorithms on this compound PET/CT scans?

A3: MAR algorithms are essential for accurate imaging in patients with metallic implants. These algorithms work by correcting the streak artifacts on the CT images, which in turn improves the accuracy of the PET attenuation correction. Studies using other PET tracers have shown that iterative MAR (iMAR) can significantly reduce quantification errors. For example, one study on FDG PET/CT demonstrated that iMAR significantly decreased artificially high SUVmean by 11.1% in bright band artifacts and increased artificially low SUVmean by 33.3% in dark band artifacts.[8] While specific quantitative data for this compound is limited, the principles are directly applicable.

Artifact TypeReconstruction MethodMean Decrease in SUVmean
Bright Band ArtifactiMAR11.1%
Artifact Type Reconstruction Method Mean Increase in SUVmean
Dark Band ArtifactiMAR33.3%
Quantitative impact of iMAR on SUVmean in FDG PET/CT.[8]

Q4: What is the recommended patient positioning to avoid artifacts?

A4: Proper patient positioning is critical to minimize artifacts. The standard recommendation is for the patient to be positioned supine with their arms raised above their head.[4] This positioning helps to:

  • Reduce attenuation artifacts from the arms in the chest and abdomen.

  • Provide a more consistent and reproducible scan geometry.

If a patient is unable to tolerate this position, an alternative with arms down can be used, but the potential for artifacts should be noted.[3]

Experimental Protocols

Protocol for Minimizing Urinary Bladder Artifacts

  • Patient Instruction: Clearly instruct the patient to fast for at least 4 hours and to avoid voiding for 30-60 minutes prior to the scheduled injection time.

  • Pre-injection Confirmation: Verbally confirm with the patient that they have not voided within the specified timeframe.

  • Radiotracer Administration: Administer 370 MBq (10 mCi) of this compound F 18 intravenously.

  • Uptake Period: The uptake period is short. Position the patient on the scanner immediately after injection.

  • Image Acquisition: Begin the PET scan 3-5 minutes post-injection, starting from the mid-thigh and proceeding to the base of the skull.

  • Post-Scan Instructions: Encourage the patient to void immediately after the scan is completed.

Protocol for Mitigating Metal Artifacts

  • Patient Screening: During scheduling, identify if the patient has any metallic implants (e.g., hip prosthesis, dental implants).

  • CT Acquisition with MAR: Utilize a CT scanner equipped with an iterative metal artifact reduction (iMAR) algorithm.

  • CT Reconstruction: Reconstruct the CT data with the iMAR algorithm enabled. The specific presets for the algorithm may vary depending on the type and location of the metal implant (e.g., hip prosthesis preset).

  • PET Attenuation Correction: Use the MAR-corrected CT images for the attenuation correction of the PET data.

  • Image Analysis: Review both the attenuation-corrected and non-attenuation-corrected PET images to verify that any areas of increased uptake near the implant are not artifactual.

Visualizations

Artifact_Identification_Workflow cluster_0 Image Acquisition & Initial Review cluster_1 Artifact Characterization cluster_2 Mitigation & Correction cluster_3 Final Assessment start This compound PET/CT Scan Acquired review Review Reconstructed Images for Potential Artifacts start->review motion Blurred Lesion Borders or PET/CT Misregistration? review->motion metal Streak Artifacts Near Metallic Implant? review->metal bladder High Activity in Pelvis Obscuring Anatomy? review->bladder motion_corr Apply Motion Correction Algorithm motion->motion_corr Yes no_artifact No Significant Artifacts Identified motion->no_artifact No mar_corr Re-reconstruct CT with MAR metal->mar_corr Yes metal->no_artifact No nac_review Review Non-Attenuation Corrected (NAC) Images bladder->nac_review Yes bladder->no_artifact No final_review Re-evaluate Corrected Images motion_corr->final_review mar_corr->final_review nac_review->final_review

Caption: Workflow for identifying and mitigating common artifacts.

Patient_Prep_Protocol cluster_prep Patient Preparation Protocol cluster_injection Injection & Scanning fasting 4-hour Fast (water permitted) exercise No Strenuous Exercise for 24 hours fasting->exercise voiding Do Not Void for 30-60 mins Pre-injection exercise->voiding injection Inject this compound voiding->injection positioning Position Patient (Arms Up) injection->positioning scan Scan 3-5 mins Post-injection positioning->scan

Caption: Key steps in the patient preparation protocol.

References

Technical Support Center: Troubleshooting Low Radiochemical Yield in Fluciclovine (¹⁸F) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluciclovine (¹⁸F) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to low radiochemical yield in automated this compound synthesis.

Frequently Asked Questions (FAQs)

General Synthesis & Yield

Q1: What is a typical radiochemical yield (RCY) for automated ¹⁸F-Fluciclovine synthesis?

A1: For automated platforms like the GE FASTlab™, a non-decay corrected radiochemical yield of 45-50% is considered a good benchmark, with a total synthesis time of approximately 45 minutes.[1] Yields can vary depending on the specific automated synthesizer, precursor quality, and adherence to optimized protocols.

Q2: What are the key steps in the automated synthesis of ¹⁸F-Fluciclovine?

A2: The automated synthesis of ¹⁸F-Fluciclovine typically involves the following key stages[1]:

  • [¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

  • Azeotropic Drying: The trapped [¹⁸F]fluoride is eluted into the reactor with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate), followed by azeotropic drying to remove water.

  • ¹⁸F-Radiolabeling (Nucleophilic Substitution): The dried [¹⁸F]fluoride complex reacts with the protected this compound precursor (typically a triflate leaving group) in a suitable solvent like acetonitrile.

  • Deprotection - Step 1 (Ester Hydrolysis): The ethyl ester protecting group is removed via alkaline hydrolysis, often performed on a solid-phase extraction (SPE) cartridge.

  • Deprotection - Step 2 (Boc Removal): The tert-butyloxycarbonyl (Boc) protecting group is removed using an acid.

  • Purification: The final product is purified using a series of SPE cartridges to remove unreacted reagents, intermediates, and byproducts.

Troubleshooting Specific Issues

Q3: My radiochemical yield is significantly lower than expected. Where should I start troubleshooting?

A3: A low radiochemical yield can result from issues at various stages of the synthesis. A logical starting point is to review the synthesis data from your automated platform, paying close attention to radioactivity detectors at different points in the fluid path. This can help pinpoint the step where the activity was lost.

Q4: I suspect a problem with the initial [¹⁸F]fluoride trapping or elution. What are the common causes and solutions?

A4:

  • Problem: Low trapping efficiency on the QMA cartridge.

    • Possible Causes:

      • The QMA cartridge is not properly conditioned or has expired.

      • The [¹⁸O]water from the cyclotron target contains impurities that compete with [¹⁸F]fluoride for binding sites.

      • The flow rate of the target water through the cartridge is too high.

    • Solutions:

      • Always use a new, properly pre-conditioned QMA cartridge for each synthesis.

      • Ensure the quality of the target water.

      • Check the transfer lines and flow rates as specified by your synthesizer's protocol.

  • Problem: Incomplete elution of [¹⁸F]fluoride from the QMA cartridge.

    • Possible Causes:

      • Degradation or insufficient amount of the elution cocktail (Kryptofix 2.2.2/K₂CO₃).

      • The elution solvent is not reaching the cartridge due to a blockage or leak.

    • Solutions:

      • Use fresh, properly stored reagents for the elution cocktail.

      • Visually inspect the cassette and tubing for any leaks or obstructions.

      • Verify that the synthesizer is delivering the correct volume of eluent.

Q5: The azeotropic drying step seems to be failing. How can I identify and resolve this?

A5:

  • Problem: Incomplete drying of the [¹⁸F]fluoride-Kryptofix complex.

    • Possible Causes:

      • Presence of residual water, which is detrimental to the nucleophilic substitution reaction.

      • Leaks in the reaction vessel or associated tubing, preventing a proper vacuum.

      • Insufficient heating or nitrogen/helium flow during the drying phase.

    • Solutions:

      • Perform a leak test on the system.

      • Ensure the heating system is functioning correctly and reaching the target temperature.

      • Verify that the gas flow rates for the drying steps are within the specified range.

Q6: I am experiencing low yield during the ¹⁸F-radiolabeling step. What are the potential issues?

A6:

  • Problem: Inefficient nucleophilic substitution.

    • Possible Causes:

      • Poor quality or degradation of the this compound precursor. The precursor should be stored under recommended conditions (typically 2-8°C) and used before its expiration date.[1]

      • Residual water in the reaction vessel (see Q5).

      • Incorrect reaction temperature or time. The reaction is typically heated to around 85°C for several minutes.[1]

      • Impurities in the acetonitrile solvent.

    • Solutions:

      • Use a fresh, properly stored vial of the precursor.

      • Optimize the drying step to ensure anhydrous conditions.

      • Verify the reaction temperature and duration are as per the validated protocol.

      • Use high-purity, anhydrous acetonitrile.

Q7: How can I troubleshoot incomplete deprotection of the ethyl ester or Boc groups?

A7:

  • Problem: Incomplete hydrolysis of the ethyl ester.

    • Possible Causes:

      • Insufficient contact time or concentration of the sodium hydroxide (NaOH) solution on the SPE cartridge. A typical procedure involves incubating the cartridge with 2M NaOH for about 5 minutes.[1]

      • The labeled intermediate is not efficiently trapped on the tC18 cartridge prior to hydrolysis.

    • Solutions:

      • Ensure the correct volume and concentration of NaOH are used.

      • Verify the incubation time for the hydrolysis step.

      • Check the performance of the tC18 cartridge.

  • Problem: Incomplete removal of the Boc group.

    • Possible Causes:

      • Insufficient concentration or volume of the acid (e.g., 4M HCl).

      • Reaction temperature is too low or reaction time is too short. This step is often performed at around 60°C for 5 minutes.[1]

    • Solutions:

      • Use fresh, correct concentration acid.

      • Confirm the temperature and duration of the Boc deprotection step.

      • If you suspect incomplete deprotection, you can analyze the crude product by LC-MS. The presence of a mass corresponding to the Boc-protected intermediate would confirm this issue.

Q8: I am losing a significant amount of activity during the final purification. What should I check?

A8:

  • Problem: Poor recovery from the SPE purification cartridges (e.g., HLB, Alumina).

    • Possible Causes:

      • Incorrect conditioning of the SPE cartridges.

      • Use of incorrect washing or elution solvents.

      • Blockage in the cartridges or tubing.

    • Solutions:

      • Ensure all SPE cartridges are properly conditioned according to the protocol.

      • Verify the composition and volumes of all solvents used in the purification sequence.

      • Inspect the fluid path for any physical obstructions.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for ¹⁸F-Fluciclovine synthesis on a GE FASTlab™ platform.

ParameterTypical Value/RangeReference
Radiochemical Yield (RCY) 45-50% (non-decay corrected)[1]
Total Synthesis Time 45 minutes[1]
Radiochemical Purity (RCP) >98%[1]
Precursor Amount 28.5 mg (72.7 µmol)[1]
¹⁸F-Fluorination Temperature 85°C[1]
¹⁸F-Fluorination Time 3 minutes[1]
Ethyl Ester Hydrolysis 2M NaOH for 5 minutes[1]
Boc Deprotection 4M HCl at 60°C for 5 minutes[1]

Experimental Protocols

A detailed, step-by-step protocol for the automated synthesis of ¹⁸F-Fluciclovine on a GE FASTlab™ platform is outlined below, based on published methods.[1]

  • [¹⁸F]Fluoride Trapping and Elution:

    • [¹⁸F]Fluoride from the cyclotron is passed through a QMA cartridge to trap the radioisotope.

    • The [¹⁸F]fluoride is then eluted into the reactor using an eluent containing Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.

  • Azeotropic Drying:

    • The mixture in the reactor is heated under vacuum and a flow of nitrogen or helium to azeotropically remove the water. This step is typically repeated with additional acetonitrile to ensure anhydrous conditions.

  • ¹⁸F-Radiolabeling:

    • The this compound precursor (dissolved in acetonitrile, ~28.5 mg) is added to the dried [¹⁸F]fluoride-Kryptofix complex in the reactor.

    • The reaction mixture is heated to 85°C for 3 minutes to facilitate the nucleophilic substitution.

  • Intermediate Purification:

    • After cooling, the reaction mixture is diluted with water and passed through a tC18 cartridge to trap the labeled, protected intermediate.

  • Ethyl Ester Deprotection:

    • The tC18 cartridge is incubated with 2M NaOH for 5 minutes to hydrolyze the ethyl ester group. The NaOH solution is then sent to waste.

  • Boc Deprotection:

    • The intermediate (now without the ethyl ester) is eluted from the tC18 cartridge into the reactor using water.

    • 4M HCl is added to the reactor, and the mixture is heated to 60°C for 5 minutes to remove the Boc protecting group.

  • Final Purification:

    • The crude [¹⁸F]this compound solution is passed through a series of purification cartridges (e.g., HLB and Alumina) into the final product vial.

    • The cartridges are washed with water, and the washings are collected in the product vial.

    • The final product is formulated with a suitable buffer.

Visualizations

Fluciclovine_Synthesis_Workflow cluster_start Start Materials cluster_synthesis Automated Synthesis Steps cluster_end Final Product F18_Fluoride [¹⁸F]Fluoride (from Cyclotron) Trapping 1. [¹⁸F]Fluoride Trapping & Elution F18_Fluoride->Trapping Precursor Protected Precursor (Boc-, Et-) Labeling 3. ¹⁸F-Radiolabeling (Nucleophilic Substitution) Precursor->Labeling Reagents K2.2.2, K₂CO₃, NaOH, HCl, Solvents, Cartridges Reagents->Trapping Drying 2. Azeotropic Drying Trapping->Drying Drying->Labeling Deprotection1 4. Ethyl Ester Deprotection (NaOH) Labeling->Deprotection1 Deprotection2 5. Boc Deprotection (HCl) Deprotection1->Deprotection2 Purification 6. SPE Purification Deprotection2->Purification This compound [¹⁸F]this compound Purification->this compound QC Quality Control (RCY, RCP, etc.) This compound->QC Troubleshooting_Low_Yield Start Low Radiochemical Yield Detected Check_Activity Check Radioactivity Monitors on Synthesizer Start->Check_Activity Loss_Early Activity Loss at Trapping/Drying? Check_Activity->Loss_Early Where is activity lost? Loss_Labeling Activity Loss at Labeling Step? Loss_Early->Loss_Labeling No Troubleshoot_Trapping Troubleshoot: - QMA Cartridge - Elution Cocktail - Leaks Loss_Early->Troubleshoot_Trapping Yes Loss_Purification Activity Loss during Deprotection/Purification? Loss_Labeling->Loss_Purification No Troubleshoot_Labeling Troubleshoot: - Precursor Quality - Reaction Temp/Time - Anhydrous Conditions Loss_Labeling->Troubleshoot_Labeling Yes Troubleshoot_Deprotection Troubleshoot: - Reagent Concentration - Reaction Temp/Time Loss_Purification->Troubleshoot_Deprotection Yes Troubleshoot_Drying Troubleshoot: - Anhydrous Conditions - Leaks - Temperature Troubleshoot_Trapping->Troubleshoot_Drying Troubleshoot_Purification Troubleshoot: - SPE Cartridges - Solvents - Blockages Troubleshoot_Deprotection->Troubleshoot_Purification

References

Minimizing urinary bladder activity interference in pelvic Fluciclovine PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing urinary bladder activity interference in pelvic Fluciclovine (¹⁸F) PET imaging. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (¹⁸F) PET imaging and why is urinary bladder activity a concern?

This compound (¹⁸F), a synthetic amino acid radiotracer, is used in Positron Emission Tomography (PET) imaging, particularly for detecting recurrent prostate cancer.[1][2][3] It targets the increased amino acid transport in cancer cells.[2][4] While this compound is known for its relatively low urinary excretion compared to other radiotracers like ¹⁸F-FDG, significant activity in the urinary bladder can still occur.[1][5] This activity can interfere with the evaluation of the prostate, prostatectomy bed, and seminal vesicles by masking or mimicking sites of local cancer recurrence.[1][5][6][7]

Q2: What is the expected urinary excretion of this compound (¹⁸F)?

According to the radiopharmaceutical's prescribing information, only about 3% of the administered radioactivity is expected to be excreted in the urine within the first four hours after injection.[5][6][7] However, clinical practice has shown that urinary excretion can sometimes be higher than anticipated.[5][6][7][8]

Q3: How can high bladder activity compromise image interpretation?

High radioactivity in the bladder can lead to several imaging challenges:

  • Masking of Disease: Intense uptake can obscure or hide recurrent disease in adjacent areas like the prostatectomy bed.[5][6][7]

  • Mimicking Disease: Activity in the bladder or urethra may be mistaken for cancerous lesions.[5][6][7]

  • Artifacts: High concentrations of radioactivity can cause "shine-through" artifacts, creating false signals in nearby tissues.[9]

  • Ureteral Activity: Physiologic excretion of the tracer into the ureters can sometimes be confused with nodal disease.[1][8]

Q4: What is the most effective protocol modification to reduce bladder activity interference?

The most significant and validated method for reducing bladder radioactivity is to modify the patient voiding protocol. Specifically, instructing patients to refrain from voiding before the this compound injection has been shown to result in significantly lower urinary bladder radioactivity compared to having them void immediately before the injection.[5][6][10]

Q5: Are hydration and diuretics effective at reducing this compound (¹⁸F) bladder activity?

While hydration and forced diuresis are common strategies for reducing bladder activity with other PET tracers like ¹⁸F-FDG and some PSMA agents, the primary evidence for this compound points toward the non-voiding protocol as the most effective intervention.[5][11][12][13][14] For this compound, it is recommended that patients avoid voiding for at least 30 minutes to an hour before the injection.[8][15]

Troubleshooting Guide

Problem: Intense bladder activity is obscuring the pelvic region and hindering evaluation of the prostate bed.

  • Probable Cause: The patient was instructed to void immediately before the this compound injection. This action can paradoxically increase the concentration of radioactive urine visualized during the early scanning period.[5][7]

  • Recommended Solution: Implement a "non-voiding" patient preparation protocol. Instruct patients to avoid urinating for at least 30-60 minutes prior to the tracer injection and subsequent scan.[8][15] This approach leads to a larger bladder volume, which dilutes the excreted radiotracer, thereby lowering its measured activity concentration (SUV).[5] A negative correlation has been established between bladder volume and bladder SUVmean.[5][6]

Problem: Suspected artifactual uptake is present near the bladder, but does not correspond to anatomical findings on CT.

  • Probable Cause: This may be a "shine-through" artifact, which can appear as falsely increased uptake in areas adjacent to very hot sources, like a highly active bladder.[9]

  • Recommended Solution:

    • Carefully correlate PET data with the corresponding CT images to ensure the uptake does not correspond to an anatomical lesion.

    • Be aware that the magnitude of these artifacts is associated with the intensity of radioactivity in the bladder.[9]

    • Employing Time-of-Flight (TOF) reconstruction for the PET images can help reduce the intensity of such artifacts.[9]

Experimental Protocols & Data

Key Experiment: Voiding vs. Non-Voiding Protocol

A key study investigated the impact of patient voiding instructions on bladder radioactivity.[5][6]

Methodology
  • Study Population: 159 patients undergoing this compound PET/CT were retrospectively analyzed.[5][6]

  • Patient Preparation: All patients were instructed to fast for 4-6 hours.[5]

  • Experimental Groups:

    • Voiding Group (n=36): Patients were instructed to void just before the ¹⁸F-fluciclovine injection.[5][6]

    • Non-Voiding Group (n=123): Patients were not asked to void before the injection.[5][6]

  • Radiotracer Administration: A mean dose of 370 ± 44.4 MBq of ¹⁸F-fluciclovine was injected as an intravenous bolus.[5]

  • Image Acquisition: PET scanning commenced approximately 3-5 minutes after injection, proceeding from the mid-thigh to the skull base.[1][5]

  • Data Analysis: Bladder radioactivity was categorized based on its standardized uptake value (SUV) relative to background tissues:

    • Insignificant: Bladder SUVmean < Aorta SUVmean

    • Mild: Bladder SUVmean > Aorta SUVmean but < Marrow SUVmean

    • Moderate: Bladder SUVmean > Marrow SUVmean but < Liver SUVmean

    • Intense: Bladder SUVmean > Liver SUVmean[5][6]

Quantitative Data Summary

The study found that the non-voiding protocol resulted in a significantly lower incidence of moderate and intense bladder activity.

Table 1: Comparison of Bladder Activity Levels Between Protocols

Bladder Activity Level Voiding Protocol (n=36) Non-Voiding Protocol (n=123)
Insignificant 19.4% (7/36) 56.9% (70/123)
Mild 19.4% (7/36) 21.1% (26/123)
Moderate 38.9% (14/36) 17.1% (21/123)
Intense 22.2% (8/36) 4.9% (6/123)

Data sourced from a study by Savir-Baruch, et al.[5][7]

Table 2: Quantitative Comparison of Bladder Metrics

Parameter Voiding Protocol (n=36) Non-Voiding Protocol (n=123) P-Value
Bladder SUVmax (Median) 5.2 2.5 < 0.05
Bladder SUVmean (Median) 3.1 1.4 < 0.05
Bladder Volume (mL, Median) 18.0 51.9 < 0.001

Data represents median values. The study reported statistically significant differences (P < 0.05) for these parameters between the two groups.[5][16]

Visualizations

G cluster_0 Voiding Protocol cluster_1 Recommended Non-Voiding Protocol P1 Patient Arrives V1 Instruct Patient to Void Bladder P1->V1 I1 Inject this compound (¹⁸F) V1->I1 S1 Start PET/CT Scan (3-5 min post-injection) I1->S1 R1 Result: Higher Incidence of Intense Bladder Activity S1->R1 P2 Patient Arrives NV1 Instruct Patient NOT to Void (for at least 30-60 min) P2->NV1 I2 Inject this compound (¹⁸F) NV1->I2 S2 Start PET/CT Scan (3-5 min post-injection) I2->S2 R2 Result: Significantly Lower Bladder Activity S2->R2 G A Non-Voiding Protocol (Recommended) B Increased Bladder Volume A->B leads to C Dilution of Excreted Radiotracer in Urine B->C causes D Lower Bladder SUVmean (Activity Concentration) C->D results in E Reduced Interference with Pelvic Structures D->E improves F Voiding Protocol G Decreased Bladder Volume F->G leads to H Concentration of Excreted Radiotracer in Urine G->H causes I Higher Bladder SUVmean (Activity Concentration) H->I results in J Potential for Masking and Artifacts I->J increases

References

Differentiating inflammatory uptake from malignancy on Fluciclovine scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluciclovine (¹⁸F) PET scans. The focus is on the critical challenge of differentiating inflammatory uptake from malignancy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound uptake, and why does it accumulate in both cancer and inflammatory cells?

A1: this compound is a synthetic amino acid analog. Its uptake is primarily mediated by upregulated amino acid transporters on the cell surface, notably the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[1][2][3] Both malignant cells, with their high metabolic and proliferative rates, and activated immune cells involved in inflammatory processes overexpress these transporters to meet increased demands for amino acids for protein synthesis and energy production.[4][5][6] This shared mechanism is the reason this compound can accumulate in both tumors and sites of inflammation.[4]

Q2: What are common benign conditions that can lead to false-positive this compound scans?

A2: A variety of benign conditions can show increased this compound uptake. These include:

  • Inflammation: Acute and chronic inflammation, including post-radiation inflammatory changes.[4]

  • Infection: Bacterial or other infections can cause significant tracer uptake.

  • Benign Prostatic Hyperplasia (BPH): This condition is known to have this compound uptake that can overlap with that of prostate cancer.[4]

  • Reactive Lymph Nodes: Lymph nodes reacting to infection, inflammation, or even recent vaccination can be avid for this compound.[7] Mild, symmetric uptake in atypical nodal locations (e.g., inguinal) is often considered physiologic.[2][8]

  • Degenerative Changes: While less common than with FDG-PET, degenerative joint disease can sometimes show uptake.

  • Recent Surgery or Biopsy: Post-procedural inflammation can lead to localized uptake.

Q3: Are there established quantitative thresholds (e.g., SUVmax) to definitively distinguish inflammation from malignancy?

A3: There are no universally accepted, definitive SUVmax thresholds that can reliably differentiate between inflammation and malignancy in all cases.[4][9] There is often an overlap in the SUVmax values between benign and malignant lesions.[4] However, interpretation is based on comparing the lesion's uptake to background tissues. Generally, uptake in a lesion that is visually greater than in the bone marrow (commonly the L3 vertebra) is considered suspicious for malignancy. For smaller lesions (<1 cm), uptake significantly greater than the blood pool is a suspicious finding.[2][8]

Q4: How does the timing of the scan post-injection affect the differentiation between benign and malignant uptake?

A4: Early imaging, typically starting 3-5 minutes post-injection, is recommended for this compound PET.[3][4] Malignant lesions tend to show rapid and sustained uptake, while some studies with other amino acid tracers have suggested that inflammatory lesions might exhibit a faster washout.[10] In lymph node metastases, this compound uptake is rapid but may be followed by a faster washout than in the primary prostate tumor.[3]

Troubleshooting Guides

Issue 1: Equivocal Uptake in the Prostate Bed Post-Radiation Therapy
  • Problem: Diffuse or focal this compound uptake is observed in the prostate bed of a patient who has undergone radiation therapy, making it difficult to distinguish from post-treatment inflammation.

  • Troubleshooting Steps:

    • Clinical Correlation: Review the patient's clinical history, including the time elapsed since radiation therapy and recent PSA kinetics. Inflammation is more likely in the early post-treatment period.

    • Anatomical Correlation: Carefully examine the co-registered CT or MRI images for any morphological abnormalities corresponding to the uptake.

    • Quantitative Analysis: While not definitive, a very high SUVmax may increase suspicion for malignancy. Compare uptake to bone marrow and blood pool as per standard criteria.[2]

    • Follow-up Imaging: If the finding is equivocal, a follow-up scan in several months may be warranted to assess for changes in uptake intensity or distribution.

    • Histopathological Confirmation: Biopsy of the avid area remains the gold standard for definitive diagnosis.[3]

Issue 2: Unexpected this compound-Avid Lymph Nodes in an Atypical Location
  • Problem: A this compound scan shows avid lymph nodes in a location not typical for metastasis from the primary cancer (e.g., axillary or inguinal nodes in prostate cancer).

  • Troubleshooting Steps:

    • Patient History: Inquire about recent infections, vaccinations (especially in the ipsilateral arm for axillary nodes), or any regional inflammatory conditions.[7]

    • Morphology and Distribution: Assess the nodes on the CT component. Reactive nodes are often small, oval-shaped, and may show bilateral, symmetric uptake.[8] Unilateral, intense, or rounded nodal uptake is more suspicious.[11]

    • Context of Other Findings: If there is widespread, clearly metastatic disease elsewhere, uptake in atypical nodes is more likely to be malignant. Mild, isolated uptake in atypical regions is often benign.[2]

    • Consider Alternative Primary Malignancy: Although this compound is primarily used for prostate cancer, other malignancies can also show uptake.

Quantitative Data Summary

The following table summarizes representative SUVmax values for malignant and inflammatory/benign conditions as reported in the literature. It is crucial to note that these values can overlap and should be used as a guide in conjunction with qualitative assessment and clinical context.

Tissue / ConditionTracerMean SUVmax (± SD) or RangeKey Considerations
Malignant
Prostate Cancer¹⁸F-Fluciclovine4.5 ± 0.5Significant overlap with BPH.[4]
Malignant Lymph Nodes¹⁸F-Choline~8-12Early and sustained uptake.[10]
Malignant Lesions (general)¹⁸F-FluciclovineSUVmax > Bone Marrow UptakeStandard qualitative criterion for suspicion.[2]
Inflammatory / Benign
Benign Prostatic Hyperplasia (BPH)¹⁸F-Fluciclovine4.3 ± 0.6Overlaps significantly with prostate cancer.[4]
Benign/Reactive Lymph Nodes¹⁸F-Choline~3-5Tends to have lower uptake than malignant nodes.[10]
Post-Radiation Inflammation¹⁸F-FluciclovineVariableCan be intense, confounding interpretation.[5][9]
Inguinal Lymph Nodes¹⁸F-FluciclovineVariableOften shows moderate, bilateral reactive uptake.[8]

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay in Cancer vs. Immune Cells

This protocol is designed to compare the uptake of this compound in a cancer cell line versus an activated immune cell line (e.g., macrophages or lymphocytes).

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer) and an immune cell line (e.g., Jurkat for T-lymphocytes) according to standard protocols.
  • For immune cells, include an activation step (e.g., with phytohemagglutinin (PHA) for lymphocytes) 24-48 hours prior to the assay to simulate an inflammatory state.

2. Assay Preparation:

  • Seed cells into 24-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere (for adherent cell lines) or settle overnight.
  • On the day of the assay, wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

3. Uptake Experiment:

  • Prepare a working solution of ¹⁸F-Fluciclovine in uptake buffer at a concentration of approximately 1-2 µCi/mL.
  • To initiate the uptake, add 500 µL of the ¹⁸F-Fluciclovine working solution to each well.
  • Incubate the plates at 37°C for a defined period (e.g., 15 minutes). To study kinetics, different time points can be used (e.g., 5, 15, 30, 60 minutes).
  • To determine non-specific uptake, include wells with a competitive inhibitor (e.g., a high concentration of non-radiolabeled leucine or glutamine).

4. Termination and Lysis:

  • To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold uptake buffer.
  • Lyse the cells by adding 500 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

5. Measurement and Analysis:

  • Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.
  • In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.
  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Express the results as a percentage of the added dose per milligram of protein.
  • Compare the normalized uptake between the cancer cell line and the activated immune cell line.

Protocol 2: Animal PET/CT Imaging in a Dual Tumor/Inflammation Model

This protocol uses an animal model to simultaneously evaluate this compound uptake in a tumor and a site of sterile inflammation.

1. Animal Model Preparation:

  • Use immunocompromised mice (e.g., nude mice).
  • On the right flank, subcutaneously inject a suspension of cancer cells (e.g., 1-2 x 10⁶ PC-3 cells) to establish a tumor xenograft.
  • Allow the tumor to grow to a suitable size (e.g., 100-200 mm³), typically over 1-2 weeks.
  • 24-48 hours before imaging, induce a sterile inflammatory lesion on the contralateral (left) flank by injecting an irritant such as 1% carrageenan or turpentine oil.

2. Animal Preparation for Imaging:

  • Fast the animal for 4-6 hours before the scan to reduce background muscle uptake.
  • Anesthetize the animal using isoflurane (1-2% in oxygen) and maintain its body temperature using a heating pad.

3. PET/CT Imaging:

  • Position the anesthetized animal in the scanner.
  • Perform a baseline low-dose CT scan for anatomical localization and attenuation correction.
  • Administer a bolus of ¹⁸F-Fluciclovine (e.g., 150-200 µCi) via a tail vein catheter.
  • Immediately begin a dynamic PET scan over the region covering both the tumor and the inflammatory lesion for 30-60 minutes. Alternatively, perform a static scan at 3-5 minutes post-injection.

4. Image Analysis:

  • Reconstruct the PET and CT images.
  • Co-register the PET and CT images.
  • Draw regions of interest (ROIs) around the tumor, the inflammatory lesion, and a background tissue (e.g., muscle).
  • Calculate the standardized uptake value (SUV) for each ROI. For dynamic scans, generate time-activity curves (TACs).
  • Compare the SUVmax and kinetic parameters between the tumor and the inflammatory site.

5. Ex Vivo Biodistribution (Optional but Recommended):

  • After the final imaging session, euthanize the animal.
  • Dissect the tumor, the inflamed tissue, muscle, and blood.
  • Weigh the tissue samples and measure their radioactivity in a gamma counter.
  • Calculate the percent injected dose per gram of tissue (%ID/g) and correlate with the imaging data.

Visualizations

Signaling_Pathway cluster_intracellular Intracellular Space ASCT2 ASCT2 Transporter Fluciclovine_int This compound ASCT2->Fluciclovine_int LAT1 LAT1 Transporter (with CD98) LAT1->Fluciclovine_int Fluciclovine_ext This compound Fluciclovine_ext->ASCT2 Na+ dependent Fluciclovine_ext->LAT1 Na+ independent AminoAcids_ext Other Amino Acids (e.g., Gln, Leu) AminoAcids_ext->ASCT2 AminoAcids_ext->LAT1 Metabolism Protein Synthesis & Anabolic Pathways Fluciclovine_int->Metabolism Accumulation (Not metabolized)

Caption: this compound uptake mechanism via ASCT2 and LAT1 transporters.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Interpretation Patient_Prep Patient Preparation (Fasting ≥ 4 hours, Avoid significant exercise) Positioning Patient Positioning (Supine, Arms Up) Patient_Prep->Positioning QC This compound Dose Quality Control Injection IV Injection of ¹⁸F-Fluciclovine (370 MBq ± 20%) QC->Injection CT_Scan Low-Dose CT Scan (for Attenuation Correction & Localization) Positioning->CT_Scan PET_Scan PET Scan Acquisition (Start 3-5 min post-injection) CT_Scan->PET_Scan Reconstruction Image Reconstruction (Iterative Algorithms) PET_Scan->Reconstruction Analysis Qualitative & Quantitative Analysis (Compare to Bone Marrow/Blood Pool, Calculate SUVmax) Reconstruction->Analysis Report Clinical Report Generation Analysis->Report

Caption: Standard clinical workflow for a this compound PET/CT scan.

References

Technical Support Center: Optimizing Fluciclovine PET for Small Lesion Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in Fluciclovine PET imaging for the detection of small lesions.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide addresses common issues encountered during this compound PET experiments that can adversely affect the signal-to-noise ratio and the ability to detect small lesions.

Question 1: Why are my this compound PET images noisy, making it difficult to identify small lesions?

Answer: High noise levels in PET images can obscure small or low-avidity lesions. Several factors during image acquisition and reconstruction can contribute to poor SNR.

Potential Causes and Solutions:

  • Insufficient Injected Dose: A lower injected dose results in lower count statistics and consequently, higher image noise.

    • Solution: Ensure the administered activity of 18F-Fluciclovine is within the recommended range, typically 370 MBq (10 mCi).

  • Short Acquisition Time: Scan durations that are too brief will not capture a sufficient number of coincidence events, leading to increased noise.

    • Solution: Increase the acquisition time per bed position. For pelvic imaging, a duration of 5 minutes per bed position is often recommended, with 3-5 minutes for subsequent positions.[1]

  • Suboptimal Reconstruction Algorithm: The choice of reconstruction algorithm significantly impacts image noise and signal preservation.

    • Solution: Employ iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM) with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling. For further improvements in SNR, consider using a Bayesian Penalized Likelihood (BPL) reconstruction algorithm (e.g., Q.Clear).[2][3]

  • Inappropriate Post-Reconstruction Filtering: While filters can reduce noise, excessive smoothing can blur the edges of small lesions, reducing their detectability.

    • Solution: Apply a Gaussian or other smoothing filter judiciously. The choice of filter and its parameters should be optimized to balance noise reduction with the preservation of signal from small structures.

Question 2: The contrast between the suspected lesion and the surrounding background tissue is poor. How can I improve the target-to-background ratio (TBR)?

Answer: A low TBR can make it challenging to delineate lesions accurately. Optimizing the imaging time window is crucial for maximizing the TBR with this compound.

Potential Causes and Solutions:

  • Incorrect Uptake Time: this compound exhibits rapid uptake in prostate cancer cells, with the optimal tumor-to-normal tissue contrast observed in a specific time window.

    • Solution: Initiate PET scanning 3-5 minutes after the intravenous injection of this compound.[1][4] Imaging too early or too late can result in suboptimal contrast as the tracer washes out from the tumor or accumulates in background tissues.[4]

  • Patient Motion: Movement during the scan can blur the image, reducing the measured peak signal in a small lesion and blending it with the background.

    • Solution: Ensure the patient is comfortable and immobilized during the scan. Use of positioning aids can help minimize motion.

  • Physiological Uptake: this compound is taken up by other tissues, which can create a high background signal.

    • Solution: Be aware of the normal biodistribution of this compound, which includes uptake in the pancreas, liver, bone marrow, and salivary glands. For lesions near the bladder, the low urinary excretion of this compound is advantageous compared to other tracers.

Question 3: Small lesions that are suspected based on other imaging modalities are not visible on my this compound PET scan. What could be the reason?

Answer: The inability to detect small lesions is often related to the partial volume effect and the spatial resolution of the PET system.

Potential Causes and Solutions:

  • Partial Volume Effect (PVE): For lesions that are smaller than 2-3 times the spatial resolution of the scanner, their signal is underestimated and spread out, causing them to blend in with the background.[5][6]

    • Solution:

      • Utilize reconstruction algorithms that incorporate PSF modeling to improve spatial resolution and reduce PVE.[6]

      • Consider implementing partial volume correction (PVC) algorithms during post-processing.[5][7][8] These methods can help to recover the true radioactivity concentration in small regions.

  • Suboptimal Reconstruction Parameters: The parameters used within the reconstruction algorithm can significantly impact the final image quality and the visibility of small lesions.

    • Solution: When using a BPL algorithm like Q.Clear, the choice of the penalization factor (β) is critical. A lower β value generally leads to higher contrast recovery for small lesions but also increases noise. An optimal β value should be determined to balance these factors. For this compound, a β value of around 300 has been suggested as a good balance.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound uptake in cancer cells?

A1: this compound is a synthetic amino acid analog. Its uptake is primarily mediated by upregulated amino acid transporters on the surface of cancer cells, particularly the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[9][10][11] Cancer cells have an increased demand for amino acids to support their rapid growth and proliferation, leading to the overexpression of these transporters.

Q2: How does the Bayesian Penalized Likelihood (BPL) reconstruction algorithm improve SNR compared to OSEM?

A2: OSEM is an iterative algorithm where both signal and noise are amplified with each iteration. To prevent excessive noise, the process is often stopped early, and a post-reconstruction filter is applied to smooth the image. In contrast, BPL algorithms, such as Q.Clear, incorporate a penalty term during the reconstruction process that suppresses noise while allowing the algorithm to run to full convergence.[12] This results in images with a better signal-to-noise ratio and improved quantitative accuracy, especially for small lesions.[2][3][13]

Q3: What is the partial volume effect and how does it affect the detection of small lesions?

A3: The partial volume effect is a consequence of the limited spatial resolution of PET scanners. It causes the signal from a small radioactive source (like a small lesion) to be spread out over a larger area in the reconstructed image. This leads to an underestimation of the true radioactivity concentration within the lesion (spill-out) and can also cause signal from adjacent high-uptake areas to contaminate the lesion's signal (spill-in).[6] For small lesions, this effect can reduce their apparent signal intensity to a level that is indistinguishable from background noise, making them undetectable.

Q4: Are there any patient preparation guidelines that can help improve image quality?

A4: Yes, proper patient preparation is important. Patients should fast for at least 4 hours prior to the scan to normalize amino acid levels.[14] Strenuous exercise should be avoided for at least a day before the scan, as it can increase this compound uptake in muscles.[4]

Quantitative Data Summary

The following tables summarize quantitative data from a study by McLean et al. (2018) comparing OSEM and BPL (Q.Clear) reconstructions for this compound PET.

Table 1: Lesion SUVmax and Signal-to-Background Ratio (SBR) for different reconstruction methods.

Reconstruction MethodMean Lesion SUVmaxMean Change in SUVmax from OSEMMean Lesion SBR
OSEM7.9-4.8
OSEM + PSF10.3+2.46.3
BPL (β=200)11.2+3.36.9
BPL (β=300)10.5+2.66.5
BPL (β=400)9.8+1.96.0

Data adapted from McLean et al., BJR, 2018.[2]

Table 2: Lesion Signal-to-Noise Ratio (SNR) for different reconstruction methods.

Reconstruction MethodMean Lesion SNR
OSEM24.3
OSEM + PSF25.1
BPL (β=200)26.8
BPL (β=300)29.3
BPL (β=400)31.0

Data adapted from McLean et al., BJR, 2018.[2]

Experimental Protocols

Protocol 1: this compound PET/CT Acquisition

  • Patient Preparation:

    • Fast for a minimum of 4 hours prior to the scan.

    • Avoid significant physical activity for at least 24 hours before the scan.[4]

    • Ensure the patient is well-hydrated.

  • Radiotracer Administration:

    • Administer a slow intravenous bolus of 370 MBq (10 mCi) of 18F-Fluciclovine.

  • Uptake Phase:

    • Position the patient on the scanner table. The uptake phase is short.

  • Image Acquisition:

    • Begin PET scanning 3-5 minutes after tracer injection.[1][4]

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the mid-thigh to the base of the skull.

    • Recommended acquisition time is 5 minutes per bed position for the pelvis, and 3-5 minutes per bed position for the remaining scan range.[1]

Protocol 2: Image Reconstruction

  • Standard Reconstruction (OSEM):

    • Use an iterative OSEM algorithm.

    • Incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling.

    • Apply a post-reconstruction Gaussian filter (e.g., 5 mm FWHM) to reduce noise.

  • High SNR Reconstruction (BPL/Q.Clear):

    • Select the Bayesian Penalized Likelihood (BPL) reconstruction option.

    • Set the penalization factor (β). A value of 300 is a recommended starting point for this compound whole-body imaging to balance noise reduction and signal preservation.[2][3]

    • No post-reconstruction filter is typically required.

Visualizations

Fluciclovine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cancer Cell) Fluciclovine_ext This compound (18F) ASCT2 ASCT2 Transporter Fluciclovine_ext->ASCT2 Na+ dependent LAT1 LAT1 Transporter Fluciclovine_ext->LAT1 Na+ independent Fluciclovine_int This compound (18F) ASCT2->Fluciclovine_int LAT1->Fluciclovine_int Cell_Metabolism Increased Amino Acid Metabolism Fluciclovine_int->Cell_Metabolism Supports

Caption: this compound uptake is mediated by ASCT2 and LAT1 amino acid transporters.

SNR_Improvement_Workflow Start Low SNR in This compound PET Image Check_Acquisition Review Acquisition Parameters Start->Check_Acquisition Check_Reconstruction Evaluate Reconstruction Method Start->Check_Reconstruction Increase_Time Increase Scan Time per Bed Position Check_Acquisition->Increase_Time Verify_Dose Verify Injected Dose Check_Acquisition->Verify_Dose Use_BPL Switch from OSEM to BPL (Q.Clear) Check_Reconstruction->Use_BPL End Improved SNR for Small Lesion Detection Increase_Time->End Verify_Dose->End Optimize_Beta Optimize β-value in BPL Use_BPL->Optimize_Beta Optimize_Beta->End

Caption: Workflow for troubleshooting and improving SNR in this compound PET.

References

Addressing challenges of Fluciclovine imaging in patients with low PSA levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of Fluciclovine (¹⁸F-Fluciclovine, Axumin®) PET imaging, particularly in patients with low Prostate-Specific Antigen (PSA) levels following definitive treatment for prostate cancer.

Troubleshooting Guide

This guide addresses common issues encountered by researchers and clinicians during the application of this compound PET/CT imaging.

Question: We are experiencing low detection rates for recurrent prostate cancer in patients with very low PSA levels (e.g., <0.5 ng/mL). How can we address this?

Answer: Low detection rates at very low PSA levels are an acknowledged limitation of this compound PET/CT. The positivity rate of the scan is strongly correlated with increasing PSA levels.[1][2]

  • Patient Selection: The diagnostic yield is higher in patients with faster PSA kinetics (shorter PSA doubling time) and higher original Gleason scores, as these factors are correlated with positive findings even at low PSA values.[3][4] One study noted an average PSA doubling time of 3.25 months in patients with positive scans, versus 31.2 months in those with negative scans.[3][4]

  • Set Realistic Expectations: It is crucial to understand that a negative scan in a patient with a very low PSA level (<0.2 ng/mL) might reflect a low disease burden that is below the scanner's detection limit.[5]

  • Alternative Tracers: For patients with very low PSA, consider alternative imaging agents if available. Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers (like ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL) have demonstrated superior detection rates, especially at PSA levels <0.5 ng/mL.[6][7][8]

Question: What are the common causes of false-negative this compound PET/CT results, particularly when clinical suspicion of recurrence is high?

Answer: False-negative results can occur due to several factors related to tumor biology and treatment history.

  • Low Tumor Burden: The most common reason for a negative scan is a disease burden that is too small to be detected by current PET technology, especially at very low PSA levels.[5]

  • Histologic Transformation: Aggressive, de-differentiated tumors may exhibit decreased PSA production but increased cell proliferation. While this compound relies on amino acid transport, which is upregulated in cancer, the specific characteristics of the recurrent tumor may influence tracer uptake.[5]

  • Prior Androgen Deprivation Therapy (ADT): ADT can regulate the expression of the amino acid transporters responsible for this compound uptake, potentially decreasing the detection ability of the PET scan.[5]

  • Dense Sclerotic Lesions: Indolent or dense sclerotic bone metastases may show little to no this compound uptake.[4] In cases where CT findings are suspicious for sclerotic lesions but lack this compound avidity, supplementary imaging like an ¹⁸F-NaF PET/CT or MRI should be considered.[4]

Question: We have observed this compound uptake in areas not typical for prostate cancer recurrence, leading to potential false-positive findings. How should we interpret these?

Answer: Several benign conditions can demonstrate increased this compound uptake, leading to false-positive interpretations.[3]

  • Inflammation: Acute and chronic inflammation, including post-radiation inflammatory changes, are common mimics of malignancy.[3] It is recommended to wait at least two weeks after interventions like biopsies before performing a this compound scan to allow inflammation to resolve.[9]

  • Benign Prostatic Hyperplasia (BPH): In patients who have not undergone radical prostatectomy, residual benign prostatic tissue or BPH can show this compound uptake.[3]

  • Reactive Lymph Nodes: Reactive hyperplasia in lymph nodes, particularly in the inguinal region, is a frequent cause of false-positive findings.[3][10]

  • Other Pathologies: Degenerative changes in bone and other non-prostate cancers can also show uptake.[11] Careful correlation with CT or MRI findings is essential for accurate interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound (¹⁸F) and why is it used in prostate cancer imaging?

A1: this compound (¹⁸F), also known as anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog.[12][13] Prostate cancer cells often upregulate transmembrane amino acid transport to meet increased metabolic demands for energy and protein synthesis.[3][4] this compound is taken up by these transporters (primarily LAT-1 and ASCT2) but is not metabolized, allowing it to accumulate within cancer cells and be visualized by PET imaging.[6][13]

Q2: Why is this compound imaging performance dependent on PSA levels?

A2: PSA level is a surrogate marker for tumor burden. In patients with biochemical recurrence, a higher PSA level generally indicates a larger volume of recurrent disease, making it more likely to be detected by PET imaging.[14] Studies consistently show a linear increase in the detection rate of this compound PET/CT with rising PSA levels.[1] At very low PSA levels, recurrent lesions are often microscopic and fall below the spatial resolution of current PET scanners.

Q3: How does this compound compare to PSMA-targeted PET tracers?

A3: While both are used for imaging recurrent prostate cancer, PSMA-targeted PET agents are generally considered superior, especially at low PSA levels.[10]

  • Detection Rate: Multiple studies have shown that PSMA PET/CT has a higher detection rate than this compound, particularly for PSA levels below 1.0 ng/mL.[4][6][8]

  • Specificity: PSMA is a transmembrane protein highly overexpressed on prostate cancer cells, leading to high target-to-background ratios.[11]

  • Clinical Utility: Despite the superiority of PSMA PET, this compound remains a valuable tool. It can be useful in cases of suspected PSMA-negative disease or when local recurrence in the prostate bed is obscured by the urinary bladder activity of PSMA tracers.[10] In one study of patients with negative PSMA PET scans, a subsequent this compound PET scan was able to detect the site of disease in 56% of cases.[10]

Q4: What are the established definitions for Biochemical Recurrence (BCR)?

A4: The definition of BCR depends on the primary treatment modality:

  • After Radical Prostatectomy (RP): A serum PSA level of ≥0.2 ng/mL, confirmed by a second measurement of >0.2 ng/mL.[15]

  • After Radiation Therapy (RT): A rise in PSA of 2 ng/mL or more above the nadir (lowest PSA value achieved), known as the Phoenix Definition.[15][16]

Q5: What is a standard imaging protocol for this compound PET/CT?

A5: A typical protocol involves patient preparation, specific injection techniques, and precise imaging times.

  • Patient Preparation: Patients should fast for at least 4 hours and avoid strenuous activity for 24 hours prior to the scan.[17]

  • Dose and Injection: The recommended dose is 370 MBq (10 mCi). The injection is administered intravenously while the patient is positioned on the PET/CT scanner.[9]

  • Acquisition Time: Imaging should begin 3-5 minutes post-injection to minimize urinary excretion and achieve optimal tumor-to-background contrast.[9] The scan typically covers the area from the skull base to the mid-thigh.[9]

Data Presentation

Table 1: this compound (¹⁸F) PET/CT Detection Rates by PSA Level

PSA Level (ng/mL)Study 1: Detection Rate (%)[3][4]Study 2: Detection Rate (%)[1]Study 3: Detection Rate (%)[2]Study 4: Detection Rate (%)[5]
< 0.2---10%
> 0.2 to ≤ 0.5--40%33%
0.5 to < 1.072.0%58%87%-
1.0 to < 2.083.3%87%--
≥ 2.0100%100% (2 to <5)74% (>1.0)-

Detection rates can vary based on patient cohort (e.g., post-prostatectomy vs. post-radiation) and study methodology.

Table 2: Comparison of Diagnostic Performance for Extraprostatic Disease

Imaging ModalitySensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Accuracy (%)Reference
This compound PET/CT 55.0%96.7%95.7%72.9%[3]
¹¹¹In-capromab pendetide Inferior to this compoundInferior to this compoundInferior to this compoundInferior to this compound[3][4]
Conventional CT 11.5%100%100%43.9%[11]

Note: PSMA-targeted PET tracers generally show higher sensitivity than this compound, especially at low PSA levels.[4]

Experimental Protocols

Protocol: Standard ¹⁸F-Fluciclovine PET/CT Acquisition

  • Patient Preparation:

    • Confirm patient has fasted for a minimum of 4 hours.

    • Confirm avoidance of significant exercise for at least 24 hours.

    • Obtain patient history, including primary treatment, Gleason score, and recent PSA kinetics (doubling time, velocity).[9]

    • Establish intravenous access.

  • Radiopharmaceutical Administration:

    • Position the patient supine on the PET/CT scanner gantry.

    • Administer a recommended dose of 370 MBq (10 mCi) of ¹⁸F-Fluciclovine via intravenous bolus injection.[9]

    • Follow with a saline flush.

  • Image Acquisition:

    • Begin PET acquisition 3 to 5 minutes after the injection.[9]

    • Perform a low-dose CT scan for attenuation correction and anatomical localization, extending from the skull base to the mid-thighs.

    • Acquire PET data over the same anatomical range. Acquisition time per bed position is scanner-dependent but is typically longer for the pelvic region (e.g., 5 minutes) and slightly shorter for the chest and abdomen (e.g., 3-5 minutes).[9]

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using standard iterative algorithms with corrections for attenuation, scatter, and randoms.

    • Review fused PET/CT images. Any focal uptake greater than surrounding background tissue and not explained by normal physiologic distribution should be considered suspicious for recurrent disease.[3] The bone marrow of a lumbar vertebra is a common reference for background activity.[3]

Visualizations

Workflow_Low_PSA_Recurrence start Patient with Biochemical Recurrence (Low PSA, e.g., < 1.0 ng/mL) risk_strat Assess Clinical Risk Factors - PSA Doubling Time (PSADT) - Gleason Score - Time to Recurrence start->risk_strat fast_psadt High Risk (e.g., PSADT < 12 mos, High Gleason) risk_strat->fast_psadt slow_psadt Low Risk (e.g., PSADT > 12 mos, Low Gleason) risk_strat->slow_psadt psma_pet Consider Advanced Imaging: PSMA PET/CT (Preferred) fast_psadt->psma_pet Imaging Indicated observe Observation or Systemic Therapy slow_psadt->observe Observation may be an option fluciclovine_pet This compound PET/CT (If PSMA unavailable or contraindicated) psma_pet->fluciclovine_pet Alternative scan_positive Positive Scan: Disease Localized fluciclovine_pet->scan_positive scan_negative Negative Scan: No Disease Localized fluciclovine_pet->scan_negative treat Guide Salvage Therapy (e.g., SRT, Systemic Tx) scan_positive->treat scan_negative->observe

Caption: Decision workflow for imaging in low PSA biochemical recurrence.

Factors_Influencing_Uptake main This compound (¹⁸F) PET Detection Rate psa PSA Level psa->main + psadt PSA Doubling Time psadt->main + (Shorter) gleason Gleason Score gleason->main + (Higher) burden Tumor Volume burden->main + adt Androgen Deprivation Therapy (ADT) adt->main - inflammation Inflammation/ Benign Conditions inflammation->main - (False +) Fluciclovine_Uptake_Pathway cluster_cell Prostate Cancer Cell membrane {Cell Membrane} transporter Amino Acid Transporters (LAT-1, ASCT2) fluciclovine_in ¹⁸F-Fluciclovine transporter->fluciclovine_in Uptake trapping Intracellular Trapping (Not Metabolized) fluciclovine_in->trapping pet_signal PET Signal trapping->pet_signal fluciclovine_out ¹⁸F-Fluciclovine (Bloodstream) fluciclovine_out->transporter

References

Correction methods for patient motion during dynamic Fluciclovine PET acquisition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering patient motion during dynamic Fluciclovine PET acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of patient motion in my dynamic this compound PET data?

A1: Patient motion during a dynamic PET scan can manifest in several ways, leading to both qualitative and quantitative errors in your data.[1] Common signs include:

  • Image Blurring: A general loss of sharpness and definition of anatomical structures.[2]

  • Lesion Smearing: The apparent size of lesions may be overestimated, while the measured tracer uptake (SUV) can be underestimated.[2][3]

  • Misalignment between PET and CT/MR images: You may observe a mismatch between the anatomical location of high tracer uptake on the PET scan and the corresponding structure on the co-registered CT or MR scan.[2][4] This is often due to patient movement between the different scans.

  • Artifacts in Attenuation Correction: Misalignment between the PET and CT data can lead to incorrect attenuation correction, causing artifacts such as uneven tracer distribution.[4]

  • Inconsistent Time-Activity Curves (TACs): Motion can cause fluctuations and inconsistencies in the TACs of different regions of interest.[4]

Q2: What are the primary types of patient motion I should be aware of during a dynamic scan?

A2: Patient motion can be broadly categorized into two types:

  • Physiological Motion: This includes involuntary movements such as respiratory motion, cardiac motion, and peristalsis. Respiratory motion is a significant factor in thoracic and abdominal imaging.[5][6]

  • Non-physiological Motion: This refers to voluntary or involuntary gross body movements, such as a patient shifting their position, which can occur at any point during the long acquisition time of a dynamic scan.[4][7]

Q3: How does patient motion specifically impact the quantification of this compound PET data?

A3: Patient motion can significantly degrade the quantitative accuracy of dynamic this compound PET imaging.[7] The primary impacts include:

  • Underestimation of SUV: Motion-induced blurring can lead to a partial volume effect, causing an underestimation of the Standardized Uptake Value (SUV) in lesions.[3]

  • Inaccurate Kinetic Parameters: For dynamic scans, motion can introduce errors in the estimation of kinetic parameters derived from time-activity curves.[8][9] This can affect the accuracy of measures like the rate of tracer transport.

  • Misinterpretation of Tracer Biodistribution: Motion artifacts can alter the apparent distribution of this compound, potentially leading to incorrect interpretations of disease extent or response to therapy.

Troubleshooting Guides

Issue 1: Blurring and lesion smearing observed in the reconstructed PET images.

This is a classic sign of respiratory motion, especially in the torso.[2] During the long acquisition, breathing causes organs and lesions to move, reducing image sharpness and quantitative accuracy.[2]

Troubleshooting Steps:

  • Visual Inspection: Review the raw dynamic frames to visually confirm motion. You may observe the diaphragm moving or lesions shifting between frames.

  • Employ Gating Techniques:

    • Hardware-Based Gating: Utilize external devices like a respiratory belt to synchronize PET data acquisition with the breathing cycle.[2][5] Data is typically acquired during a specific phase, such as end-expiration, to minimize motion.[2]

    • Data-Driven Gating: If hardware gating is not available, retrospective data-driven methods can be applied. These algorithms analyze the PET list-mode data to detect and correct for respiratory motion.[2][10]

  • Image Registration: After gating, or as an alternative, use image registration algorithms to align the individual dynamic frames computationally.[2][4]

Issue 2: Significant mismatch between the PET and co-registered CT or MR images.

This misalignment is often due to patient movement that occurs between the acquisition of the different imaging modalities.[2][4]

Troubleshooting Steps:

  • Retrospective Image-Based Movement Correction: A common approach is to register the CT image to each dynamic PET frame.[4] The PET frames are then re-reconstructed with the correct attenuation correction, and finally, all PET frames are realigned to a common position.[4][11]

  • Utilize Motion Tracking Systems: For prospective correction, external motion tracking systems can monitor the patient's position during the scan and adjust the acquisition accordingly.[12]

Quantitative Data Summary

The following table summarizes the impact of motion and the improvements observed with correction methods from various studies.

Study FocusTracer(s)Key Finding on Motion ImpactImprovement with Motion CorrectionReference
Whole-Body Dynamic PET18F-FDG, 18F-fluciclovine, etc.Gross body motion artifacts reduced volume mismatch across dynamic frames.Volume mismatch decreased by about 50%; average increase in tumor SUVs by 15%.[3]
Dynamic Brain PET/CT18F-FDDNP, 18F-FDGHead movement observed in all subjects, with an average displacement of 6.92 mm in late frames.Significant reduction in image artifacts and significant differences in quantitative values (DVR and Ki).[4][11]
Dynamic Cardiac PET82RbPatient motion can lead to errors in myocardial blood flow (MBF) estimation.Deep learning-based motion correction showed superior performance in motion estimation and MBF quantification.[13]
Dynamic Total-Body PET18F-FDGMotion degrades image quality and quantification accuracy.Average improvement in tumor SUVmean was 5.35 ± 4.92%.[7]
Cardiac PET15O-waterPatient motion can impair the quantitative accuracy of MBF.Motion correction can reduce MBF estimation errors.[14]

Experimental Protocols

Protocol 1: Retrospective Image-Based Motion Correction for Dynamic Brain PET/CT

This protocol is based on the methodology described by Ye et al.[4][11]

  • Initial Reconstruction: Reconstruct the dynamic PET data into a series of frames.

  • CT to PET Registration: Co-register the CT image to each individual dynamic PET frame. This step estimates the transformation (translation and rotation) required to align the CT with each PET frame.

  • Re-reconstruction with Attenuation Correction: For each PET frame, apply the appropriate transformation to the CT image to create a correctly aligned attenuation map. Re-reconstruct the PET frame using this aligned attenuation map.

  • PET Frame Realignment: Select a reference PET frame (e.g., a frame with high signal-to-noise ratio) and co-register all other re-reconstructed PET frames to this reference frame. This ensures all frames are in the same spatial coordinate system.

  • Kinetic Modeling: Use the final motion-corrected dynamic PET series for quantitative analysis and kinetic modeling.

Protocol 2: Hardware-Based Respiratory Gating

This is a general protocol for prospective motion correction using respiratory gating.[2][5]

  • Patient Setup: Place a respiratory monitoring device, such as a belt with a pressure sensor or an optical tracking system with reflective markers, on the patient's chest or abdomen.

  • Signal Acquisition: The device records the patient's breathing cycle throughout the PET acquisition.

  • Gating Window Selection: Define a specific phase of the respiratory cycle for data acquisition, typically the end-expiration phase, where motion is minimal.

  • Gated Data Acquisition: The PET scanner acquires data only during the selected gating window.

  • Image Reconstruction: The acquired "gated" data is then used to reconstruct a motion-reduced image.

Visualizations

MotionCorrectionWorkflow cluster_issue Issue Identification cluster_methods Correction Methods cluster_outcome Desired Outcome Blurring Image Blurring & Lesion Smearing Gating Gating Techniques (Hardware/Data-Driven) Blurring->Gating Primary Solution Registration Image Registration Blurring->Registration Alternative/Complementary Misalignment PET-CT/MR Misalignment Misalignment->Registration Primary Solution Tracking Motion Tracking Systems Misalignment->Tracking Prospective Solution ImprovedImage Improved Image Quality Gating->ImprovedImage AccurateQuant Accurate Quantification Gating->AccurateQuant Registration->ImprovedImage Registration->AccurateQuant Tracking->ImprovedImage Tracking->AccurateQuant RetrospectiveCorrectionProtocol Start Start: Dynamic PET Data InitialRecon 1. Initial Frame Reconstruction Start->InitialRecon CT_Reg 2. Register CT to Each PET Frame InitialRecon->CT_Reg ReRecon 3. Re-reconstruct PET with Corrected Attenuation CT_Reg->ReRecon PET_Align 4. Realign All PET Frames to Reference ReRecon->PET_Align Analysis 5. Quantitative Analysis PET_Align->Analysis

References

Quality control procedures for clinical and preclinical Fluciclovine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control procedures for clinical and preclinical Fluciclovine (¹⁸F) production.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control tests for this compound (¹⁸F) injection?

A1: The critical quality control tests for this compound (¹⁸F) injection, as mandated by pharmacopeias (such as USP and Ph. Eur.), include:

  • Visual Inspection: Checking for a clear, colorless solution free of particulate matter.[1]

  • pH: Ensuring the pH of the final product is within the specified range.

  • Radiochemical Purity: Determining the percentage of the total radioactivity in the form of this compound (¹⁸F).

  • Enantiomeric Purity: Ensuring the correct stereoisomer, the anti-isomer, is predominant.

  • Radionuclidic Identity and Purity: Confirming the radionuclide is fluorine-18 and assessing the presence of other radionuclides.

  • Residual Solvents: Quantifying the amount of solvents used during synthesis to ensure they are below acceptable limits.[2][3][4][5][6]

  • Bacterial Endotoxins: Testing for pyrogens to ensure the product is safe for intravenous injection.[7][8]

  • Sterility: Ensuring the final product is free from microbial contamination.[9][10]

Q2: What is the importance of enantiomeric purity for this compound (¹⁸F)?

A2: this compound is the anti-isomer of 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid. The biological uptake and diagnostic efficacy of this compound are specific to this particular stereoisomer. The presence of the syn-isomer or other related impurities could potentially alter the diagnostic performance and safety profile of the radiopharmaceutical. Therefore, ensuring high enantiomeric purity is crucial for consistent and reliable PET imaging results.

Q3: Can the sterility and endotoxin tests be completed after the product has been released for clinical use?

A3: Due to the short half-life of fluorine-18 (approximately 110 minutes), it is not feasible to complete the full sterility test (which can take up to 14 days) before the product is administered to a patient.[8] Therefore, the product is typically released for use based on the successful completion of all other quality control tests, including a rapid endotoxin test. The sterility test is initiated prior to release and the results are reviewed retrospectively. This practice is accepted by regulatory authorities, provided the production process is robust and operates under strict aseptic conditions.

Q4: What are the common sources of "out-of-specification" (OOS) results in this compound (¹⁸F) production?

A4: OOS results can arise from various stages of production, including:

  • Synthesis: Incomplete reactions, side reactions, or failure of purification cartridges can lead to low radiochemical purity.

  • Reagents: The quality and purity of precursor molecules and reagents are critical. Degradation of reagents can impact the synthesis yield and purity.

  • Automated Synthesizer: Malfunctions in the synthesis module, such as leaks, blocked tubing, or incorrect valve switching, can lead to synthesis failure or impurities.

  • Aseptic Processing: Breaches in aseptic technique during formulation and dispensing can lead to microbial contamination or high endotoxin levels.

Q5: How should this compound (¹⁸F) be handled and stored?

A5: this compound (¹⁸F) is a radioactive drug and must be handled with appropriate safety measures to minimize radiation exposure.[1] Use waterproof gloves and effective shielding, including syringe shields. Store the product at a controlled room temperature (20°C to 25°C; 68°F to 77°F) in its original container with radiation shielding.[1]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield
Potential Cause Troubleshooting Steps
Poor Fluoride-18 Trapping 1. Check the condition and activation of the anion exchange cartridge. Ensure it is not expired or compromised. 2. Verify the volume and quality of the target water. 3. Ensure the transfer lines from the cyclotron to the synthesizer are not obstructed.
Inefficient Elution of Fluoride-18 1. Confirm the correct preparation and volume of the elution solution (e.g., Kryptofix 2.2.2/potassium carbonate). 2. Check for leaks in the elution pathway.
Incomplete Radiofluorination Reaction 1. Verify the reaction temperature and time are within the validated parameters. 2. Check the quality and amount of the precursor. Ensure it has been stored correctly. 3. Ensure the reaction vessel is dry and free of contaminants.
Purification Cartridge Failure 1. Inspect the purification cartridges (e.g., C18, alumina) for proper conditioning and ensure they are not expired. 2. Check for blockages in the cartridges or transfer lines.
Issue 2: Low Radiochemical Purity
Potential Cause Troubleshooting Steps
Presence of Unreacted Fluoride-18 1. Check the efficiency of the purification cartridges (e.g., alumina) designed to remove free fluoride. 2. Verify the composition and pH of the mobile phase in your analytical chromatography system.
Formation of Radiochemical Impurities 1. Review the synthesis parameters, including reaction temperature and time. Deviations can lead to side reactions. 2. Check the purity of the precursor and reagents. 3. Ensure the correct purification cartridges are used and properly conditioned.
Hydrolysis of the Final Product 1. Check the pH of the final formulation. An inappropriate pH can accelerate hydrolysis. 2. Ensure the product is stored at the recommended temperature.
Issue 3: High Residual Solvent Levels
Potential Cause Troubleshooting Steps
Inefficient Solvent Evaporation 1. Check the vacuum and temperature settings during the solvent evaporation step. 2. Ensure the nitrogen or argon flow used to aid evaporation is at the correct rate. 3. Inspect for any leaks in the vacuum system.
Contamination from Cleaning Procedures 1. Review and verify the cleaning and drying procedures for the synthesis module and fluid pathways. 2. Ensure all cleaning solvents are thoroughly removed before starting the next synthesis.
Incorrect Reagent Preparation 1. Verify the concentration of all solutions used in the synthesis. Using an incorrect volume of a solvent-based reagent can lead to higher residual levels.

Quantitative Data Summary

Table 1: Acceptance Criteria for Clinical this compound (¹⁸F) Injection

Parameter Acceptance Criteria
Appearance Clear, colorless solution, free from visible particles
pH 4.0 - 6.0[1]
Radiochemical Purity ≥ 95%
Enantiomeric Purity ≥ 95% (anti-isomer)
Radionuclidic Identity Fluorine-18
Radionuclidic Purity ≥ 99.5%
Half-life 105 - 115 minutes
Residual Solvents Acetonitrile: ≤ 410 ppm Ethanol: ≤ 5000 ppm
Bacterial Endotoxins ≤ 175 EU/V (Endotoxin Units per vial)
Sterility No microbial growth

Table 2: Acceptance Criteria for Preclinical this compound (¹⁸F) Production

Parameter Acceptance Criteria
Appearance Clear, colorless solution, free from visible particles
pH 4.0 - 7.0
Radiochemical Purity ≥ 90%
Enantiomeric Purity ≥ 90% (anti-isomer)
Residual Solvents Acetonitrile: ≤ 1000 ppm Ethanol: ≤ 10000 ppm
Bacterial Endotoxins Report results
Sterility Aseptic processing conditions

Note: Preclinical acceptance criteria can be less stringent than for clinical production and may vary depending on the specific research application.

Experimental Protocols

Protocol 1: Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of this compound (¹⁸F) in the final product relative to other radioactive impurities.

Materials:

  • HPLC system with a radioactivity detector (e.g., NaI scintillation detector)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., 0.1 M ammonium formate)

  • This compound reference standard

  • Final this compound (¹⁸F) product

Methodology:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject the this compound reference standard to determine its retention time.

  • Sample Preparation: Dilute a small aliquot of the final this compound (¹⁸F) product with the mobile phase.

  • Sample Injection: Inject the diluted sample onto the HPLC column.

  • Data Acquisition: Record the chromatogram from the radioactivity detector.

  • Data Analysis:

    • Identify the peak corresponding to this compound (¹⁸F) based on the retention time of the reference standard.

    • Integrate the area of all radioactive peaks in the chromatogram.

    • Calculate the radiochemical purity using the following formula: Radiochemical Purity (%) = (Area of this compound (¹⁸F) peak / Total area of all radioactive peaks) x 100

Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC)

Objective: To quantify the amount of residual solvents (e.g., acetonitrile, ethanol) in the final product.

Materials:

  • Gas chromatography system with a Flame Ionization Detector (FID).[3]

  • Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent)

  • Carrier gas: Helium or Nitrogen

  • Reference standards for each solvent to be quantified

  • Final this compound (¹⁸F) product

Methodology:

  • System Preparation: Set the GC oven temperature, injector temperature, and detector temperature according to a validated method. Equilibrate the column with the carrier gas.

  • Calibration Curve: Prepare a series of standard solutions of the solvents in water at known concentrations. Inject each standard to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Dilute a small aliquot of the final this compound (¹⁸F) product with water.

  • Sample Injection: Inject the diluted sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the residual solvents based on their retention times from the standard injections.

    • Determine the concentration of each solvent in the sample by comparing its peak area to the calibration curve.

    • Ensure the calculated concentrations are below the limits specified in the acceptance criteria.

Visualizations

Fluciclovine_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Disposition Synthesis Automated Synthesis Purification Cartridge Purification Synthesis->Purification Formulation Sterile Formulation Purification->Formulation Visual Visual Inspection Formulation->Visual Sampling pH pH Measurement Formulation->pH Sampling RCP Radiochemical Purity (HPLC) Formulation->RCP Sampling EP Enantiomeric Purity (Chiral HPLC/TLC) Formulation->EP Sampling RS Residual Solvents (GC) Formulation->RS Sampling Endotoxin Bacterial Endotoxin Test Formulation->Endotoxin Sampling Sterility Sterility Test (Incubation) Formulation->Sterility Sampling Release Batch Release for Clinical/Preclinical Use Visual->Release All Pass Reject Batch Rejection Visual->Reject Any Fail pH->Release All Pass pH->Reject Any Fail RCP->Release All Pass RCP->Reject Any Fail EP->Release All Pass EP->Reject Any Fail RS->Release All Pass RS->Reject Any Fail Endotoxin->Release All Pass Endotoxin->Reject Any Fail Sterility->Release Retrospective Review

Caption: Workflow for this compound (¹⁸F) Production and Quality Control.

OOS_Investigation OOS Out-of-Specification (OOS) Result Check_Analysis Verify Analytical Procedure & Calculation OOS->Check_Analysis Reanalyze Re-analyze Original Sample Check_Analysis->Reanalyze No Error Found Analysis_OK Analysis Confirmed Reanalyze->Analysis_OK Investigate_Production Investigate Production Process Analysis_OK->Investigate_Production OOS Confirmed Reject_Batch Reject Batch Analysis_OK->Reject_Batch Root_Cause Identify Root Cause Investigate_Production->Root_Cause CAPA Implement Corrective and Preventive Action (CAPA) Root_Cause->CAPA CAPA->Reject_Batch

Caption: Logical Flow for Investigating an Out-of-Specification (OOS) Result.

References

Validation & Comparative

Head-to-head comparison of Fluciclovine PET/CT and PSMA PET/CT for prostate cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of prostate cancer imaging is rapidly evolving. Two key players, Fluciclovine (¹⁸F) PET/CT and Prostate-Specific Membrane Antigen (PSMA) targeted PET/CT, are at the forefront of this evolution. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.

Prostate cancer remains a significant global health challenge. Accurate localization of primary, recurrent, and metastatic disease is paramount for effective treatment planning and patient outcomes. Positron Emission Tomography/Computed Tomography (PET/CT) has emerged as a powerful tool in this context, and the choice of radiotracer is a critical determinant of its diagnostic accuracy. This guide delves into a head-to-head comparison of two widely used radiotracers: ¹⁸F-Fluciclovine, a synthetic amino acid analog, and PSMA-ligand radiotracers, which target a cell surface protein highly expressed on prostate cancer cells.

Performance Metrics: A Quantitative Comparison

The diagnostic efficacy of this compound and PSMA PET/CT has been extensively evaluated in numerous studies. Meta-analyses and direct comparative trials provide valuable quantitative data on their performance in detecting prostate cancer, particularly in the challenging setting of biochemical recurrence.

Detection Rates in Biochemical Recurrence

In patients who have undergone definitive primary therapy and present with a rising prostate-specific antigen (PSA) level, a condition known as biochemical recurrence, the ability to localize the site of disease is crucial for guiding salvage therapies. Multiple studies have demonstrated the superiority of PSMA-targeted radiotracers in this setting, especially at low PSA levels.

A meta-analysis comparing ¹⁸F-labeled choline, this compound, and PSMA found pooled detection rates of 66%, 74%, and 83%, respectively.[1] The superiority of PSMA was particularly evident at lower PSA levels. For a PSA level less than 0.5 ng/ml, the detection rates were 23% for this compound and 58% for PSMA.[1] Another meta-analysis reported pooled detection rates for PSMA and this compound of 45% and 37% for a PSA level less than 0.5 ng/mL, 59% and 48% for a PSA level of 0.5–0.9 ng/mL, and a statistically significant difference of 80% and 62% for a PSA level of 1.0–1.9 ng/mL, respectively.[2]

A prospective head-to-head study in 50 patients with early biochemical recurrence (PSA ≤2.0 ng/mL) after radical prostatectomy found a significantly lower detection rate for this compound (26%) compared to ⁶⁸Ga-PSMA-11 (56%).[3] Another prospective comparison in 58 patients with biochemical recurrence showed an overall detection rate of 79.3% for this compound and 82.8% for ⁶⁸Ga-PSMA-11, which was not statistically significant. However, for local recurrence, this compound had a higher detection rate (37.9% vs. 27.6%), while PSMA was better at detecting extrapelvic lymph node and bone metastases.[4]

Table 1: Detection Rates in Biochemical Recurrence (per-patient analysis)

PSA Level (ng/mL)This compound PET/CT Detection RatePSMA PET/CT Detection RateReference
< 0.523%58%[1]
0.5 - 0.9946%75%[1]
1.0 - 1.9957%86%[1]
> 2.092%94%[1]
< 0.537%45%[2]
0.5 - 0.948%59%[2]
1.0 - 1.962%80%[2]
≤ 2.0 (post-prostatectomy)26%56%[3]
Diagnostic Accuracy in Primary Staging

For the initial staging of high-risk prostate cancer, both this compound and PSMA PET have demonstrated high diagnostic accuracy. A meta-analysis comparing the two for detecting primary prostatic lesions found no statistically significant difference in pooled sensitivity (85% for this compound vs. 84% for PSMA) or specificity (77% for this compound vs. 83% for PSMA).[5]

Table 2: Diagnostic Accuracy for Primary Prostate Cancer Lesions

MetricThis compound PET/CTPSMA PET/CTP-valueReference
Pooled Sensitivity85% (95% CI: 73%, 92%)84% (95% CI: 77%, 89%)0.78[5]
Pooled Specificity77% (95% CI: 60%, 88%)83% (95% CI: 76%, 89%)0.40[5]

Underlying Biological Mechanisms

The differing performance of this compound and PSMA PET/CT can be attributed to their distinct biological targets and mechanisms of uptake.

This compound (¹⁸F)

This compound is a synthetic amino acid analog. Prostate cancer cells exhibit upregulated amino acid transport to fuel their increased metabolic and proliferative rates.[6][7] this compound is transported into cancer cells primarily by sodium-dependent (ASCT2) and sodium-independent (LAT1) amino acid transporters.[8][9] Once inside the cell, it is not metabolized and is trapped, allowing for PET imaging.

Fluciclovine_Uptake This compound Uptake Mechanism cluster_membrane Cell Membrane ASCT2 ASCT2 Transporter Fluciclovine_intracellular Intracellular This compound (18F) ASCT2->Fluciclovine_intracellular LAT1 LAT1 Transporter LAT1->Fluciclovine_intracellular Fluciclovine_extracellular Extracellular This compound (18F) Fluciclovine_extracellular->ASCT2 Na+ dependent Fluciclovine_extracellular->LAT1 Na+ independent Increased_Metabolism Increased Amino Acid Metabolism & Proliferation Fluciclovine_intracellular->Increased_Metabolism drives uptake

Caption: this compound uptake is mediated by amino acid transporters ASCT2 and LAT1.

PSMA (Prostate-Specific Membrane Antigen)

PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[10] PSMA-ligand radiotracers, such as ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL, bind with high affinity to the extracellular domain of PSMA.[11] Following binding, the radiotracer-PSMA complex is internalized into the cell, leading to accumulation of the radioactive signal.

PSMA_Uptake PSMA Ligand Uptake Mechanism cluster_membrane Cell Membrane PSMA PSMA Receptor Binding Binding PSMA->Binding PSMA_Ligand_extracellular Extracellular PSMA Ligand (e.g., 68Ga-PSMA-11) PSMA_Ligand_extracellular->Binding Internalization Internalization (Endocytosis) Binding->Internalization Intracellular_Signal Intracellular Accumulation of Radiotracer Internalization->Intracellular_Signal

Caption: PSMA ligand binds to the PSMA receptor, leading to internalization and signal accumulation.

Experimental Protocols

Standardized imaging protocols are essential for ensuring the quality and comparability of PET/CT scans. The European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI) have published joint procedure guidelines for both this compound and PSMA PET/CT.

This compound (¹⁸F) PET/CT Protocol

The EANM/SNMMI procedure guideline for [¹⁸F]this compound PET/CT provides detailed recommendations for patient preparation, radiopharmaceutical administration, and image acquisition.[12]

Fluciclovine_Workflow This compound PET/CT Experimental Workflow Patient_Prep Patient Preparation - Fast for at least 4 hours - Avoid significant exercise for 1 day - Hydrate well Radiotracer_Admin Radiotracer Administration - 370 MBq (10 mCi) of 18F-Fluciclovine - Intravenous bolus injection Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase - 3-5 minutes Radiotracer_Admin->Uptake_Phase Image_Acquisition Image Acquisition - PET/CT scan from mid-thigh to skull base - Arms positioned above the head Uptake_Phase->Image_Acquisition Image_Recon Image Reconstruction & Analysis Image_Acquisition->Image_Recon

Caption: Standardized workflow for this compound PET/CT imaging.

Table 3: this compound (¹⁸F) PET/CT Experimental Protocol

StepProcedureDetailsReference
Patient Preparation FastingMinimum of 4 hours.[12]
ExerciseAvoid significant exercise for at least one day prior.
HydrationPatients should be well-hydrated.[12]
VoidingVoid 30-60 minutes before injection and refrain until after the scan.
Radiopharmaceutical Dosage370 MBq (10 mCi) of ¹⁸F-Fluciclovine.[13]
AdministrationIntravenous bolus injection.[12]
Imaging Uptake Time3-5 minutes post-injection.[12][13]
Scan RangeMid-thigh to the base of the skull.[12]
Patient PositioningSupine with arms above the head.
PSMA PET/CT Protocol

The joint EANM/SNMMI procedure guideline for PSMA PET/CT outlines the standardized methodology for various PSMA-ligand radiotracers.[14][15][16][17]

PSMA_Workflow PSMA PET/CT Experimental Workflow Patient_Prep Patient Preparation - No fasting required - Good hydration is encouraged - Void immediately before imaging Radiotracer_Admin Radiotracer Administration - e.g., 185-259 MBq (5-7 mCi) of 68Ga-PSMA-11 - Intravenous injection Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase - Approximately 60 minutes Radiotracer_Admin->Uptake_Phase Image_Acquisition Image Acquisition - PET/CT scan from mid-thigh to skull base Uptake_Phase->Image_Acquisition Image_Recon Image Reconstruction & Analysis Image_Acquisition->Image_Recon

Caption: Standardized workflow for PSMA PET/CT imaging.

Table 4: PSMA PET/CT Experimental Protocol

StepProcedureDetailsReference
Patient Preparation FastingNot required.[16][18]
HydrationPatients should be well-hydrated.[16][18]
VoidingVoid immediately before image acquisition.[16]
Radiopharmaceutical DosageVaries by tracer (e.g., ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL).[14]
AdministrationIntravenous injection.[19]
Imaging Uptake TimeApproximately 60 minutes post-injection.[18][19]
Scan RangeMid-thigh to the base of the skull.[14]
Patient PositioningSupine.[18]

Conclusion: A Tale of Two Tracers

Both this compound and PSMA PET/CT are valuable tools in the armamentarium for prostate cancer imaging. For the initial staging of high-risk primary prostate cancer, both tracers demonstrate comparable and high diagnostic accuracy. However, in the setting of biochemical recurrence, particularly at low PSA levels, the evidence strongly supports the superior detection rates of PSMA-targeted radiotracers.

An advantage of this compound is its lower urinary excretion, which can be beneficial for detecting local recurrences near the bladder.[4] Conversely, the high specificity and sensitivity of PSMA ligands for prostate cancer cells often translate into better overall disease detection, especially for distant metastases.

The choice between this compound and PSMA PET/CT will depend on the specific clinical scenario, availability, and institutional expertise. For researchers and drug development professionals, understanding the distinct mechanisms of action and performance characteristics of these tracers is crucial for designing clinical trials and developing novel diagnostic and therapeutic agents for prostate cancer. The continued head-to-head comparison of these and emerging radiotracers will further refine their roles in the personalized management of prostate cancer.

References

Unveiling Prostate Cancer: A Comparative Guide to Fluciclovine PET Imaging with Histopathological Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluciclovine (¹⁸F-Fluciclovine) PET imaging for prostate cancer with alternative methods, supported by experimental data from prostatectomy specimens. We delve into the quantitative performance, experimental protocols, and underlying biological pathways to offer a comprehensive resource for evaluating this imaging modality.

This compound, a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) to visualize prostate cancer. Its uptake is mediated by upregulated amino acid transporters, particularly Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1), which are overexpressed in prostate cancer cells.[1][2][3][4] This guide critically examines the evidence validating this compound PET imaging against the gold standard of histopathology from radical prostatectomy specimens and compares its performance with other imaging agents.

Quantitative Data Presentation: Performance Metrics

The diagnostic accuracy of this compound PET in detecting primary and recurrent prostate cancer has been evaluated in numerous studies, with histopathological correlation from prostatectomy specimens serving as the reference standard.[5][6] Below are tables summarizing the performance of this compound PET and its comparison with other imaging modalities.

Table 1: Diagnostic Performance of this compound (¹⁸F) PET/CT in Detecting Prostate Cancer with Histopathological Correlation

Study CohortAnalysis LevelSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)AccuracyCitation(s)
High-Risk Primary PCaPer-Lesion (clinically significant)85%68%---[7][8]
High-Risk Primary PCaPer-Patient80%50%---[4]
Recurrent PCa (Prostate/Prostate Bed)Per-Patient90.2%40.0%75.3%66.7%73.6%[5]
Recurrent PCa (Extraprostatic)Per-Patient55.0%96.7%95.7%61.7%72.9%[5]

PCa: Prostate Cancer

Table 2: Head-to-Head Comparison of this compound (¹⁸F) PET/CT with PSMA-targeted PET/CT and [¹¹C]Choline PET/CT

ComparisonStudy CohortAnalysis LevelThis compound PerformanceComparator PerformanceKey FindingsCitation(s)
This compound vs. [¹⁸F]PSMA-1007 Intermediate- to High-Risk Primary PCaPer-Lesion (clinically significant)Sensitivity: 73.5%Sensitivity: 86.8%[¹⁸F]PSMA-1007 PET/CT demonstrated higher sensitivity for clinically significant prostate cancer.[1]
This compound vs. ⁶⁸Ga-PSMA-11 Biochemical RecurrencePer-Patient Detection Rate79.3%82.8%Overall detection rates were similar, but this compound showed a higher detection rate for local recurrence (37.9% vs. 27.6%).[9]
This compound vs. ⁶⁸Ga-PSMA-11 Biochemical Recurrence (PSA <2.0 ng/mL)Per-Patient Detection Rate26%56%⁶⁸Ga-PSMA-11 PET/CT had a significantly higher detection rate in patients with low PSA levels.[10][11]
This compound vs. [¹¹C]Choline High-Risk Primary PCaPer-Lesion (clinically significant)AUC: ≥ 0.70AUC: ≥ 0.70Both tracers showed moderate and similar performance.[7][8]
This compound vs. [¹⁸F]Fluorocholine Biochemical RecurrencePer-Patient Detection Rate64%35%[¹⁸F]this compound PET/CT had a significantly higher detection rate.[12]

AUC: Area Under the Curve

Experimental Protocols

The validation of this compound PET imaging relies on rigorous experimental protocols that ensure accurate correlation with histopathological findings. A generalized workflow is described below.

Key Experimental Methodologies
  • Patient Selection: Patients with biopsy-proven, typically intermediate- to high-risk prostate cancer scheduled for radical prostatectomy are enrolled.[1][7] Informed consent is obtained according to institutional review board-approved protocols.[7]

  • PET/CT Imaging Protocol:

    • Radiotracer Administration: Patients are administered a standard dose of ¹⁸F-Fluciclovine intravenously.

    • Imaging Acquisition: PET/CT scans are performed at specified time points post-injection. Imaging typically covers the area from the skull base to the mid-thigh.[3]

  • Image Analysis:

    • Experienced nuclear medicine physicians, often blinded to the final histopathology results, interpret the PET images.[7]

    • Tracer uptake is assessed visually and semi-quantitatively, using metrics like the maximum standardized uptake value (SUVmax).[7] A lesion is typically considered positive if its uptake is greater than the surrounding background tissue.[4]

  • Radical Prostatectomy and Specimen Handling:

    • Patients undergo radical prostatectomy as planned.

    • The excised prostate specimen is fixed, inked, and sliced, often using a prostate-specific mold to ensure consistent sectioning.[13]

  • Histopathological Analysis:

    • A dedicated uropathologist, blinded to the PET findings, examines whole-mount sections of the prostatectomy specimen.[13]

    • Tumor foci are identified, graded according to the Gleason scoring system, and mapped to specific locations within the prostate (e.g., using a sextant-based template).[7][13]

  • Image and Histopathology Correlation:

    • The PET scan findings are correlated with the histopathological map of the prostate specimen.[14] The location, size, and uptake intensity of lesions on the PET scan are compared with the location, size, and Gleason score of tumors identified in the tissue.

Mandatory Visualizations

Signaling Pathway of this compound Uptake

Fluciclovine_Uptake_Pathway cluster_cell Prostate Cancer Cell cluster_pet PET Imaging fluciclovine_ext This compound (extracellular) transporter Amino Acid Transporters (ASCT2, LAT1) fluciclovine_ext->transporter Uptake fluciclovine_int This compound (intracellular) transporter->fluciclovine_int no_metabolism Not metabolized or incorporated into proteins fluciclovine_int->no_metabolism accumulation Intracellular Accumulation fluciclovine_int->accumulation pet_signal PET Signal Detection accumulation->pet_signal Signal Generation

Caption: Mechanism of this compound uptake and signal generation in prostate cancer cells.

Experimental Workflow for Histopathological Validation

Experimental_Workflow cluster_patient Patient Journey cluster_analysis Data Analysis cluster_outcome Outcome patient_selection Patient Selection (High-Risk PCa) pet_scan This compound PET/CT Scan patient_selection->pet_scan prostatectomy Radical Prostatectomy pet_scan->prostatectomy image_analysis Blinded PET Image Analysis pet_scan->image_analysis histopathology Blinded Histopathological Examination of Specimen prostatectomy->histopathology correlation Correlation of PET Findings with Histopathology image_analysis->correlation histopathology->correlation validation Validation of Diagnostic Performance correlation->validation

Caption: Workflow for validating this compound PET imaging against histopathology.

References

A Head-to-Head Battle in Prostate Cancer Imaging: Fluciclovine vs. 18F-Choline PET/CT for Biochemical Recurrence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of prostate cancer diagnostics, the choice of imaging agent following a biochemical recurrence can be critical. This guide provides a comprehensive comparison of the diagnostic performance of Fluciclovine (18F) and 18F-Choline PET/CT, supported by experimental data, detailed methodologies, and visual pathways to elucidate their mechanisms and applications.

The early and accurate detection of recurrent prostate cancer after primary therapy is paramount for effective salvage treatment. Positron Emission Tomography/Computed Tomography (PET/CT) with radiotracers like this compound, a synthetic amino acid analog, and 18F-Choline, a precursor for cell membrane synthesis, has emerged as a powerful tool in this clinical setting. This guide delves into a comparative analysis of these two prominent imaging agents.

Quantitative Data Presentation

The diagnostic performance of this compound and 18F-Choline PET/CT in detecting biochemical recurrence of prostate cancer has been evaluated in numerous studies. A meta-analysis of 46 studies provides a robust overview of their respective capabilities.[1][2][3]

Diagnostic Performance Metric18F-Choline PET/CTThis compound PET/CT
Pooled Sensitivity 0.93 (95% CI, 0.85–0.98)[1][2][3]0.80 (95% CI, 0.65–0.897)[1][2][3]
Pooled Specificity 0.91 (95% CI, 0.73–0.97)[1][2][3]0.66 (95% CI, 0.50–0.79)[1][2][3]
Overall Detection Rate 66%[1][2][3]74%[1][2][3]

The detection rates of both tracers are significantly influenced by the patient's Prostate-Specific Antigen (PSA) levels at the time of imaging.

PSA Level (ng/mL)18F-Choline PET/CT Detection RateThis compound PET/CT Detection Rate
< 0.535%[1][2][3]23%[1][2][3]
0.5 - 0.9941%[1][2][3]46%[1][2][3]
1.0 - 1.9962%[1][2][3]57%[1][2][3]
> 2.080%[1][2][3]92%[1][2][3]

A head-to-head comparison in a cohort of 138 patients with early biochemical recurrence demonstrated a significantly higher overall detection rate for this compound PET/CT (64%) compared to 18F-Choline PET/CT (35%).[4][5] This study also highlighted this compound's superior performance in detecting lesions within the prostate region.[4][5]

Experimental Protocols

The methodologies employed in comparative studies of this compound and 18F-Choline PET/CT follow a structured approach to ensure the reliability and validity of the findings.

Patient Selection:

  • Inclusion criteria typically involve patients with a history of prostate cancer treated with primary definitive therapy (e.g., radical prostatectomy, radiotherapy) who subsequently present with biochemical recurrence, commonly defined as a rising PSA level.[5]

  • Exclusion criteria often include recent anti-cancer treatment that could interfere with the PET scan results.

Radiotracer Administration and Imaging:

  • 18F-Choline PET/CT: Patients are typically required to be well-hydrated. The acquisition protocol may include an early dynamic scan of the pelvis starting shortly after the intravenous injection of 18F-Choline, followed by a whole-body scan approximately one hour post-injection.[6] The early pelvic scan is crucial for distinguishing between local recurrence and radiotracer excretion in the urinary bladder.[7]

  • This compound PET/CT: No specific patient preparation such as fasting is generally required. Imaging is typically performed with a whole-body scan acquired shortly after the intravenous administration of this compound.

Image Interpretation:

  • Experienced nuclear medicine physicians or radiologists, often blinded to the results of the other imaging modality, interpret the PET/CT scans.

  • The presence, location (e.g., prostate bed, pelvic lymph nodes, distant metastases), and intensity of radiotracer uptake are recorded.

Statistical Analysis:

  • The diagnostic performance metrics, including sensitivity, specificity, positive predictive value (PPV), negative predictive value (NPV), and overall detection rates, are calculated.

  • Statistical tests are used to compare the performance of the two tracers, both overall and within subgroups based on factors like PSA levels.

Visualizing the Pathways

To better understand the underlying biological mechanisms and the experimental workflow, the following diagrams are provided.

Comparative_Study_Workflow Comparative Study Workflow cluster_patient_selection Patient Selection cluster_imaging_protocol Imaging Protocol cluster_analysis Data Analysis Patient_Cohort Patients with Biochemical Recurrence Inclusion_Criteria Inclusion Criteria Met Patient_Cohort->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met Inclusion_Criteria->Exclusion_Criteria No Eligible_Patients Eligible Patient Pool Inclusion_Criteria->Eligible_Patients Yes Exclusion_Criteria->Eligible_Patients No Randomization Randomization Eligible_Patients->Randomization Fluciclovine_Scan This compound PET/CT Scan Randomization->Fluciclovine_Scan Choline_Scan 18F-Choline PET/CT Scan Randomization->Choline_Scan Image_Interpretation Blinded Image Interpretation Fluciclovine_Scan->Image_Interpretation Choline_Scan->Image_Interpretation Data_Extraction Extraction of Findings Image_Interpretation->Data_Extraction Statistical_Analysis Comparative Statistical Analysis Data_Extraction->Statistical_Analysis Results Diagnostic Performance Results Statistical_Analysis->Results

Caption: Logical flow of a comparative study for diagnostic performance.

Cellular_Uptake_Mechanisms Cellular Uptake Mechanisms cluster_this compound This compound Uptake cluster_choline 18F-Choline Uptake This compound This compound (18F) Transporters_Flu Amino Acid Transporters (LAT1, ASCT2) This compound->Transporters_Flu Prostate_Cancer_Cell_Flu Prostate Cancer Cell Transporters_Flu->Prostate_Cancer_Cell_Flu No_Metabolism Not Metabolized Prostate_Cancer_Cell_Flu->No_Metabolism Choline 18F-Choline Transporters_Cho Choline Transporters Choline->Transporters_Cho Prostate_Cancer_Cell_Cho Prostate Cancer Cell Transporters_Cho->Prostate_Cancer_Cell_Cho Choline_Kinase Choline Kinase Prostate_Cancer_Cell_Cho->Choline_Kinase Phosphocholine 18F-Phosphocholine Choline_Kinase->Phosphocholine Phospholipid_Synthesis Incorporation into Phospholipids Phosphocholine->Phospholipid_Synthesis

Caption: Cellular uptake mechanisms of this compound and 18F-Choline.

Conclusion

The choice between this compound and 18F-Choline PET/CT for imaging biochemical recurrence in prostate cancer depends on various factors, including PSA levels and the suspected location of recurrence. While 18F-Choline demonstrates higher pooled sensitivity and specificity in a meta-analysis, head-to-head comparisons and overall detection rates in some studies favor this compound, particularly at higher PSA levels and for local recurrence.[1][2][3][4][5] Understanding the distinct cellular uptake mechanisms of these tracers is crucial for interpreting imaging findings and guiding clinical decision-making. This compound, as a synthetic amino acid, is taken up by upregulated amino acid transporters, whereas 18F-Choline is incorporated into the cell membrane synthesis pathway via choline kinase. This fundamental difference in their biological pathways contributes to their varying diagnostic performances in different clinical scenarios. Researchers and clinicians should consider these nuances when selecting the optimal imaging modality for their patients or research cohorts.

References

Fluciclovine PET/CT in Prostate Cancer: A Comparative Guide on SUVmax Correlation with Gleason Score and pISUP Grade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 18F-Fluciclovine Positron Emission Tomography/Computed Tomography (PET/CT) in assessing prostate cancer aggressiveness. It focuses on the correlation between the maximum Standardized Uptake Value (SUVmax) of Fluciclovine and histopathological measures, namely the Gleason score and the International Society of Urological Pathology (ISUP) grade. The information is supported by experimental data from published studies to aid in research and development.

Data Summary: Correlation of this compound SUVmax with Pathological Grades

The following table summarizes the quantitative data from studies investigating the correlation between this compound SUVmax and Gleason score or pISUP grade.

StudyNumber of Patients/LesionsKey FindingsStatistical Significance
Unnamed Study[1]19 patients (45 malignant lesions)A statistically significant correlation was found between this compound SUVmax and pISUP grade.[1]p < 0.001[1]
Turkbey et al. (as cited in[2])Not specifiedSUVmax was correlated with Gleason score.Spearman rank correlation of 0.53[2]
Schuster et al. (as cited in[2])10 patientsFound considerable SUVmax overlap between prostate cancer and benign tissue.Not specified
LOCATE Trial[3]213 evaluable patientsNo association was seen between staging Gleason scores and positive scans.Not specified
Unnamed Study[4]28 studiesHigher Gleason scores (GS 8-10) were related to the positivity of 18F-Fluciclovine PET/CT, but it did not reach statistical significance.[4]p=0.396[4]

Experimental Protocols

The methodologies for key experiments cited in this guide are detailed below to provide a comprehensive understanding of the data generation process.

18F-Fluciclovine PET/CT Imaging Protocol

This protocol represents a standardized approach for this compound PET/CT imaging in prostate cancer studies.

  • Patient Preparation:

    • Patients are required to fast for a minimum of 4 hours prior to the scan to minimize physiologic background uptake.[5]

    • They are also instructed to avoid significant exercise for 24 hours before the scan.[5]

    • Patients should be well-hydrated and are encouraged to void immediately before the scan to reduce bladder activity.[5][6]

  • Radiotracer Administration:

    • A standard dose of 18F-Fluciclovine (typically around 10.0 mCi) is administered intravenously.[3]

  • Image Acquisition:

    • PET scans are typically acquired from the skull base to the mid-thigh.[5]

    • Imaging begins approximately 3-5 minutes after the injection of the radiotracer.[7]

    • The scan duration is generally 20-30 minutes.[5]

  • Image Analysis:

    • Any focal uptake of 18F-Fluciclovine that is greater than the background activity and not attributable to normal physiological distribution is considered potentially pathological.[8]

    • The maximum Standardized Uptake Value (SUVmax) is calculated for regions of interest.

Histopathological Analysis
  • Sample Collection:

    • Prostate tissue samples are obtained through biopsy or from radical prostatectomy specimens.

  • Grading:

    • The collected tissues are histopathologically examined by a pathologist.

    • The Gleason score is determined based on the architectural patterns of the prostate cancer cells.

    • The pISUP (prostate International Society of Urological Pathology) grade is then assigned based on the Gleason score.

Visualizations

This compound Uptake Signaling Pathway

Fluciclovine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Prostate Cancer Cell) Fluciclovine_ext This compound (18F) ASCT2 ASCT2 Fluciclovine_ext->ASCT2 Primary Transport LAT1 LAT1 Fluciclovine_ext->LAT1 Secondary Transport Fluciclovine_int This compound (18F) ASCT2->Fluciclovine_int LAT1->Fluciclovine_int Metabolism Increased Amino Acid Metabolism Fluciclovine_int->Metabolism

Caption: this compound is transported into prostate cancer cells primarily by ASCT2 and LAT1 amino acid transporters.

Experimental Workflow: Correlating SUVmax with Histopathology

Experimental_Workflow Patient Patient with Suspected Prostate Cancer PET_CT 18F-Fluciclovine PET/CT Scan Patient->PET_CT Biopsy Prostate Biopsy or Radical Prostatectomy Patient->Biopsy SUVmax SUVmax Measurement PET_CT->SUVmax Histopathology Histopathological Analysis (Gleason Score, pISUP Grade) Biopsy->Histopathology Correlation Statistical Correlation Analysis SUVmax->Correlation Histopathology->Correlation

Caption: Workflow for investigating the correlation between this compound SUVmax and histopathological grades.

References

A Comparative Analysis of Fluciclovine PET and MRI for the Detection of Intraprostatic Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Imaging Modalities in Prostate Cancer Diagnostics

The accurate detection and localization of intraprostatic lesions are critical for the effective diagnosis, staging, and management of prostate cancer. Both multiparametric Magnetic Resonance Imaging (mpMRI) and ¹⁸F-Fluciclovine Positron Emission Tomography (PET) have emerged as advanced imaging techniques for this purpose. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to inform research and clinical decision-making.

Quantitative Performance Analysis

The diagnostic accuracy of Fluciclovine PET and mpMRI has been evaluated in numerous studies, particularly in the setting of biochemically recurrent prostate cancer. The following table summarizes key performance metrics from comparative studies. It is important to note that performance can vary based on the clinical setting (primary diagnosis vs. recurrence), patient population, and specific imaging protocols.

Imaging ModalitySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Study Population
¹⁸F-Fluciclovine PET/CT 100%11.1%61.9%100%Recurrent Prostate Cancer (Non-prostatectomy)
mpMRI 15.4% - 38.5%55.6% - 77.8%50.0% - 55.6%Not ReportedRecurrent Prostate Cancer (Non-prostatectomy)
¹⁸F-Fluciclovine PET/CT 87.5%90.0%87.5%Not ReportedExtraprostatic Disease (Recurrence)
mpMRI 50% - 75%70% - 80%57% - 75%Not ReportedExtraprostatic Disease (Recurrence)
¹⁸F-Fluciclovine PET/CT 96.6%94.3%93.4%97%Recurrent/Metastatic Prostate Cancer (Pelvis)
mpMRI 91.5%95.7%94.7%93%Recurrent/Metastatic Prostate Cancer (Pelvis)
MRI 100%91%93%100%Local Recurrence after Prostatectomy

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the performance data. Below are detailed experimental protocols for both this compound PET/CT and mpMRI.

¹⁸F-Fluciclovine PET/CT Protocol
  • Patient Preparation: Patients are typically instructed to avoid significant exercise for at least 24 hours prior to the scan to minimize muscle uptake of the radiotracer.[1] Fasting for 4-6 hours is also common.

  • Radiotracer Administration: A standard dose of 370 MBq (10 mCi) of ¹⁸F-Fluciclovine is administered intravenously.[2]

  • Image Acquisition: PET imaging begins 3-5 minutes after the injection.[1][2] The scan typically covers the area from the base of the skull to the mid-thigh.

  • Image Interpretation: Interpretation is primarily qualitative, comparing tracer uptake in suspicious lesions to the background activity in the bone marrow or blood pool.[[“]][4] There is currently no standardized scoring system analogous to PI-RADS for this compound PET.[[“]][4]

Multiparametric MRI (mpMRI) Protocol
  • Patient Preparation: No specific dietary restrictions are usually required. An enema may be administered to reduce rectal gas and improve image quality.

  • Imaging Sequences: A standard mpMRI protocol includes:

    • T2-weighted imaging (T2WI): Provides detailed anatomical information of the prostate gland and surrounding structures.[5][6]

    • Diffusion-weighted imaging (DWI): Measures the random motion of water molecules, which is restricted in cancerous tissue.[5][6]

    • Dynamic contrast-enhanced (DCE) imaging: Involves the injection of a gadolinium-based contrast agent to assess tissue vascularity.[7]

  • Image Interpretation: mpMRI scans are interpreted using the Prostate Imaging-Reporting and Data System (PI-RADS) version 2.1.[8][9] This system provides a standardized 1 to 5 score for the likelihood of clinically significant prostate cancer, with 1 being very low and 5 being very high.[9][10]

Reference Standard: Histopathological Verification

In most clinical trials, the definitive diagnosis is established through histopathological analysis of tissue samples obtained via biopsy.[11] Following imaging, suspicious lesions are targeted for biopsy. The biopsy can be performed under ultrasound guidance, with MRI-ultrasound fusion technology, or directly within the MRI scanner.[6][12] The collected tissue is then examined by a pathologist to confirm the presence and grade of cancer.

Comparative Workflow and Signaling Pathways

The following diagrams illustrate the diagnostic workflow for a patient with suspected intraprostatic lesions and the underlying biological principle of this compound uptake.

Diagnostic_Workflow cluster_Imaging Imaging Modality cluster_Biopsy Biopsy cluster_Diagnosis Diagnosis & Treatment Fluciclovine_PET This compound PET/CT Targeted_Biopsy Targeted Biopsy Fluciclovine_PET->Targeted_Biopsy Identifies Suspicious Lesion mpMRI mpMRI mpMRI->Targeted_Biopsy Identifies Suspicious Lesion (PI-RADS ≥ 3) Pathology Histopathology Targeted_Biopsy->Pathology Treatment Treatment Planning Pathology->Treatment Patient Patient with Suspected Prostate Cancer Patient->Fluciclovine_PET Option 1 Patient->mpMRI Option 2 Fluciclovine_Uptake cluster_Cell Prostate Cancer Cell Membrane LAT1 LAT1 Transporter Metabolism Increased Amino Acid Metabolism & Protein Synthesis LAT1->Metabolism ASCT2 ASCT2 Transporter ASCT2->Metabolism This compound ¹⁸F-Fluciclovine (Amino Acid Analog) This compound->LAT1 Uptake This compound->ASCT2 Uptake

References

Validating Fluciclovine Uptake as a Biomarker for Amino Acid Transporter Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluciclovine (¹⁸F) PET imaging as a biomarker for amino acid transporter expression, supported by experimental data and detailed methodologies. This compound, a synthetic amino acid analog, is a PET radiotracer used for imaging in oncology, primarily for the detection of recurrent prostate cancer. [1][2] Its uptake is mediated by upregulated amino acid transporters in cancer cells, particularly the L-type amino acid transporter 1 (LAT1) and the alanine, serine, and cysteine transporter 2 (ASCT2).[3][4] This guide will delve into the performance of this compound in relation to these transporters and compare it with other relevant PET tracers.

Performance Comparison of this compound and Other PET Tracers

This compound has been evaluated against other amino acid PET tracers, such as ¹¹C-methionine (MET), and prostate-specific membrane antigen (PSMA) targeted radiotraciers. The following tables summarize key performance metrics from comparative studies.

Tracer Comparison Cancer Type Key Findings Reference
This compound vs. ¹¹C-methionine (MET) GliomaThis compound-PET showed higher lesion-to-normal brain tissue ratios and better contrast than MET-PET, suggesting improved detection of glioma.[5][6][5][6]
This compound vs. ⁶⁸Ga-PSMA-11 Recurrent Prostate CancerStudies show mixed results. One study noted lower detection rates for this compound, while another found statistically similar overall detection rates (79% vs. 83%).[3] this compound showed a significantly higher detection rate for local recurrence in one study (38% vs. 28%).[3][7][3][7]
This compound vs. ¹¹C-choline Recurrent Prostate CancerThis compound PET/CT demonstrated overall superior imaging performance compared to ¹¹C-choline PET/CT.[1][1]

Correlation of this compound Uptake with Amino Acid Transporter Expression

The validation of this compound as a biomarker hinges on its correlation with the expression of its target transporters, LAT1 and ASCT2.

Cancer Type Transporter Correlation with this compound Uptake Key Findings Reference
Glioblastoma ASCT2Positive correlationIncreased this compound PET uptake was associated with increased levels of ASCT2, suggesting its utility in assessing amino acid metabolism.[8][8]
Glioblastoma LAT1No significant correlationThe study did not find a significant association between this compound uptake and LAT1 levels in multivariate models.[8][8]
Primary Prostate Cancer LAT1Significant positive correlationTumors with higher Gleason Grade Groups showed significantly higher this compound uptake and higher LAT1 staining intensity.[9][9]
Primary Prostate Cancer ASCT2No significant correlationNo correlation was found between ASCT2 expression and this compound uptake or Gleason Grade Group.[9] However, another study noted that in 90% of tumors, increased this compound uptake was associated with moderate or high ASCT2 expression.[9][9][10]
Castration-Resistant Prostate Cancer (CRPC) LAT1 (SLC7A5 and SLC3A2)Upregulated expressionLAT1 subunits were expressed at relatively high levels in castration-resistant orthografts.[7][7]
Castration-Resistant Prostate Cancer (CRPC) ASCT2 (SLC1A5)Low expressionASCT2 expression was at a low level in the CRPC model under chronic androgen deprivation therapy.[7][7]

Experimental Protocols

In Vivo this compound PET Imaging and Analysis (Glioblastoma Xenograft Model)
  • Animal Model: Patient-derived or immortalized glioblastoma xenograft models are established in rats.[8]

  • Radiotracer Injection: Rats are administered with ¹⁸F-Fluciclovine.

  • PET/MRI Scans: Dynamic PET scans are acquired, often alongside MRI for anatomical reference.[8] Imaging can be performed at intermediate timepoints (e.g., 15-35 minutes post-injection).[8]

  • Image Analysis: Regions of interest (ROIs) are drawn on the tumor and contralateral normal brain tissue to calculate standardized uptake values (SUVs) and tumor-to-normal tissue (T/N) ratios.[8][11]

  • Pathology: Following imaging, brains are dissected, flash-frozen, and sectioned for histological and molecular analysis.[8]

Immunohistochemistry for Amino Acid Transporter Expression
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from tumor biopsies or resections are prepared.[9]

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Blocking: Non-specific binding is blocked using a suitable blocking serum.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for LAT1 or ASCT2.

  • Secondary Antibody & Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the staining.

  • Scoring: The staining intensity and percentage of positive cells are scored by a pathologist. Staining intensity can be graded (e.g., negative, low, moderate, high).[9][12]

Western Blot for Amino Acid Transporter Expression
  • Protein Extraction: Protein lysates are prepared from tumor tissue or cell lines.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LAT1, ASCT2, and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Visualizations

Fluciclovine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fluciclovine_ext This compound (¹⁸F) LAT1 LAT1 Fluciclovine_ext->LAT1 Transport ASCT2 ASCT2 Fluciclovine_ext->ASCT2 Transport Fluciclovine_int This compound (¹⁸F) (Accumulation) LAT1->Fluciclovine_int ASCT2->Fluciclovine_int Metabolism Increased Amino Acid Metabolism & Proliferation Fluciclovine_int->Metabolism

Caption: Simplified diagram of this compound uptake via LAT1 and ASCT2 transporters.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Animal_Model Tumor Xenograft Model (e.g., Mouse, Rat) PET_Scan ¹⁸F-Fluciclovine PET/CT Scan Animal_Model->PET_Scan Tissue_Collection Tumor Tissue Collection Animal_Model->Tissue_Collection Image_Analysis Image Analysis (SUV, T/N Ratio) PET_Scan->Image_Analysis Correlation Correlational Analysis Image_Analysis->Correlation IHC Immunohistochemistry (LAT1, ASCT2) Tissue_Collection->IHC WB Western Blot (LAT1, ASCT2) Tissue_Collection->WB qRT_PCR qRT-PCR (SLC7A5, SLC1A5) Tissue_Collection->qRT_PCR IHC->Correlation WB->Correlation qRT_PCR->Correlation

Caption: General experimental workflow for validating this compound uptake.

References

Fluciclovine PET/CT compared to conventional imaging for restaging prostate cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current evidence demonstrates that Fluciclovine (¹⁸F) PET/CT offers superior diagnostic accuracy and a greater impact on patient management compared to conventional imaging modalities for restaging prostate cancer in patients with biochemical recurrence. This advanced molecular imaging technique has consistently shown higher detection rates, particularly at low PSA levels, leading to more appropriate and potentially curative salvage therapies.

Conventional imaging, which includes computed tomography (CT), magnetic resonance imaging (MRI), and bone scintigraphy, has long been the standard for restaging prostate cancer. However, these methods have limitations in detecting small-volume disease, especially in soft tissues and at low prostate-specific antigen (PSA) levels.[1][2] this compound PET/CT, a functional imaging modality, overcomes many of these challenges by targeting the increased amino acid transport characteristic of prostate cancer cells.[3][4]

Enhanced Diagnostic Performance of this compound PET/CT

Multiple studies have consistently demonstrated the superior diagnostic performance of this compound PET/CT over conventional imaging. A study by Odewole et al. found a significantly higher sensitivity for this compound PET/CT compared to CT (89% vs. 11%) for detecting recurrent disease.[5] While the specificity was lower for this compound PET/CT in the prostate/prostate bed, its ability to identify extraprostatic disease was a significant advantage.[5][6]

For extraprostatic recurrence, this compound PET/CT demonstrated a sensitivity of 46% and a specificity of 100%, whereas CT had a sensitivity of only 12% with the same specificity.[5] This highlights the ability of this compound PET/CT to identify sites of disease that are often missed by conventional anatomical imaging.

Performance Metric This compound PET/CT Conventional Imaging (CT) Reference Study
Overall Sensitivity 89%11%Odewole et al.[5]
Overall Specificity 56%88%Odewole et al.[5]
Overall Accuracy 78%35%Odewole et al.[5]
Positive Predictive Value 82%67%Odewole et al.[5]
Negative Predictive Value 69%31%Odewole et al.[5]
Sensitivity (Extraprostatic) 46%12%Odewole et al.[5]
Specificity (Extraprostatic) 100%100%Odewole et al.[5]

Impact on Clinical Management and Treatment Planning

The enhanced detection capabilities of this compound PET/CT have a profound impact on clinical decision-making. The prospective, multi-center LOCATE trial demonstrated that the addition of this compound PET/CT to the diagnostic work-up led to a change in clinical management for 59% of patients with biochemically recurrent prostate cancer who had negative or equivocal conventional imaging.[7][8] Of these changes, a remarkable 78% were classified as "major," signifying a change in treatment modality.[7]

Furthermore, the randomized phase III EMPIRE-1 trial showed that guiding radiotherapy with this compound PET/CT resulted in a significantly higher 3-year failure-free survival rate compared to conventional imaging-guided radiotherapy (75.5% vs. 63%).[9][10] This provides strong evidence that the superior diagnostic information provided by this compound PET/CT translates into improved patient outcomes.

Detection Rates at Varying PSA Levels

A key advantage of this compound PET/CT is its ability to detect recurrent disease at low PSA levels, a scenario where conventional imaging is often uninformative.[11] While detection rates for this compound PET/CT increase with rising PSA levels, it can still identify disease in a substantial portion of patients with PSA levels ≤ 1 ng/mL.[11][12] This early detection is crucial for offering potentially curative salvage therapies.

PSA Level (ng/mL) This compound PET/CT Detection Rate Reference Study
< 0.537%Ma et al. (cited in[13])
0.5 - 0.9960%Ma et al. (cited in[13])
1.0 - 1.9980%Ma et al. (cited in[13])
≤ 1.046.4%Piert et al.[11]

Experimental Protocols

This compound (¹⁸F) PET/CT Protocol

A standardized procedure is crucial for optimal this compound PET/CT imaging.[14][15] Key aspects of the protocol include:

  • Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to minimize background physiological uptake.[6][16] Strenuous activity should be avoided for 24 hours before the injection.[17]

  • Radiotracer Administration: A standard dose of 10 mCi (370 MBq) of this compound (¹⁸F) is administered intravenously.[16]

  • Image Acquisition: PET imaging is initiated 3 to 5 minutes after radiotracer injection.[16] Static images are acquired from the pelvis to the base of the skull.[16] A low-dose CT scan is performed for attenuation correction and anatomical localization.

Conventional Imaging Protocols

Conventional imaging for restaging prostate cancer typically includes:

  • Computed Tomography (CT): Abdominopelvic CT with intravenous contrast is used to assess for lymph node and visceral metastases.[2]

  • Magnetic Resonance Imaging (MRI): Pelvic MRI can provide detailed anatomical information of the prostate bed and surrounding tissues.[2] Whole-body MRI is also emerging as a valuable tool.[18]

  • Bone Scintigraphy: A technetium-99m (⁹⁹mTc) based bone scan is the standard method for detecting osseous metastases.[19]

Logical Workflow for Restaging Prostate Cancer

The following diagram illustrates the clinical workflow for restaging prostate cancer, comparing the pathways involving conventional imaging and this compound PET/CT.

ProstateCancerRestaging cluster_0 Initial Assessment start Biochemical Recurrence (Rising PSA) conv_img Conventional Imaging (CT, MRI, Bone Scan) start->conv_img Standard Approach fluc_pet This compound PET/CT start->fluc_pet Alternative/Superior Approach conv_neg Negative/ Equivocal conv_img->conv_neg No definitive findings conv_pos Positive conv_img->conv_pos Definitive findings conv_neg->fluc_pet Consider for further evaluation conv_treat Treatment Decision based on Conventional Imaging conv_pos->conv_treat fluc_neg Negative fluc_pet->fluc_neg No uptake fluc_pos Positive fluc_pet->fluc_pos Uptake detected fluc_neg->conv_treat May proceed with standard treatment fluc_treat Treatment Decision based on This compound PET/CT fluc_pos->fluc_treat

References

A Comparative Guide: Cross-Validation of Fluciclovine PET Findings with Circulating Tumor Cell Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluciclovine (¹⁸F) Positron Emission Tomography (PET) and Circulating Tumor Cell (CTC) analysis, two key technologies in oncology research and clinical practice. While both modalities offer valuable insights into tumor biology and disease progression, this review of the current scientific literature reveals a notable gap in direct cross-validation studies. This guide will therefore present the data for each technology independently, discuss the biological rationale for their potential correlation, and propose a framework for future comparative studies.

This compound (¹⁸F) PET Imaging

This compound PET is a functional imaging technique approved for the detection of recurrent prostate cancer. It utilizes a synthetic amino acid analog, ¹⁸F-Fluciclovine, which is actively transported into cancer cells.

Clinical Performance in Recurrent Prostate Cancer

This compound PET has demonstrated utility in identifying the location and extent of recurrent prostate cancer, particularly in patients with low prostate-specific antigen (PSA) levels, where conventional imaging often fails.[1][2][3][4][5] Its detection rates are often correlated with PSA levels and Gleason scores.[1][6]

FeaturePerformance DataReferences
Overall Detection Rate 66% in patients with early biochemical recurrence.[3][4][5]
Detection Rate by PSA Level 40% for PSA < 0.5 ng/mL, 87% for PSA 0.5-1.0 ng/mL, 74% for PSA > 1.0 ng/mL.[3][4]
Detection by Location Prostate/prostate bed: 53%, Lymph nodes: 28%, Bone: 7%.[3][4][5]
Impact on Management Led to a change in clinical management for 51-59% of patients with biochemical recurrence.[1][3][4][5][7]
Sensitivity 87.10%[3][4][5]
Specificity 80.00%[3][4][5]
Positive Predictive Value 87.10%[3][4][5]
Negative Predictive Value 80.00%[3][4][5]
Accuracy 84.31%[3][4][5]
Experimental Protocol: this compound (¹⁸F) PET/CT Imaging

The following provides a general methodology for this compound PET/CT imaging based on protocols from clinical trials.

  • Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan to reduce background muscle uptake.

  • Radiotracer Administration: A dose of approximately 370 MBq (10 mCi) of ¹⁸F-Fluciclovine is administered intravenously.

  • Uptake Period: Imaging is typically performed 3-5 minutes after radiotracer injection. This short uptake time is a key feature of this compound.

  • Image Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh.

  • Image Analysis: PET images are reviewed for areas of focal uptake that are greater than the surrounding background activity. Standardized Uptake Values (SUVs) are calculated for quantitative analysis.

Circulating Tumor Cell (CTC) Analysis

CTC analysis is a liquid biopsy technique that involves the detection and enumeration of tumor cells circulating in the peripheral blood. CTC counts have been shown to be a prognostic biomarker in various cancers.

Clinical Significance

The presence and number of CTCs have been correlated with disease progression and overall survival in several cancer types. While direct correlative data with this compound PET is lacking, studies have shown a correlation between CTC levels and response to therapy as assessed by ¹⁸F-FDG PET/CT.[8]

Due to the absence of direct comparative studies with this compound PET in the reviewed literature, a performance table for CTCs in the same patient cohorts is not available.

Experimental Protocol: CTC Isolation and Enumeration

Various technologies exist for CTC analysis. The following is a generalized workflow.

  • Blood Collection: A peripheral blood sample (typically 7.5-10 mL) is collected in specialized blood collection tubes that preserve CTCs.

  • CTC Enrichment: CTCs are isolated from the vast number of blood cells using methods based on their physical (size, density) or biological (expression of epithelial cell adhesion molecule, EpCAM) properties.

  • CTC Detection and Enumeration: Enriched cells are stained with fluorescently labeled antibodies against cytokeratins (to identify epithelial cells) and CD45 (to exclude leukocytes). A nuclear stain (e.g., DAPI) is also used.

  • Analysis: Automated or manual microscopy is used to identify and count CTCs, which are typically defined as nucleated, cytokeratin-positive, and CD45-negative cells.

Biological Rationale for Cross-Validation

The uptake of this compound is mediated by upregulated amino acid transporters, primarily L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), on the surface of cancer cells.[9][10][11][12] These transporters are crucial for meeting the increased metabolic demands of proliferating tumor cells. It is biologically plausible that CTCs, which are shed from the primary tumor and metastatic sites, would also express these transporters to survive and proliferate in the circulation and at distant sites. Therefore, a correlation between the intensity of this compound uptake in tumors and the number of CTCs in the blood could exist.

Signaling Pathway of this compound Uptake

Fluciclovine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LAT1 LAT1 This compound->LAT1 Uptake ASCT2 ASCT2 This compound->ASCT2 Uptake Fluciclovine_in This compound LAT1->Fluciclovine_in ASCT2->Fluciclovine_in Metabolic_Pathways Increased Amino Acid Metabolism Fluciclovine_in->Metabolic_Pathways Supports

Caption: this compound uptake is mediated by LAT1 and ASCT2 amino acid transporters.

Proposed Experimental Workflow for Cross-Validation

Given the lack of direct comparative studies, a prospective clinical trial would be necessary to cross-validate this compound PET findings with CTC data.

Cross_Validation_Workflow cluster_patient_recruitment Patient Cohort cluster_procedures Concurrent Procedures cluster_analysis Data Analysis cluster_outcomes Clinical Outcomes Patient Patient with Suspected Prostate Cancer Recurrence PET_Scan This compound (18F) PET/CT Scan Patient->PET_Scan Blood_Draw Peripheral Blood Draw for CTC Analysis Patient->Blood_Draw PET_Analysis Quantitative PET Analysis (e.g., SUVmax, Total Lesion Activity) PET_Scan->PET_Analysis CTC_Analysis CTC Enumeration and Characterization Blood_Draw->CTC_Analysis Correlation Statistical Correlation Analysis PET_Analysis->Correlation CTC_Analysis->Correlation Prognosis Correlation with Patient Outcomes (PFS, OS) Correlation->Prognosis

Caption: Proposed workflow for a cross-validation study of this compound PET and CTCs.

Conclusion

This compound PET and CTC analysis are powerful tools for managing and understanding cancer. While this compound PET provides a whole-body snapshot of metabolic activity, CTCs offer a real-time window into the systemic spread of the disease. The current body of scientific literature, however, lacks direct evidence of a correlation between these two modalities. Future studies designed to perform this cross-validation are warranted and could provide significant insights into the relationship between tumor metabolism and the metastatic process, potentially leading to more integrated and personalized treatment strategies.

References

A comparative study of Fluciclovine uptake in different cancer types (e.g., breast, brain, prostate)

Author: BenchChem Technical Support Team. Date: December 2025

Fluciclovine (¹⁸F), a synthetic amino acid radiotracer, has emerged as a significant tool in oncologic imaging with Positron Emission Tomography (PET). Marketed as Axumin®, it is approved for detecting recurrent prostate cancer. However, its utility is being actively investigated across a spectrum of other malignancies, including breast and brain cancers. This guide provides a comparative overview of this compound uptake mechanisms, quantitative imaging data, and the experimental protocols used to assess its efficacy in these three distinct cancer types.

The preferential accumulation of this compound in malignant cells is primarily driven by the upregulation of specific amino acid transporters on the cell surface. Cancer cells exhibit an increased demand for amino acids to fuel their rapid proliferation and protein synthesis. This compound, an analog of the amino acid leucine, exploits this metabolic reprogramming. It is predominantly transported into cells by the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4] Once intracellular, this compound is not metabolized or incorporated into proteins, allowing for its accumulation and subsequent detection by PET imaging.[2]

Mechanism of this compound Cellular Uptake

The transport of this compound into cancer cells is a multi-step process facilitated by transporters that are overexpressed in many tumor types.[1][3] ASCT2, a sodium-dependent transporter, and LAT1, a sodium-independent exchanger, are key players in this process.[4][5] The upregulation of these transporters is linked to tumor aggressiveness and poor prognosis in various cancers.[[“]][7][8]

cluster_membrane Cell Membrane cluster_external Extracellular Space cluster_internal Intracellular Space ASCT2 ASCT2 Transporter Fluciclovine_int This compound (18F) (Accumulates for PET Signal) ASCT2->Fluciclovine_int Glutamine_int Glutamine ASCT2->Glutamine_int LAT1 LAT1 Transporter LAT1->Fluciclovine_int Leucine_int Leucine LAT1->Leucine_int Fluciclovine_ext This compound (18F) Fluciclovine_ext->ASCT2 Na+ dependent Fluciclovine_ext->LAT1 Exchange Leucine_ext Leucine Leucine_ext->LAT1 Exchange Glutamine_ext Glutamine Glutamine_ext->ASCT2 Na+ dependent mTOR mTOR Pathway Activation Leucine_int->mTOR Glutamine_int->LAT1

Caption: General mechanism of this compound uptake via ASCT2 and LAT1 amino acid transporters.

Comparative Analysis of this compound Uptake

Prostate Cancer

This compound PET/CT is well-established for detecting recurrence in patients with rising prostate-specific antigen (PSA) levels after primary therapy.[9][10] The uptake is mediated by the overexpression of ASCT2 and LAT1 on prostate cancer cells.[1][2] Studies have shown high sensitivity and specificity for identifying sites of recurrence, often outperforming conventional imaging methods.[11][12] In primary prostate cancer, this compound uptake has been shown to correlate moderately with LAT1 expression.[4] While both high and low-grade tumors express ASCT2, LAT1 expression may be less prominent in some low-grade tumors.[4]

Breast Cancer

The use of this compound in breast cancer is investigational but shows promise, particularly for invasive lobular carcinoma (ILC), which can be difficult to visualize with standard imaging.[13][14] Cellular uptake is mediated by glutamine transporters, and this compound PET may serve as a biomarker for tumor glutamine pool size.[15] This has implications for therapies targeting glutamine metabolism, such as glutaminase inhibitors (GLSi).[15][16] In preclinical models, an increase in this compound uptake was observed after treatment with a GLSi in breast cancer models with high glutaminase activity.[15] A clinical study demonstrated that changes in this compound avidity strongly correlated with tumor response to neoadjuvant therapy.[14]

Brain Cancer

In neuro-oncology, this compound is being evaluated for its ability to differentiate tumor progression from treatment-related effects like radiation necrosis, a common diagnostic challenge.[17] It provides high-contrast images due to low uptake in normal brain tissue.[18] Studies in glioblastoma models suggest that this compound uptake is most strongly associated with ASCT2 expression levels.[19][20] Unlike some other tracers, its uptake is not solely dependent on the breakdown of the blood-brain barrier (BBB), allowing it to detect infiltrative tumor cells in regions with an intact BBB.[18] In recurrent brain metastases, a high maximum standardized uptake value (SUVmax) on this compound PET has shown high sensitivity and specificity for detecting true recurrence.[17]

Quantitative Data Summary

The following tables summarize quantitative data on this compound uptake and the expression of key amino acid transporters across the three cancer types.

Table 1: Comparative this compound PET Uptake Data

ParameterProstate CancerBreast CancerBrain Cancer
Primary Use FDA-approved for biochemical recurrence detection.[9]Investigational for staging and therapy response.[14]Investigational for differentiating recurrence from necrosis.[17]
Typical SUVmax Variable; used to identify lesions relative to background (bone marrow/blood pool).[1]Median corrected SUVmax decrease of 99% post-therapy correlated with response.[14]SUVmax threshold of 4.8 showed 80% sensitivity and 85% specificity for recurrence.[17]
Detection Rate High sensitivity and specificity for recurrent disease (e.g., 92.5% sensitivity for primary focus in one study).[11]Strongly correlates with pathological response to neoadjuvant therapy (Spearman ρ, 0.79).[14]High performance for detecting recurrence (AUC 0.87 for SUVmax).[17]
Key Findings Superior to conventional imaging for failure-free survival when used for radiotherapy planning.[12]Potential as a pharmacodynamic biomarker for glutaminase inhibitors.[15]Strongly associated with ASCT2 transporter levels in glioblastoma.[19][20]

Table 2: Amino Acid Transporter Expression and Role

TransporterProstate CancerBreast CancerBrain Cancer (Glioma)
ASCT2 Highly expressed in both high and low-grade tumors.[4] Targeting ASCT2 can block tumor growth.[21]Highly expressed and promotes growth, especially in basal-like breast cancer.[22]Expression is strongly associated with this compound uptake.[19][20] Higher mRNA expression correlated with worse survival in low-grade glioma.[8]
LAT1 Expression correlates with tumor grade and this compound uptake.[4][12]Overexpressed and associated with poor prognosis.[3]Overexpressed in higher-grade astrocytomas and associated with poorer prognosis.[23][24]

Experimental Protocols

In Vivo this compound PET/CT Imaging Protocol (Clinical)

A standardized protocol is crucial for accurate and reproducible this compound PET/CT imaging.

  • Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan to minimize background muscular uptake.

  • Tracer Administration: A standard dose of this compound (¹⁸F) (e.g., 370 MBq or 10 mCi) is administered intravenously.[25]

  • Uptake Phase: Imaging is acquired shortly after injection, typically starting 3-5 minutes post-administration, as the optimal tumor-to-background contrast is achieved early.

  • Image Acquisition: A PET/CT scan is performed, usually from the skull base to the mid-thigh.[10] The acquisition time is approximately 20-30 minutes.[10][25]

  • Image Analysis: Images are reconstructed and analyzed. Uptake in suspicious lesions is assessed both qualitatively (visually comparing to background tissues like bone marrow or liver) and quantitatively using metrics like SUVmax.[1]

A Patient Preparation (Min. 4-hour fast) B Intravenous Injection (this compound 18F) A->B C Uptake Period (3-5 minutes) B->C D PET/CT Image Acquisition (Approx. 20-30 mins) C->D E Image Reconstruction & Data Analysis (SUVmax) D->E

Caption: Standardized workflow for a clinical this compound PET/CT scan.
In Vitro this compound Uptake Assay Protocol

Cellular uptake studies are essential for understanding the underlying transport mechanisms.

  • Cell Culture: Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, U-87 MG for glioblastoma) are cultured to near confluence in appropriate media.

  • Preparation: Cells are seeded into multi-well plates. Prior to the assay, they are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibition (Optional): To identify specific transporters, a subset of cells can be pre-incubated with inhibitors of known amino acid transporters (e.g., 2-amino-2-norbornane-carboxylic acid [BCH] for LAT1).[15]

  • Radiotracer Incubation: Cells are incubated with a known concentration of radiolabeled this compound (e.g., ¹⁴C-Fluciclovine or ¹⁸F-Fluciclovine) for a specified time course (e.g., 1-60 minutes) at 37°C.

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

  • Cell Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a gamma counter (for ¹⁸F) or a liquid scintillation counter (for ¹⁴C).

  • Data Normalization: Radioactivity counts are normalized to the protein content of each sample to determine the uptake rate (e.g., pmol/mg protein/min).

Comparative Summary and Logical Relationships

This compound's utility varies across prostate, breast, and brain cancers, driven by the specific metabolic dependencies and transporter expression profiles of each malignancy.

cluster_prostate Prostate Cancer cluster_breast Breast Cancer cluster_brain Brain Cancer P1 Established Use (Recurrence Detection) P2 Uptake correlates with LAT1 and ASCT2 P1->P2 B1 Investigational Use (Therapy Response) B2 Uptake reflects glutamine metabolism B1->B2 BR1 Investigational Use (Recurrence vs. Necrosis) BR2 Strong correlation with ASCT2 BR1->BR2 This compound This compound (18F) Uptake This compound->P1 This compound->B1 This compound->BR1

Caption: Logical overview of this compound's application status and primary mechanism in different cancers.

References

Safety Operating Guide

Proper Disposal of Fluciclovine (F-18): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Fluciclovine, a radioactive diagnostic agent labeled with Fluorine-18 (F-18), is paramount for ensuring laboratory safety and regulatory compliance.[1] The primary consideration for its disposal is its radioactivity. This compound waste is managed as radioactive waste until its activity has decayed to background levels. All handling and disposal must adhere strictly to the procedures established by your institution's Radiation Safety Program and comply with local, state, and federal regulations.

Core Disposal Principle: Decay-in-Storage (DIS)

Due to the short half-life of Fluorine-18, the standard and most effective method for disposal is "Decay-in-Storage." This process involves securely storing the radioactive waste to allow the F-18 to naturally decay to negligible levels before being disposed of as non-radioactive waste.

Step-by-Step Disposal Protocol
  • Segregation and Collection :

    • Immediately identify and segregate all waste contaminated with this compound F-18. This includes unused doses, vials, syringes, personal protective equipment (PPE) like gloves and lab coats, and any absorbent materials used for spills.

    • Place all contaminated items into designated, properly shielded, and leak-proof radioactive waste containers.

  • Shielding and Secure Storage :

    • Use appropriate shielding for all containers holding this compound waste to minimize radiation exposure to personnel.[2]

    • Store the waste containers in a secure, designated radioactive materials area with restricted access.

  • Accurate Labeling :

    • Clearly label each waste container with:

      • The words "Caution, Radioactive Material."

      • The radionuclide: Fluorine-18 or F-18.

      • The date of waste generation.

      • The initial radioactivity level and the date it was measured.

      • The name of the responsible researcher or laboratory.

  • Calculating Decay Time :

    • Store the waste for a minimum of 10 half-lives. This period allows the radioactivity to decay to less than 0.1% of its original activity.

    • Refer to the decay data table below to determine the required storage time. For Fluorine-18, with a half-life of 109.7 minutes, this equates to approximately 1,097 minutes or about 18.3 hours. A more conservative storage period (e.g., 24-48 hours) is often practiced to ensure complete decay.

  • Post-Decay Monitoring :

    • After the calculated decay period, survey the waste container with a sensitive radiation meter (e.g., a Geiger-Müller counter).

    • The radiation level must be indistinguishable from the natural background radiation. Check with your institution's Radiation Safety Officer (RSO) for the specific criteria for "indistinguishable from background."

  • Final Disposal :

    • Once the waste is confirmed to be at background radiation levels, the radioactive labels must be defaced or removed.

    • The now non-radioactive waste can be disposed of through the appropriate waste stream (e.g., chemical, biohazardous, or regular trash), in accordance with institutional guidelines.[3][4] The Safety Data Sheet for Axumin™ (this compound F 18 injection) notes that it contains no substances known to be hazardous to the environment. However, always consult your institution's safety protocols for the final classification.

Any spills of this compound must be cleaned up under the direct supervision of site radiation safety personnel.

Quantitative Data: Fluorine-18 Decay

The following table outlines the decay of Fluorine-18 over time, which is essential for planning the duration of storage for waste materials.

Number of Half-LivesTime Elapsed (Hours)Percentage of Remaining Activity
11.8350%
23.6625%
35.4912.5%
47.316.25%
59.143.125%
610.971.563%
712.800.781%
814.630.391%
916.460.195%
1018.280.098%

Data derived from the F-18 half-life of 109.7 minutes.

Experimental Workflow: this compound Disposal Process

The logical flow for the proper handling and disposal of this compound F-18 waste is illustrated below.

Fluciclovine_Disposal_Workflow cluster_0 Waste Handling & Segregation cluster_1 Storage for Decay cluster_2 Verification & Final Disposal A Identify this compound (F-18) Contaminated Waste B Segregate into Designated Radioactive Waste Container A->B C Attach 'Radioactive Material' Label (Isotope, Date, Activity) B->C D Place in Shielded, Secure Decay-in-Storage Area C->D E Store for Minimum 10 Half-Lives (~18.5 hours) D->E F Survey Waste with Radiation Meter E->F G Activity at Background Level? F->G H Deface Radioactive Labels & Dispose as Non-Radioactive Waste G->H Yes I Return to Storage for Further Decay G->I No I->F

Caption: Workflow for the decay-in-storage disposal of this compound (F-18).

References

Personal protective equipment for handling Fluciclovine

Author: BenchChem Technical Support Team. Date: December 2025

Fluciclovine (18F), a radioactive diagnostic agent primarily used for positron emission tomography (PET) imaging, requires stringent handling and safety protocols to minimize radiation exposure to laboratory and clinical personnel.[1] Adherence to these guidelines is crucial for ensuring a safe working environment and compliance with regulatory standards.

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate personal protective equipment and engineering controls is mandatory when handling this compound. These measures are the first line of defense against potential contamination and radiation exposure.

Equipment/ControlSpecificationPurpose
Eye/Face Protection Safety glasses or gogglesTo prevent eye contact with the radioactive material.
Skin & Body Protection Disposable latex, nitrile, or rubber gloves; Lab coatTo protect the skin from contamination. Waterproof gloves are also recommended.[1]
Respiratory Protection Not required under normal conditionsThis compound does not easily become airborne.
Engineering Controls Eyewash station; Good general room ventilationTo provide immediate decontamination in case of eye contact and to ensure adequate air circulation.
Shielding Effective shielding, including syringe shieldsTo minimize radiation exposure during handling and administration.[1]

Operational and Disposal Plans

A clear, step-by-step operational plan is essential for the safe handling and disposal of this compound. This includes procedures from the moment the material is received to its final disposal.

Handling and Administration:

  • Visual Inspection: Before administration, visually inspect the this compound solution for particulate matter and discoloration. Do not use if either is present.[1]

  • Aseptic Technique: Use aseptic techniques and radiation shielding when withdrawing and administering the drug.[1]

  • Hygiene Measures: Prohibit smoking, eating, drinking, or the application of cosmetics in areas where radioactive materials are handled or stored.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes and notify the Radiation Safety Officer.

  • Skin Contact: Wash the exposed area with soap and water or other approved decontamination media and notify the Radiation Safety Officer.

  • Ingestion or Inhalation: Notify radiation safety personnel immediately to assess the amount of material ingested or inhaled.

Disposal Plan:

Radioactive waste must be handled in accordance with the institution's established Radiation Safety Program. All disposal must comply with local, state, and federal regulations for radioactive materials.[1]

Logical Workflow for this compound Handling

The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

Fluciclovine_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Administration & Disposal cluster_emergency Emergency Procedures Receive Receive this compound Inspect Visually Inspect Solution Receive->Inspect Don_PPE Don Appropriate PPE Inspect->Don_PPE Withdraw Aseptically Withdraw Dose (using shielding) Don_PPE->Withdraw Administer Administer to Patient Withdraw->Administer Spill Spill Occurs Withdraw->Spill Flush Administer Saline Flush Administer->Flush Exposure Personnel Exposure Administer->Exposure Dispose_Sharps Dispose of Sharps Flush->Dispose_Sharps Dispose_Waste Dispose of Radioactive Waste Dispose_Sharps->Dispose_Waste Decontaminate Decontaminate Area Spill->Decontaminate First_Aid Administer First Aid Exposure->First_Aid Notify_RSO Notify Radiation Safety Officer Decontaminate->Notify_RSO First_Aid->Notify_RSO

Caption: Procedural workflow for handling this compound.

References

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